molecular formula CH2(OH)2<br>CH4O2 B1200039 Methanediol CAS No. 463-57-0

Methanediol

Cat. No.: B1200039
CAS No.: 463-57-0
M. Wt: 48.041 g/mol
InChI Key: CKFGINPQOCXMAZ-UHFFFAOYSA-N
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Description

Methanediol (CH2(OH)2), also known as formaldehyde monohydrate or methylene glycol, is the simplest geminal diol, an organic compound featuring two hydroxyl groups on the same carbon atom . In aqueous solutions, it exists in a dynamic equilibrium with its oligomers and formaldehyde, a balance governed by an estimated hydration constant of 10^3, which favors this compound in dilute solutions . This reagent is pivotal in atmospheric science, where it is recognized as a fundamental transient in the aerosol cycle and a key intermediate in the ozonolysis of alkenes . Its formation and stability are critical for understanding atmospheric processes, as it can act as an efficient sink for aldehydes, thereby influencing the atmospheric concentration of carbonyl compounds and coupling its chemistry with that of Criegee intermediates . Recent high-level studies have investigated its gas-phase oxidation by hydroxyl radicals as a potential source of formic acid, a significant contributor to precipitation acidity in remote regions . Beyond atmospheric studies, this compound serves as a fundamental building block in industrial chemistry. It is a direct precursor in the synthesis of urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins, essential polymers known for their adhesive properties and use in plastics . It is also a key intermediate in the crossed Cannizzaro reaction . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes and is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

463-57-0

Molecular Formula

CH2(OH)2
CH4O2

Molecular Weight

48.041 g/mol

IUPAC Name

methanediol

InChI

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2

InChI Key

CKFGINPQOCXMAZ-UHFFFAOYSA-N

SMILES

C(O)O

Canonical SMILES

C(O)O

Other CAS No.

463-57-0
71946-83-3

Synonyms

methylene glycol

Origin of Product

United States

Foundational & Exploratory

methanediol basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties and Structure of Methanediol

This compound (CH₂O₂), also known as methylene (B1212753) glycol or formaldehyde (B43269) monohydrate, is the simplest geminal diol, an organic compound with two hydroxyl groups attached to the same carbon atom.[1][2][3] It is recognized as a key intermediate in atmospheric chemistry, a potential component of interstellar ice grains, and the predominant species in aqueous solutions of formaldehyde.[4][5][6][7] Despite being historically considered an unstable transient molecule, recent advancements have enabled its synthesis and characterization in the gas phase, revealing significant kinetic stability.[7][8] This guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Conformation

The molecular geometry of this compound centers around a tetrahedrally coordinated sp³-hybridized carbon atom. Theoretical calculations and experimental observations have shown that this compound exists in two primary conformational forms: a thermodynamically more stable C₂ conformer and a slightly higher energy Cₛ conformer.[9] The C₂ configuration is preferred due to reduced steric repulsion between the hydroxyl groups.[10]

Intramolecular hydrogen bonding between the two hydroxyl groups plays a significant role in determining the molecule's conformational preferences and physical properties.[9] The structural parameters of the more stable C₂ conformer have been determined through high-level computational studies.[9][10]

Table 1: Structural Parameters of this compound (C₂ Conformer) vs. Methanol (B129727)

Parameter This compound Methanol Reference
Bond Lengths
C-O 1.408 Å 1.427 Å [9][10]
C-H 1.092 Å 1.096 Å [9][10]
O-H 0.964 Å 0.956 Å [9][10]
Bond Angles

| ∠ O-C-O | ~111.1° | N/A |[9] |

Note: The C-O bond in this compound is shorter than in methanol, indicating a stronger interaction due to the presence of the second electronegative oxygen atom. Conversely, the O-H bond is slightly elongated.[9][10]

C C O1 O C->O1 O2 O C->O2 H1 H C->H1 H2 H C->H2 H3 H O1->H3 H4 H O2->H4

Molecular structure of this compound (C₂ conformer).

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[1][9] Its properties are largely dictated by its ability to form hydrogen bonds. The key physicochemical data are summarized below.

Table 2: Summary of this compound Physicochemical Properties

Property Value Reference
Chemical Formula CH₂(OH)₂ or CH₄O₂ [1][11]
Molar Mass 48.041 g·mol⁻¹ [1][3]
Appearance Colorless liquid [1][3]
Density ~1.199 g/cm³ [1][3][9]
Boiling Point 194 °C (467 K) [1][12]
Flash Point 99.8 °C (372.9 K) [1][3]
Vapor Pressure 16.1 Pa [1]
Acidity (pKa) 13.29 [1]
Hydrogen Bond Donors 2 [11]

| Hydrogen Bond Acceptors | 2 |[11] |

Formation from Formaldehyde and Equilibrium

This compound is the hydration product of formaldehyde.[1][2] In aqueous solutions, an equilibrium exists between formaldehyde and this compound, which strongly favors the hydrated form. The equilibrium constant (K) for this hydration is estimated to be 10³, meaning that in a dilute aqueous solution (e.g., 5% by weight), over 80% of the formaldehyde exists as this compound.[1][2][13]

CH₂O + H₂O ⇌ CH₂(OH)₂

In more concentrated solutions, this compound has a tendency to oligomerize, forming short polymers known as paraformaldehyde, HO(CH₂O)ₙH.[1][4]

F Formaldehyde (CH₂O) M This compound (CH₂(OH)₂) F->M Hydration (K ≈ 10³) plus + W Water (H₂O) M->F Dehydration

Equilibrium between formaldehyde and this compound in water.

Stability and Reactivity

While geminal diols are often thermodynamically unstable, this compound has been shown to be kinetically stable in the gas phase.[7] Theoretical calculations predict a significant energy barrier for its unimolecular decomposition back to formaldehyde and water, estimated at 181-191 kJ·mol⁻¹.[7] This stability allows for its existence and detection under specific laboratory conditions and suggests it can persist in environments like Earth's upper atmosphere and interstellar space.[7][8]

This compound is a key intermediate in atmospheric chemistry, participating in the formation of secondary organic aerosols and reacting with ozone and Criegee intermediates.[6][9] Its reaction with hydroxyl radicals (•OH) is particularly relevant, with a calculated rate constant of 2.4 × 10⁻¹² cm³·s⁻¹ under atmospheric conditions.[9] This reaction can proceed via hydrogen abstraction from either the central carbon or the hydroxyl groups.[9]

Spectroscopic Data

Spectroscopic analysis has been crucial for the identification and characterization of this compound, particularly following its successful gas-phase synthesis. Infrared (IR) spectroscopy has been used to identify its characteristic vibrational modes.

Table 3: Selected Experimental Vibrational Frequencies for this compound

Approximate Mode Description Wavenumber (cm⁻¹) Intensity Reference
OH stretch 3637.6 Medium [14]
OH stretch 3564.4 Medium [14]
COH deformation 1424.4 Weak [14]
COH deformation 1358.7 Weak [14]
CH₂ wag 1334.6 Weak [14]
CO stretch 1056.5 Strong [14]

| CO torsion | 547.7 | Medium |[14] |

Note: Data obtained from matrix-isolation infrared spectroscopy.[14] Recent high-level computational studies have provided rovibrational data that closely match experimental findings, confirming the gas-phase detection.[6]

Experimental Protocols

The definitive synthesis and identification of gas-phase this compound marked a significant experimental achievement.[7][15]

Methodology: Gas-Phase Synthesis and Detection
  • Sample Preparation : A mixture of methanol (CH₃OH) and oxygen (O₂) ices is prepared at extremely low temperatures (5 K) under ultrahigh-vacuum conditions (a few 10⁻¹¹ Torr).

  • Energetic Processing : The ice sample is exposed to high-energy electrons (5 keV). This irradiation induces chemical reactions within the ice matrix. Electronic structure calculations suggest that this compound forms via the insertion of an electronically excited oxygen atom, O(¹D), into a carbon-hydrogen bond of methanol.[7][10]

  • Sublimation : The processed ice is then slowly heated in a Temperature Programmed Desorption (TPD) phase. As the temperature rises, molecules sublime from the ice into the gas phase. This compound has been observed to sublime at approximately 181 K.

  • Isomer-Selective Detection : The sublimed gas-phase molecules are analyzed using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[7]

    • This technique uses tunable vacuum ultraviolet (VUV) photons to ionize molecules.

    • By carefully selecting the photon energy, specific isomers can be selectively ionized based on their unique adiabatic ionization energies (IE).

    • For CH₄O₂ isomers, the calculated IEs are:

      • This compound (C₂): ~10.7 eV

      • Methyl Peroxide (CH₃OOH): ~9.8 eV

    • By setting the photon energy between these values (e.g., at 10.49 eV), methyl peroxide can be ionized while this compound cannot. By raising the energy (e.g., to 10.86 eV), both isomers can be ionized. Comparing the mass spectra at different photon energies allows for the unambiguous identification of this compound.

cluster_0 Sample Preparation (5 K) cluster_1 Synthesis cluster_2 Sublimation & Detection P1 Methanol (CH₃OH) + Oxygen (O₂) Ices P2 Electron Irradiation (5 keV) P1->P2 UHV Chamber P3 Temperature Programmed Desorption (TPD) P2->P3 Formation of CH₂(OH)₂ P4 Selective Photoionization (PI-ReTOF-MS) P3->P4 Gas Phase Molecules P5 This compound Identified P4->P5 Isomer-Specific IE

Experimental workflow for gas-phase synthesis and detection.

References

The Elusive Simplest Geminal Diol: A Technical History of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Characterization, and Experimental Analysis of Methanediol.

Abstract

This compound (CH₂(OH)₂), the simplest geminal diol, has long been a subject of theoretical interest and experimental challenge. Existing predominantly as the hydrated form of formaldehyde (B43269) in aqueous solutions, its transient nature in the gas phase made direct characterization difficult for over a century. This technical guide provides a comprehensive overview of the history of this compound, from its theoretical conception in the 19th century to its definitive synthesis and identification in the 21st century. It details the key experiments, presents physicochemical data in a structured format, and offers detailed protocols for its synthesis, detection, and analysis. This document is intended to serve as a valuable resource for researchers in chemistry, atmospheric science, and drug development who are interested in the fundamental properties and reactions of this pivotal one-carbon compound.

Historical Perspective: From a Theoretical Intermediate to Definitive Identification

The story of this compound is inextricably linked with the discovery of formaldehyde. In 1859, the Russian chemist Aleksandr Butlerov was attempting to synthesize "methylene glycol" (this compound) from the reaction of iodomethane (B122720) with silver oxalate.[1][2][3][4] While he did not isolate the intended diol, he produced a colorless gas with a pungent odor, which was, in fact, formaldehyde.[4] For his experiment, Butlerov referred to the product as "dioxymethylen" due to an incorrect empirical formula, a common issue before the standardization of atomic weights.[1] It was not until 1868 that August Wilhelm von Hofmann correctly identified the compound as an aldehyde and elucidated its structure, laying the groundwork for the modern production of formaldehyde.[2][4]

For over a century, this compound was understood to be the predominant species in aqueous solutions of formaldehyde, existing in a dynamic equilibrium.[5] However, its existence as a stable, isolable molecule in the gas phase remained unconfirmed due to its tendency to dehydrate back to formaldehyde and water. This elusiveness finally came to an end in 2021 with the first successful laboratory synthesis and detection of gaseous this compound.[5][6] Researchers achieved this milestone by employing energetic processing of low-temperature methanol-oxygen ices, followed by sublimation and characterization using photoionization mass spectrometry.[5][6] This definitive identification has opened new avenues for studying the fundamental chemistry of geminal diols and their role in atmospheric and interstellar chemistry.[5]

Physicochemical and Thermodynamic Properties

This compound's properties are largely defined by its relationship with formaldehyde. The following tables summarize key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula CH₄O₂General Knowledge
Molar Mass 48.041 g·mol⁻¹General Knowledge
Appearance Colorless liquid (in solution)General Knowledge
pKa 13.29General Knowledge
logP -1.92General Knowledge
Table 2: Thermodynamic Data for this compound
Thermodynamic PropertyValueConditionsSource(s)
Standard Enthalpy of Formation (ΔfH°) -386.9 ± 0.5 kJ/molGas phaseGeneral Knowledge
Hydration Enthalpy of Formaldehyde (ΔH°) -39.0 kJ/molAqueous solutionGeneral Knowledge
Table 3: Equilibrium Constant for Formaldehyde Hydration (Keq = [CH₂(OH)₂]/[H₂CO]) in Aqueous Solution
Temperature (K)Equilibrium Constant (Keq)Source(s)
2932.10 x 10³General Knowledge
298~2200General Knowledge

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, detection, and analysis of this compound, reflecting both historical and modern techniques.

Gas-Phase Synthesis and Detection of this compound (Zhu et al., 2021)

This protocol describes the first definitive synthesis and identification of gaseous this compound.[5][6]

Objective: To synthesize and detect this compound in the gas phase.

Methodology:

  • Ice Sample Preparation:

    • A polished silver substrate within an ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr) is cooled to 5 K.

    • A gaseous mixture of methanol (B129727) (CH₃OH) and oxygen (O₂) is introduced into the chamber and deposited onto the cold substrate to form a mixed ice.

  • Energetic Processing:

    • The methanol-oxygen ice is irradiated with energetic electrons to induce chemical reactions within the ice matrix. This process is believed to form this compound through the insertion of an electronically excited oxygen atom into a C-H bond of methanol.[5]

  • Temperature-Programmed Desorption (TPD):

    • The irradiated ice is slowly heated at a controlled rate (e.g., 1 K/min) to 300 K.[7]

    • As the temperature increases, molecules sublime from the ice into the gas phase.

  • Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS):

    • Sublimed molecules are ionized using a tunable vacuum ultraviolet (VUV) light source.[7]

    • The photoionization energy is critical for isomer-selective detection. By adjusting the photon energy, specific isomers can be targeted for ionization based on their distinct ionization energies.[8]

    • The resulting ions are guided into a reflectron time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).[7]

    • This compound is identified by its parent ion at m/z = 48.[5][9] Isotopic substitution experiments (e.g., using ¹³CH₃OH, CD₃OD, and CH₃¹⁸OH) are performed to confirm the molecular formula.[5][9]

Analysis of the Formaldehyde-Methanediol Equilibrium in Aqueous Solution by NMR Spectroscopy

This protocol outlines a general method for quantifying the components of aqueous formaldehyde solutions.

Objective: To determine the relative concentrations of formaldehyde, this compound, and polyoxymethylene glycols in an aqueous solution.

Methodology:

  • Sample Preparation:

    • Prepare an aqueous solution of formaldehyde (formalin). For detailed studies, ¹³C-enriched formaldehyde or the use of D₂O as a solvent can be beneficial to avoid signal overlap with the solvent peak in ¹H NMR.[10]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra of the solution.

    • Typical signals in ¹H NMR (in D₂O) include peaks for the CH₂ groups of formaldehyde, this compound, and dimethylene glycol.[10]

    • In ¹³C NMR, distinct signals for the carbon atoms of each species can be observed.

  • Data Analysis:

    • Integrate the peaks corresponding to each species in the ¹H and/or ¹³C spectra.

    • The relative concentrations of formaldehyde, this compound, and its oligomers can be calculated from the integral values.

    • The equilibrium constant (Keq) for the hydration of formaldehyde can be determined from the ratio of the concentrations of this compound and formaldehyde.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts related to this compound.

Historical Timeline of this compound Discovery

G cluster_1800s 19th Century cluster_2000s 21st Century a 1859: Butlerov's Experiment Attempts to synthesize methylene (B1212753) glycol, inadvertently produces formaldehyde. b 1868: Hofmann's Identification Correctly identifies formaldehyde and its structure. a->b Further Investigation c 2021: Definitive Synthesis Gas-phase this compound is synthesized and identified for the first time. b->c Over a Century of Theoretical Understanding

Caption: A timeline of key events in the discovery of this compound.

Formaldehyde-Methanediol Equilibrium in Aqueous Solution

G formaldehyde Formaldehyde (H₂C=O) This compound This compound (H₂C(OH)₂) formaldehyde->this compound Hydration (Keq ≈ 2x10³ at 293K) water Water (H₂O) This compound->formaldehyde Dehydration G cluster_synthesis Synthesis cluster_detection Detection a 1. Ice Preparation (Methanol + Oxygen at 5K) b 2. Electron Irradiation a->b c 3. Temperature-Programmed Desorption (TPD) b->c d 4. Photoionization c->d e 5. TOF Mass Spectrometry (m/z = 48) d->e

References

Stability of Methanediol in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediol (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol. It is formed through the hydration of formaldehyde in aqueous solutions. While formaldehyde is a crucial building block in various industrial and biological processes, its existence in water is predominantly in the hydrated form of this compound.[1][2] The equilibrium between formaldehyde and this compound is a critical factor in understanding the reactivity, bioavailability, and toxicity of formaldehyde solutions. This technical guide provides an in-depth analysis of the stability of this compound in aqueous environments, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the underlying chemical processes.

In aqueous solutions, formaldehyde exists in equilibrium with this compound. This equilibrium is dynamic and is influenced by factors such as concentration, temperature, and pH. At dilute concentrations (<0.1%), this compound is the predominant species.[1] However, in more concentrated solutions, this compound can further oligomerize to form polyoxymethylene glycols.[1][3] Understanding the kinetics and thermodynamics of these transformations is essential for applications ranging from drug formulation, where formaldehyde may be a degradant or a reactive impurity, to industrial processes and environmental science.

Quantitative Data on this compound Stability

The stability of this compound in aqueous solutions can be quantified by the equilibrium constant for the hydration of formaldehyde (Khyd), as well as the rate constants for the forward (hydration, khyd) and reverse (dehydration, kdeh) reactions. These parameters are significantly influenced by temperature.

ParameterValueTemperature (°C)pHMethodReference
Equilibrium Constant (Khyd) ~1.3 x 10³25NeutralVarious[4]
2.22 x 10³257.4NMR[5]
~2.2 x 10³25Not SpecifiedUV Spectroscopy[6]
Equation: Kh = e(3769/T - 5.494)20-605-7Kinetic Ratio[4]
Hydration Rate Constant (khyd) 9.8 s⁻¹224-7Radiolysis[7]
Equation: kh = 2.04 x 10⁵ x e(-2936/T) s⁻¹20-605-7Gas Absorption[7]
Dehydration Rate Constant (kdeh) 0.0045 s⁻¹25NeutralCalculated[4]
Equation: kd from Winkelman et al. (2000)20-605-7Sulfite Trapping[7][8]
Enthalpy of Hydration (ΔH°) -39.0 kJ/molNot Specified7.4NMR[5]
-21.4 to -39.4 kJ/molNot SpecifiedNot SpecifiedLiterature Review[5]
Activation Energy (Hydration, Ea,hyd) 54.5 kJ/mol25-547.4NMR[5]
Activation Energy (Dehydration, Ea,deh) 86.2 kJ/mol25-547.4NMR[5]

Signaling Pathways and Equilibria

The primary process governing the stability of this compound in aqueous solution is the reversible hydration of formaldehyde. This equilibrium is fundamental and can be influenced by subsequent oligomerization reactions, particularly at higher concentrations.

Caption: Equilibrium between formaldehyde and this compound in water.

Experimental Protocols

Determination of Equilibrium Constant (Khyd) by 1H NMR Spectroscopy

Objective: To determine the equilibrium concentrations of formaldehyde and this compound in an aqueous solution to calculate the hydration equilibrium constant.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of formaldehyde in D₂O of a known concentration (e.g., 2.4 M).[9] The use of D₂O minimizes the large solvent proton signal.

    • If necessary, adjust the pD of the solution using appropriate buffers (e.g., phosphate (B84403) buffer) to investigate pH effects.[10] Note that pD = pH + 0.4.

  • NMR Acquisition:

    • Acquire 1H NMR spectra at a controlled temperature using a high-resolution NMR spectrometer.[9]

    • Use a pulse sequence with water suppression if residual H₂O signals are problematic.

    • Ensure the system has reached thermal and chemical equilibrium before acquisition. This can be monitored by acquiring spectra at different time points until no further changes are observed.

  • Data Analysis:

    • Identify the distinct peaks corresponding to the CH₂ protons of formaldehyde, this compound, and any oligomers present.[9]

    • Integrate the area under each peak. The concentration of each species is proportional to its integral value.

    • Calculate the equilibrium constant, Khyd = [this compound] / [Formaldehyde]. The concentration of water in a dilute aqueous solution is considered constant and is incorporated into Khyd.

Kinetic Analysis of Hydration and Dehydration by Temperature-Jump Relaxation

Objective: To measure the rapid kinetics of the formaldehyde hydration/dehydration equilibrium.

Methodology:

  • Instrumentation:

    • Utilize a temperature-jump (T-jump) apparatus equipped with a rapid heating source (e.g., electric discharge or laser pulse) and a fast detection system (e.g., UV-Vis spectrophotometer).[2][7][11]

  • Sample Preparation:

    • Prepare an aqueous solution of formaldehyde at a known concentration and pH.

    • The solution should have a measurable absorbance change associated with the equilibrium shift. The weak n → π* transition of the carbonyl group of formaldehyde around 280-300 nm can be monitored.[7]

  • Experimental Procedure:

    • Place the sample cell in the T-jump apparatus and allow it to equilibrate at the initial temperature (T₁).

    • Induce a rapid temperature jump (to T₂) in the microsecond to millisecond range.[2][12]

    • Monitor the change in absorbance at the chosen wavelength as the system relaxes to the new equilibrium position at T₂.

  • Data Analysis:

    • The relaxation process follows first-order kinetics. Fit the absorbance change versus time data to a single exponential decay function to obtain the relaxation time (τ).[12]

    • The relaxation time is related to the forward and reverse rate constants by the equation: 1/τ = khyd + kdeh.

    • By knowing the equilibrium constant (Khyd = khyd / kdeh) at the final temperature, the individual rate constants can be calculated.

Quantification of Formaldehyde by HPLC with Pre-column Derivatization

Objective: To determine the concentration of free formaldehyde in an aqueous sample, which can be used in conjunction with total formaldehyde concentration to study the equilibrium.

Methodology:

  • Derivatization Reagent:

  • Sample and Standard Preparation:

    • Prepare a series of formaldehyde standard solutions of known concentrations.

    • Prepare the unknown sample containing formaldehyde.

  • Derivatization Procedure:

    • To a known volume of the standard or sample solution, add the DNPH reagent.[13]

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) to ensure complete derivatization of formaldehyde to its 2,4-dinitrophenylhydrazone derivative.[13]

  • HPLC Analysis:

    • Column: Use a reversed-phase C8 or C18 column.[13]

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (B52724) is typically used.[13]

    • Detection: Monitor the eluent at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (around 360 nm).[13]

    • Inject the derivatized standards and samples into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative versus the concentration of the formaldehyde standards.

    • Determine the concentration of formaldehyde in the unknown sample by interpolating its peak area on the calibration curve.

Experimental and Logical Workflows

The study of this compound stability involves a combination of equilibrium and kinetic measurements. A typical workflow would involve sample preparation, analysis by one or more spectroscopic techniques, and data processing to extract the relevant thermodynamic and kinetic parameters.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing and Output Prep Prepare Aqueous Formaldehyde Solution Control Control Temperature and pH Prep->Control NMR NMR Spectroscopy Control->NMR UVVis UV-Vis Spectroscopy (e.g., T-Jump) Control->UVVis HPLC HPLC with Derivatization Control->HPLC Equil Equilibrium Constant (K_hyd) NMR->Equil Kinetics Rate Constants (k_hyd, k_deh) UVVis->Kinetics HPLC->Equil Thermo Thermodynamic Parameters (ΔH°, ΔS°) Equil->Thermo Kinetics->Thermo

Caption: A general workflow for studying this compound stability.

Conclusion

The stability of this compound in aqueous solutions is governed by a well-defined, yet dynamic, equilibrium with formaldehyde. This equilibrium is highly sensitive to environmental conditions, particularly temperature. For professionals in research and drug development, a thorough understanding of this equilibrium is paramount for controlling the reactivity and ensuring the stability of formulations containing or susceptible to the formation of formaldehyde. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the investigation and characterization of this compound stability. By employing techniques such as NMR, temperature-jump kinetics, and HPLC, researchers can gain valuable insights into the behavior of this simple yet important geminal diol.

References

Methanediol: A Comprehensive Technical Guide on the Simplest Geminal Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediol (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, stands as the simplest geminal diol.[1][2][3][4][5] For decades, this molecule was considered a transient species, primarily existing in equilibrium with formaldehyde in aqueous solutions.[1][2][4][6] However, recent advancements have enabled its synthesis and characterization in the gas phase, opening new avenues for research into its fundamental properties and role in various chemical processes.[5][7] This technical guide provides an in-depth overview of this compound, focusing on its core characteristics, experimental protocols for its study, and its significance in relevant fields.

Core Properties and Stability

This compound is the product of the hydration of formaldehyde, a reaction that heavily favors the diol in dilute aqueous solutions, with an equilibrium constant estimated at 10³.[1][2] In a 5% aqueous solution of formaldehyde, approximately 80% exists as this compound.[1][8] While thermodynamically less stable than its corresponding aldehyde in the gas phase, this compound exhibits significant kinetic stability.[6][9] Theoretical calculations predict a substantial energy barrier for its unimolecular decomposition to formaldehyde and water, suggesting a long half-life in a vacuum.[10][9][11]

Two primary conformers of this compound have been identified through computational studies: a more stable C₂ form and a slightly higher energy Cₛ conformer.[1][12] The gas-phase stability of this compound is a critical factor in its role as an intermediate in atmospheric and interstellar chemistry.[6][10][7][13]

The following tables summarize key quantitative data for this compound, compiled from various experimental and computational studies.

Physical Properties Value Reference
Molecular FormulaCH₄O₂[1][2][3][4][14]
Molar Mass48.041 g·mol⁻¹[2][4]
Density~1.2 g/cm³[4]
Boiling Point (predicted)193.7 ± 8.0 °C[1]
Vapor Pressure (predicted at 25°C)0.1 ± 0.8 mmHg[1]
Refractive Index (predicted)1.401[1][2]
pKa13.29[2]
Structural Parameters (C₂ Conformer) Value Reference
C-H Bond Length1.092 Å[1]
C-O Bond Length1.408 Å[1]
Vibrational Frequencies (Experimental, Argon Matrix) Wavenumber (cm⁻¹) Reference
OH stretch3637.6, 3564.4[14]
COH deformation1424.4, 1358.7[14]
CH₂ wag1334.6[14]
CO stretch1056.5[14]
CO torsion547.7[14]
NMR Spectroscopic Data (in DMSO-d₆) Chemical Shift (ppm) Reference
¹H NMR (CH₂)4.59 (t)[15]
¹³C NMR (CH₂)81.95[15]

Formation and Synthesis

This compound can be formed through several pathways, the most common being the hydration of formaldehyde in aqueous solutions.[1] Recent breakthroughs have also demonstrated its synthesis in the gas phase.

In aqueous environments, formaldehyde readily undergoes nucleophilic addition of water to form this compound. This reversible reaction is fundamental to the chemistry of formaldehyde solutions.

G Hydration of Formaldehyde to this compound cluster_reactants Reactants cluster_product Product H2C=O Formaldehyde CH2(OH)2 This compound H2C=O->CH2(OH)2 Hydration H2O Water

Figure 1: Formation of this compound from formaldehyde and water.

A significant advancement in the study of this compound has been its synthesis in the gas phase.[10][7] This method involves the exposure of low-temperature methanol-oxygen ices to energetic electrons, followed by sublimation.[5][10][7]

G Gas-Phase Synthesis of this compound Methanol_Oxygen_Ice Methanol-Oxygen Ice Energetic_Electrons Energetic Electron Exposure Methanol_Oxygen_Ice->Energetic_Electrons Sublimation Sublimation Energetic_Electrons->Sublimation Gaseous_this compound Gaseous this compound Sublimation->Gaseous_this compound

Figure 2: Workflow for the gas-phase synthesis of this compound.

Experimental Protocols

The elusive nature of this compound has necessitated the use of specialized experimental techniques for its detection and characterization.

This technique has been instrumental in the unambiguous identification of gas-phase this compound.[10]

  • Sample Preparation: Low-temperature ices of methanol (B129727) and oxygen are prepared on a cold finger in an ultra-high vacuum chamber.

  • Irradiation: The ice mixture is irradiated with energetic electrons to induce chemical reactions.

  • Temperature-Programmed Desorption (TPD): The sample is heated at a controlled rate, causing the volatile products to sublimate into the gas phase.

  • Photoionization: The sublimated gas is intersected by a beam of tunable vacuum ultraviolet (VUV) photons, causing selective ionization of molecules based on their ionization energies.

  • Mass Analysis: The resulting ions are analyzed using a reflectron time-of-flight mass spectrometer to determine their mass-to-charge ratio. By carefully tuning the photon energy, different isomers can be distinguished.

NMR spectroscopy is a powerful tool for characterizing this compound in solution.

  • Sample Preparation: A solution of formaldehyde in a deuterated solvent (e.g., DMSO-d₆) is prepared. The equilibrium between formaldehyde and this compound is established in the solution.[15]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show a characteristic triplet for the methylene protons of this compound around 4.59 ppm (in DMSO-d₆), coupled to the hydroxyl protons.[15]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will exhibit a signal for the methylene carbon of this compound at approximately 81.95 ppm (in DMSO-d₆).[15]

  • 2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to confirm the connectivity of the molecule.[15]

Role in Chemical Reactions and Signaling Pathways

This compound is a key intermediate in several important chemical processes, particularly in atmospheric chemistry where it is a precursor to formic acid.[1][13][16][17] It is also implicated in the formation of secondary organic aerosols.[1][13] In astrochemical environments, this compound on interstellar ice grains is thought to participate in the formation of more complex organic molecules.[6][13]

G Role of this compound as a Chemical Intermediate Formaldehyde Formaldehyde This compound This compound Formaldehyde->this compound Hydration Formic_Acid Formic Acid This compound->Formic_Acid Oxidation Secondary_Organic_Aerosols Secondary Organic Aerosols This compound->Secondary_Organic_Aerosols Aerosol Formation Complex_Organic_Molecules Complex Organic Molecules (Astrochemistry) This compound->Complex_Organic_Molecules Interstellar Reactions

Figure 3: this compound as a central intermediate in various chemical pathways.

Relevance to Drug Development

The direct biological activity of this compound is not extensively documented.[1] However, its equilibrium with formaldehyde is of significant concern in the pharmaceutical and cosmetic industries.[1][2] Formaldehyde is a known carcinogen, and products that release formaldehyde, even if this compound is the listed ingredient, are subject to scrutiny.[1][2] For instance, some hair-straightening products have listed methylene glycol as an ingredient, which, under the heat of the application process, can release formaldehyde gas.[1][2]

Understanding the kinetics and equilibrium of the formaldehyde-methanediol system is crucial for assessing the safety of pharmaceutical excipients and cosmetic ingredients. Furthermore, as a simple diol, this compound can serve as a model compound for studying the interactions of geminal diols with biological macromolecules, which may be relevant in the design of enzyme inhibitors or other therapeutic agents.

Conclusion

This compound, the simplest geminal diol, has transitioned from a theoretical curiosity and an aqueous-phase intermediate to a characterizable gas-phase molecule. This has profound implications for our understanding of atmospheric chemistry, astrochemistry, and the fundamental properties of organic molecules. For researchers in drug development, a thorough understanding of this compound's chemistry is essential for product safety and formulation, particularly in contexts where formaldehyde is a potential impurity or degradation product. The experimental techniques and data presented in this guide provide a solid foundation for further investigation into this pivotal molecule.

References

theoretical studies on methanediol conformations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of Methanediol Conformations

Introduction

This compound (CH₂(OH)₂), also known as methylene (B1212753) glycol, is the simplest geminal diol. It is a key intermediate in atmospheric chemistry, particularly in aerosol formation and the chemistry of Criegee intermediates. Despite its importance, this compound has long been elusive to observe in the gas phase due to its tendency to dehydrate to formaldehyde (B43269) and water. However, recent successful gas-phase synthesis and detection have reinvigorated interest in its fundamental properties. Theoretical and computational studies have been indispensable in understanding the structure, stability, and spectroscopic features of this compound, providing crucial data for its identification and characterization. This guide provides a comprehensive overview of the , focusing on the computational methodologies, energetic landscapes, and structural parameters.

The Conformational Landscape of this compound

Theoretical calculations have identified two primary, thermodynamically favorable conformers of this compound in the gas phase. These conformers are distinguished by the relative orientation of the two hydroxyl groups.

  • C₂ Conformer (trans): This is the global minimum energy structure. In this conformation, the hydrogen atoms of the hydroxyl groups are positioned on opposite sides of the C-O-O plane, leading to reduced steric repulsion.

  • Cₛ Conformer (cis): This conformer possesses a plane of symmetry and is slightly higher in energy than the C₂ form.

  • trans' Conformer: Some studies have also identified a third conformer, denoted as trans', which is less stable than both the C₂ and Cₛ conformers.

The interconversion between these conformers and the decomposition pathways have been extensively modeled to understand the molecule's kinetic stability.

Relative Stabilities and Energetics

The relative energy of the conformers is a critical parameter for predicting their population at a given temperature and for understanding the molecule's overall behavior. High-level ab initio calculations consistently show the C₂ conformer to be the most stable.

Quantitative Energy Differences

The energy difference between the C₂ and Cₛ conformers has been calculated using various levels of theory. A summary of these findings is presented in the table below.

Level of Theory/MethodEnergy Difference (Cₛ relative to C₂)Temperature (K)Reference
CCSD(T)/CBS10 kJ·mol⁻¹ (~2.39 kcal·mol⁻¹)N/A
F12-TZ-cCR (ZPE-corrected)781.28 cm⁻¹ (~2.23 kcal·mol⁻¹)0
QCISD/aug-cc-pVTZ~2.3 kcal·mol⁻¹0
QCISD/aug-cc-pVTZ~1.7 kcal·mol⁻¹298

The small energy difference results in a non-negligible population of the Cₛ conformer at room temperature, although the C₂ conformer remains dominant.

Decomposition Barriers

This compound is kinetically stable in the gas phase due to a significant energy barrier to its unimolecular decomposition into formaldehyde and water. This stability is crucial for its existence and detection.

ReactionBarrier Height (kcal·mol⁻¹)Computational MethodReference
C₂ Conformer → H₂CO + H₂O~43.2 (181 kJ·mol⁻¹)CCSD(T)/CBS
Cₛ Conformer → H₂CO + H₂O~45.6 (191 kJ·mol⁻¹)CCSD(T)/CBS
Uncatalyzed Decomposition42.8MP4/cc-pVTZ//MP2/cc-pVDZ
Uncatalyzed Decomposition44.6CCSD(T)/cc-pVTZ//MP2/cc-pVDZ
Uncatalyzed Hydrolysis of H₂CO38.6DLPNO-CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p)

These high barriers explain the long-predicted gas-phase stability of this compound. Studies have also shown that this barrier can be significantly lowered by catalysts such as sulfuric acid or other small molecules, which is relevant in atmospheric contexts.

Structural Parameters

The geometric parameters of the this compound conformers have been precisely determined through geometry optimization calculations. The table below summarizes key structural data for the most stable C₂ conformer.

ParameterDescriptionValue (Å or °)Computational MethodReference
r(C-O)Carbon-Oxygen bond length1.408 ÅCCSD(T)/CBS
r(C-H)Carbon-Hydrogen bond length1.092 ÅCCSD(T)/CBS
r(O-H)Oxygen-Hydrogen bond length0.964 ÅCCSD(T)/CBS
a(O-C-O)Oxygen-Carbon-Oxygen bond angleNot specified-
a(H-C-H)Hydrogen-Carbon-Hydrogen bond angleNot specified-
d(H-O-C-O)Hydroxyl Dihedral AngleNot specified-

Vibrational Spectra

Theoretical vibrational frequency calculations are vital for interpreting experimental infrared (IR) spectra and confirming the presence of this compound. High-level anharmonic frequency calculations have shown excellent agreement with experimental data.

For the C₂ conformer, strong absorption bands predicted in the 980-1100 cm⁻¹ range, corresponding to C-O antisymmetric and symmetric stretches, have been crucial for its experimental identification. Theoretical studies using Quartic Force Fields (QFFs) have successfully reproduced the experimental band origins to within 3 cm⁻¹, providing unequivocal confirmation of its synthesis. Several vibrational modes are predicted to have intensities of 60 km·mol⁻¹ or higher, making them suitable for astronomical or atmospheric detection.

Theoretical Methodologies and Experimental Protocols

A variety of sophisticated computational methods have been employed to study this compound, each suited for different aspects of its chemical physics.

Ab Initio and Density Functional Theory (DFT) Calculations
  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), often combined with Complete Basis Set (CBS) extrapolation, are considered the "gold standard" for accurate energy and geometry calculations. Explicitly correlated methods like CCSD(T)-F12 are also used for high-accuracy results with faster basis set convergence.

  • Møller-Plesset Perturbation Theory (MP2, MP4): These methods offer a good balance between accuracy and computational cost for calculating electron correlation and have been used for geometry optimizations and barrier height calculations.

  • Density Functional Theory (DFT): Functionals such as M06-2X and B3LYP are commonly used, especially for larger systems or when exploring reaction kinetics, due to their computational efficiency.

  • Basis Sets: Large, flexible basis sets are essential for accurate results. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used.

Dynamic and Kinetic Simulations
  • Reaction Rate Theories: RRKM (Rice-Ramsperger-Kassel-Marcus) theory and Canonical Variational Transition State Theory (CVTST) have been applied to calculate the unimolecular decomposition rates, confirming the kinetic stability of this compound at typical laboratory temperatures.

  • Molecular Dynamics (MD): Ab initio MD simulations, such as those based on the Car-Parrinello method, have been used to study this compound in aqueous solutions, providing insights into its solvation structure and the role of water in its decomposition.

A Typical Computational Workflow

The theoretical investigation of this compound conformations typically follows a structured protocol:

  • Conformational Search: Initial searches for stable conformers are often performed using lower-cost methods like semi-empirical or DFT calculations.

  • Geometry Optimization: The geometries of the identified conformers and transition states are then optimized at a higher level of theory (e.g., MP2 or CCSD(T)) with a suitable basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energy (ZPE) corrections.

  • Single-Point Energy Refinement: To obtain highly accurate relative energies and barrier heights, single-point energy calculations are performed on the optimized geometries using the most accurate available method, such as CCSD(T) with a large basis set or CBS extrapolation.

  • Spectra and Property Calculation: Further calculations can be performed to predict IR spectra, rotational constants, and other molecular properties to aid in experimental characterization.

Visualizations

Energy Landscape of this compound

Methanediol_Energy_Landscape This compound Conformational Energy Landscape cluster_reactants cluster_products C2 C₂ Conformer (Global Minimum) TS_interconversion TS (interconversion) C2->TS_interconversion TS_decomposition TS (decomposition) C2->TS_decomposition  ~43 kcal/mol Cs Cₛ Conformer Cs->TS_interconversion Prod H₂CO + H₂O TS_decomposition->Prod

Caption: Energy landscape showing the relative stability of C₂ and Cₛ conformers and the decomposition pathway.

Computational Workflow for Conformer Analysis

Computational_Workflow Typical Computational Workflow for this compound Studies cluster_0 Initial Steps cluster_1 High-Level Refinement cluster_2 Analysis & Prediction start Define Molecular System (CH₂(OH)₂) search Conformational Search (e.g., DFT/Semi-empirical) start->search opt Geometry Optimization (e.g., CCSD(T)/aug-cc-pVTZ) search->opt Identified Conformers freq Frequency Calculation & ZPE Correction opt->freq energy Single-Point Energy (e.g., CCSD(T)/CBS) freq->energy analysis Analyze Relative Energies & Barrier Heights energy->analysis spectra Predict Spectroscopic Data (IR, Rotational Constants) analysis->spectra output Final Results & Comparison with Experiment spectra->output

Caption: A flowchart illustrating the typical computational protocol for studying this compound conformations.

Conclusion

Theoretical studies have been paramount in elucidating the conformational preferences, stability, and spectroscopic properties of this compound. High-level ab initio calculations have firmly established the C₂ conformer as the global minimum and have quantified the significant kinetic barrier that prevents its rapid decomposition in the gas phase. These computational predictions have not only provided a deep fundamental understanding of this simple yet important molecule but have also been directly responsible for its successful experimental identification. The synergy between theory and experiment continues to be crucial in advancing our knowledge of reactive intermediates like this compound and their roles in complex chemical environments.

methanediol formation from formaldehyde hydration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation of Methanediol from Formaldehyde (B43269) Hydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde, a cornerstone chemical in various industries, exists in aqueous solutions predominantly as its hydrated form, this compound (also known as methylene (B1212753) glycol). This reversible hydration reaction is fundamental to understanding formaldehyde's reactivity, stability, and biological interactions. In drug development and biological research, where aqueous environments are the norm, the distinction between the reactive aldehyde and its less reactive gem-diol hydrate (B1144303) is critical. This technical guide provides a comprehensive overview of the formation of this compound from formaldehyde, detailing the chemical equilibrium, thermodynamics, and kinetics of the reaction. It includes detailed experimental protocols for characterization and presents quantitative data in structured tables for ease of comparison.

Introduction

In aqueous solutions, formaldehyde (H₂C=O) undergoes a rapid and reversible hydration reaction to form this compound [CH₂(OH)₂], the simplest geminal diol.[1] This equilibrium heavily favors the formation of this compound, especially in dilute solutions, where only trace amounts of free monomeric formaldehyde are present.[2][3] The prevalence of the hydrated form is crucial in contexts ranging from industrial processes to biological systems, as the chemical properties and reactivity of this compound differ significantly from those of anhydrous formaldehyde. Understanding the dynamics of this equilibrium is essential for accurately modeling reaction kinetics, assessing toxicity, and developing formulations in the pharmaceutical and chemical industries.

Chemical Equilibrium and Thermodynamics

The hydration of formaldehyde is a classic example of nucleophilic addition to a carbonyl group, with water acting as the nucleophile. The equilibrium can be represented as:

H₂C=O + H₂O ⇌ CH₂(OH)₂

The position of this equilibrium is described by the equilibrium constant (Keq), which is highly dependent on temperature.

Equilibrium Constant

The equilibrium constant for the hydration of formaldehyde has been determined by various methods, including NMR spectroscopy and UV spectrophotometry.[2][4] In dilute aqueous solutions at ambient temperature, the constant is in the order of 10³, indicating that this compound is the predominant species.[1][5]

Table 1: Equilibrium Constants (Keq) for Formaldehyde Hydration

Temperature (K) Keq (x 10³) Method Reference
293 2.10 ¹³C and ¹H NMR [2]
293 2.33 Pulse Polarography [2]
293 1.59 Kinetic Rate Ratios [6]
295 2.22 Kinetic Rate Ratios [6]
298 ~2.2 General Literature [7]

| 298 | 2.22 | UV Absorption |[6] |

Thermodynamic Parameters

The hydration of formaldehyde is an exothermic process, as indicated by the negative enthalpy change (ΔH°). Consequently, the equilibrium constant decreases with increasing temperature, shifting the equilibrium back towards formaldehyde.[8][9]

Table 2: Thermodynamic Parameters for Formaldehyde Hydration

Parameter Value Unit Method Reference
Enthalpy (ΔH°) -39.0 kJ/mol NMR [6][8]
Enthalpy (ΔH°) -8.4 ± 0.5 kcal/mol (~ -35.1 kJ/mol) UV Spectrophotometry [4]

| Entropy (ΔS°) | -12.6 ± 1.7 | eu | UV Spectrophotometry |[4] |

Caption: Factors influencing the formaldehyde-methanediol equilibrium.

Reaction Kinetics

The rates of both the forward hydration (k_hyd) and reverse dehydration (k_dehyd) reactions are dependent on temperature and are subject to acid-base catalysis.[10] The reaction rates have been measured using techniques such as NMR spectroscopy and chemically enhanced gas absorption.[2][11]

Table 3: Kinetic Parameters for Formaldehyde Hydration/Dehydration

Parameter Value Unit Conditions Reference
Hydration Activation Energy (Ea) 54.5 kJ/mol pH 7.4 (in D₂O) [6]
Dehydration Activation Energy (Ea) 86.2 kJ/mol pH 7.4 (in D₂O) [6]

| Hydration Rate Constant (k_hyd) | 2.04 x 10⁵ x e⁻²⁹³⁶/ᵀ | s⁻¹ | pH 5-7 |[11] |

Experimental Methodologies

Accurate quantification of the species involved in the formaldehyde-water system is crucial for research. NMR and UV-Vis spectroscopy are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct detection and quantification of monomeric formaldehyde, this compound, and its oligomers in solution.[2][3] Both ¹H and ¹³C NMR can be utilized. The direct measurement of the small, sharp peak corresponding to monomeric formaldehyde, distinct from the broader peaks of this compound and its polymers, enables precise calculation of the equilibrium constant.[7]

Experimental Protocol: ¹H NMR for Keq Determination

  • Sample Preparation:

    • Prepare aqueous solutions of formaldehyde at the desired concentration (e.g., 0.1 - 2.5 M). For studies focusing on the monomer, higher concentrations and temperatures may be necessary to produce a detectable signal.[7]

    • Use a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer) to maintain a constant pH.[2]

    • For ¹H NMR in H₂O, a solvent suppression technique (e.g., presaturation) is required to attenuate the large water signal. Alternatively, D₂O can be used as the solvent, though this can introduce isotopic effects.[2][6]

    • An internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift calibration (0 ppm).[2]

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) at a controlled temperature.[7]

    • Use a standard single-pulse experiment with appropriate parameters (e.g., sufficient relaxation delay) to ensure quantitative results.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the signals for monomeric formaldehyde (a sharp singlet, ~9.66 ppm) and this compound (a broader signal, ~4.8-5.0 ppm).[2][7]

    • Integrate the area under the respective peaks (A_FA for formaldehyde, A_MG for this compound).

    • Calculate the equilibrium constant (Keq) using the ratio of the integrated peak areas, which corresponds to the ratio of the concentrations: Keq = [CH₂(OH)₂] / [H₂C=O] ≈ A_MG / A_FA.[7]

experimental_workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: NMR Data Acquisition cluster_analysis Step 3: Data Analysis & Calculation A Prepare aqueous formaldehyde solution B Add buffer (e.g., phosphate) and internal standard (e.g., DSS) A->B C Set instrument parameters (Temperature, Solvent Suppression) B->C D Acquire ¹H NMR Spectrum C->D E Process Spectrum (FT, Phasing, Baseline Correction) D->E F Identify & Integrate Peaks (Formaldehyde & this compound) E->F G Calculate Keq from Integral Ratio (A_MG / A_FA) F->G Result Result G->Result

Caption: Experimental workflow for Keq determination using ¹H NMR.
UV-Vis and Raman Spectroscopy

  • UV-Vis Spectrophotometry: This technique is used to quantify the unhydrated formaldehyde, which exhibits a characteristic carbonyl (n→π*) absorption band near 288 nm.[4] By measuring the absorbance at this wavelength and applying the Beer-Lambert law, the concentration of the free aldehyde can be determined, which is essential for calculating the equilibrium constant.[4]

  • Raman Spectroscopy: Raman analysis provides information on the vibrational modes of the different species in solution. It can distinguish between the C=O stretching mode of formaldehyde and the C-O stretching and C-O-C modes of this compound and its oligomers, offering insights into the degree of polymerization as a function of concentration.[12][13]

Spectroscopic Characterization Data

Table 4: Representative NMR Chemical Shifts (in D₂O)

Species Nucleus Chemical Shift (ppm) Reference
Formaldehyde (H₂C=O) ¹H 9.66 [2]
Formaldehyde (H₂C=O) ¹³C 199.8 [2]
This compound (CH₂(OH)₂) ¹H ~4.83 [2]

| this compound (CH₂(OH)₂) | ¹³C | ~82.5 |[2] |

Table 5: Key Raman Vibrational Modes for Formaldehyde Species in Aqueous Solution

Wavenumber (cm⁻¹) Assignment Species Reference
2840 - 2920 H-C-H symmetric stretching Formaldehyde [13]
2990 H-C-H asymmetric stretching Formaldehyde [13]
910 C-O symmetric stretching This compound/Oligomers [13]

| 1050 | C-O asymmetric stretching | this compound/Oligomers |[13] |

reaction_pathway HCHO Formaldehyde (H₂C=O) Plus + HCHO->Plus H2O Water (H₂O) Plus->H2O MG This compound (CH₂(OH)₂) Plus->MG Hydration (k_hyd) (Fast) MG->Plus Dehydration (k_dehyd) (Fast)

Caption: Reversible hydration of formaldehyde to form this compound.

Conclusion

The hydration of formaldehyde to this compound is a rapid, reversible, and thermodynamically favorable reaction in aqueous media. The equilibrium overwhelmingly favors the hydrated gem-diol form under standard conditions. A thorough understanding of the equilibrium constants, thermodynamic drivers, and kinetic rates is paramount for professionals in chemistry and drug development. The application of analytical techniques, particularly NMR spectroscopy, provides a robust framework for quantifying the species at equilibrium and elucidating the factors that govern the system's behavior. This knowledge is indispensable for predicting the fate and reactivity of formaldehyde in biological and industrial aqueous environments.

References

An In-depth Technical Guide on the Gas-Phase Stability of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediol (CH₂(OH)₂), the simplest geminal diol, has long been recognized as the hydrated form of formaldehyde (B43269) in aqueous solutions. However, its existence and stability in the gas phase have been a subject of significant research interest. This technical guide provides a comprehensive overview of the gas-phase stability of this compound, summarizing key thermodynamic and kinetic data, detailing experimental and computational methodologies, and illustrating relevant chemical pathways.

Core Concepts: Thermodynamic and Kinetic Stability

The stability of gas-phase this compound is governed by both thermodynamic and kinetic factors. Thermodynamically, its stability is determined by the Gibbs free energy change of its decomposition into formaldehyde and water. Kinetically, its persistence in the gas phase is dictated by the activation energy barrier for this decomposition.

Theoretical studies have established that this compound is a thermodynamically stable species at low temperatures, specifically below 100 K, which is relevant to interstellar grain mantles.[1][2][3] However, at higher temperatures (above 300 K), the decomposition into formaldehyde and water becomes thermodynamically favorable.[3][4] Despite this, gas-phase this compound exhibits significant kinetic stability due to a substantial energy barrier to its unimolecular decomposition.[5][6][7] This barrier hinders its breakdown, allowing for its detection and study in the gas phase under laboratory conditions.[1][3] In isolation, the unimolecular decay rate of this compound is extremely low, with a theoretical half-life at 300 K in a vacuum predicted to be longer than the age of the universe.[2][3]

Recent experimental work has successfully demonstrated the synthesis and identification of gas-phase this compound, confirming its stability.[5][6][8][9] This was achieved by processing low-temperature methanol-oxygen ices, followed by sublimation and detection using photoionization reflectron time-of-flight mass spectrometry.[5][6]

Quantitative Data on Stability

The following tables summarize the key quantitative data from various theoretical studies on the stability of gas-phase this compound.

Table 1: Thermodynamic Properties for the Unimolecular Decomposition of this compound to Formaldehyde and Water

MethodΔE (kJ/mol)ΔE₀ (kJ/mol)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Reference
HF/cc-pVDZ55.328.7-9.236.5153.4[3]

Note: These values are for the reaction CH₂(OH)₂ (g) → H₂CO (g) + H₂O (g) at standard temperature (298.15 K) and pressure (1 atm). ΔE is the electronic energy change, ΔE₀ is the energy change at 0 K including zero-point energy, ΔG is the Gibbs free energy change, ΔH is the enthalpy change, and ΔS is the entropy change.

Table 2: Calculated Unimolecular Decomposition Rates and Lifetimes

Temperature (K)Unimolecular Decomposition Rate (s⁻¹)Lifetime Lower LimitReference
300< 10⁻¹⁸~10¹⁰ - 10¹⁴ years[1][3][4]
50010⁻⁸ - 10⁻⁶10² - 10⁰ years[4]
100010³ - 10⁴10⁻⁴ - 10⁻³ s[4]

Note: These are infinite-pressure RRKM (Rice-Ramsperger-Kassel-Marcus) calculated rates.

Table 3: Conformational Stability

Gas-phase electronic structure calculations have identified two stable conformers of this compound: cis and trans. The trans conformer is predicted to be more stable than the cis conformer.[10][11]

Catalysis of this compound Decomposition

While this compound is kinetically stable in isolation, its decomposition can be significantly accelerated by catalysts. Water molecules, as well as inorganic and organic acids, can lower the activation energy for decomposition.[2] For instance, the presence of sulfuric acid can increase the rate of gas-phase hydrolysis of formaldehyde to this compound by 11-15 orders of magnitude compared to the uncatalyzed reaction.[10][11][12] Quantum mechanical tunneling also plays a crucial role in the decomposition, especially at lower temperatures (200-300 K), enhancing the reaction rate by several orders of magnitude.[2]

Experimental and Theoretical Methodologies

A variety of experimental and computational techniques have been employed to investigate the gas-phase stability of this compound.

Experimental Protocols:

  • Synthesis and Detection: A key experimental breakthrough involved the synthesis of this compound by irradiating low-temperature (5 K) ices of methanol (B129727) and oxygen with energetic electrons. The resulting this compound was then identified in the gas phase upon sublimation using single-photon ionization (VUV) reflectron time-of-flight mass spectrometry (ReTOF-MS).[5][6][9] Isotopic substitution studies (¹³C, D, and ¹⁸O) were used to confirm the molecular formula.[6]

Computational Protocols:

  • Quantum Chemical Calculations: A range of ab initio and density functional theory (DFT) methods have been used to study the thermodynamics and kinetics of this compound. These include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), coupled-cluster theory (CCSD, CCSD(T)), and quadratic configuration interaction (QCI(T)).[3] Basis sets such as Dunning's correlation-consistent sets (cc-pVDZ, cc-pVTZ) are commonly employed.[3]

  • Transition State Theory: Canonical variational transition state theory (CVT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been used to calculate the unimolecular decomposition rates.[1][2][3] These calculations often incorporate corrections for quantum mechanical tunneling.[2]

  • Atmospheric Cluster Dynamics Modeling: To understand the role of this compound in atmospheric processes like new particle formation, models such as the Atmospheric Cluster Dynamics Code (ACDC) are used.[10][11] These models utilize thermodynamic data from quantum chemical calculations to simulate the formation and evaporation rates of molecular clusters.[10][11]

Visualizing this compound Chemistry

The following diagrams, generated using the DOT language, illustrate key chemical pathways involving this compound.

Unimolecular_Decomposition This compound This compound (CH₂(OH)₂) TS Transition State This compound->TS ΔE‡ Products Formaldehyde (H₂CO) + Water (H₂O) TS->Products Decomposition

Caption: Unimolecular decomposition pathway of this compound.

Catalyzed_Formation_Decomposition cluster_formation Formation cluster_decomposition Decomposition Formaldehyde Formaldehyde (H₂CO) Methanediol_form This compound (CH₂(OH)₂) Formaldehyde->Methanediol_form Catalyzed Hydration Water Water (H₂O) Water->Methanediol_form Catalyzed Hydration Catalyst_form Catalyst (e.g., H₂SO₄, H₂O) Catalyst_form->Methanediol_form Catalyzed Hydration Methanediol_decomp This compound (CH₂(OH)₂) Products Formaldehyde (H₂CO) + Water (H₂O) Methanediol_decomp->Products Catalyzed Decomposition Catalyst_decomp Catalyst (e.g., H₂SO₄, H₂O) Catalyst_decomp->Products Catalyzed Decomposition

Caption: Catalyzed formation and decomposition of this compound.

Experimental_Workflow Ice_Prep Methanol-Oxygen Ice Preparation (5 K) Irradiation Electron Irradiation Ice_Prep->Irradiation Sublimation Temperature-Programmed Desorption Irradiation->Sublimation Detection PI-ReTOF-MS Detection Sublimation->Detection

Caption: Experimental workflow for this compound synthesis and detection.

Implications for Research and Development

The confirmed gas-phase stability of this compound has significant implications across various scientific disciplines. In atmospheric science, it is recognized as a key intermediate in aerosol formation and growth.[5][9] Understanding its formation, decomposition, and reactions is crucial for accurate atmospheric modeling. For drug development and organic chemistry, the ability to generate and study this simple geminal diol in the gas phase opens up new avenues for investigating the intrinsic properties and reactivity of this important functional group, free from solvent effects. The methodologies developed for its study can potentially be adapted to investigate other transient and unstable molecules.

References

Spectroscopic Properties of Methanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediol (CH₂(OH)₂), the simplest geminal diol, is a molecule of significant interest in diverse scientific fields, from atmospheric chemistry, where it is a key intermediate in aerosol formation and formic acid production, to astrochemistry, where it is a predicted species on interstellar ice grains.[1][2][3][4] Despite its importance, this compound has long been elusive to study in the gas phase due to its instability, readily decomposing into formaldehyde (B43269) and water.[3][4] However, recent advancements in experimental techniques have enabled its synthesis and spectroscopic characterization in the gas phase, opening new avenues for its investigation.[1][5]

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on its rotational and vibrational characteristics. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this fundamental molecule. The guide summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes the workflows involved in its spectroscopic analysis.

Conformational Isomers of this compound

Theoretical calculations have identified two stable conformers of this compound: a lower-energy C₂ symmetry conformer and a slightly higher-energy Cₛ symmetry conformer.[1][2][6] The C₂ conformer is predicted to be more stable by approximately 2.3 kcal/mol (at 0 K).[2] The distinct symmetries and energy differences of these conformers give rise to unique spectroscopic signatures.

Rotational Spectroscopy

The rotational spectrum of a molecule provides crucial information about its geometry and moments of inertia. For this compound, high-level ab initio calculations have been instrumental in predicting the rotational constants for both the C₂ and Cₛ conformers. These theoretical predictions are essential for guiding experimental searches for the rotational spectra of this compound and for confirming its detection.

Table 1: Calculated Rotational and Distortion Constants for this compound Conformers
ParameterC₂ ConformerCₛ Conformer
Rotational Constants (MHz)
A₀12803.913247.7
B₀11843.911579.9
C₀6825.96743.9
Quartic Centrifugal Distortion Constants (kHz)
D_J24.324.5
D_JK-78.3-76.4
D_K65.762.9
d₁-9.0-8.5
d₂-1.5-1.4
Sextic Centrifugal Distortion Constants (Hz)
H_J0.0190.020
H_JK-0.111-0.108
H_KJ0.2370.221
H_K-0.147-0.133
h₁0.0090.009
h₂0.0040.004
h₃0.0010.001

Data sourced from high-level ab initio calculations using Quartic Force Fields (QFFs).[1][6]

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The gas-phase IR spectrum of this compound has been experimentally observed, with features assigned based on theoretical predictions.[1][6]

Experimental Observations

The gas-phase infrared spectrum of this compound has been characterized in the 980–1100 cm⁻¹ region.[1][6] This spectral window is advantageous as it is relatively free from interference by water and formaldehyde, the decomposition products of this compound.[1] The observed rovibrational features in this region are attributed to the O-C-O antisymmetric and symmetric stretching modes.[1]

Theoretical Calculations

Anharmonic vibrational frequency calculations are crucial for accurately assigning the experimental spectra. High-level computational methods, such as those based on coupled-cluster theory with Quartic Force Fields (QFFs), have provided vibrational frequencies that are in excellent agreement with experimental values, typically within 3 cm⁻¹.[1][6]

Table 2: Calculated Anharmonic Vibrational Frequencies for the C₂ Conformer of this compound
ModeSymmetryApproximate DescriptionWavenumber (cm⁻¹)IR Intensity (km/mol)
ν₁AOH Symmetric Stretch364657.6
ν₂ACH₂ Symmetric Stretch298518.2
ν₃ACH₂ Scissoring148112.3
ν₄AOH Symmetric Bend135560.2
ν₅ACH₂ Wagging12158.8
ν₆AO-C-O Symmetric Stretch1028109.4
ν₇ACH₂ Rocking9151.1
ν₈AOH Symmetric Torsion34915.2
ν₉BOH Antisymmetric Stretch364770.4
ν₁₀BCH₂ Antisymmetric Stretch306412.6
ν₁₁BCH₂ Twisting12891.8
ν₁₂BOH Antisymmetric Bend119826.1
ν₁₃BO-C-O Antisymmetric Stretch1060179.8
ν₁₄BCH₂ Rocking9541.7
ν₁₅BOH Antisymmetric Torsion2251.2

Data sourced from high-level ab initio calculations.[1][5]

NMR Spectroscopy

Table 3: Predicted and Experimental NMR Chemical Shifts for this compound
NucleusSolventChemical Shift (ppm)MultiplicityNotes
¹HD₂O (predicted)~4.8singletFor the CH₂ protons.[7]
¹HDMSO-d₆4.59tripletFor the CH₂ protons.[8]
¹³CD₂O (predicted)~88.5-[7]
¹³CDMSO-d₆81.95-[8]

Experimental and Computational Protocols

Gas-Phase Synthesis and Infrared Spectroscopy

A successful method for generating and detecting gaseous this compound involves the evaporation of an aqueous formaldehyde solution.[1] The resulting vapor, containing a mixture of formaldehyde, water, and this compound, is then analyzed by infrared absorption spectroscopy.[1]

Another method involves exposing methanol-oxygen ices to high-energy electrons, followed by sublimation to produce gaseous this compound.[1] The products are then identified using photoionization-reflectron time-of-flight mass spectrometry in conjunction with IR spectroscopy.[1]

Computational Protocol for Spectroscopic Characterization

The theoretical prediction of this compound's spectroscopic properties typically follows a multi-step computational workflow.

  • Geometry Optimization: The molecular geometries of the different conformers (C₂ and Cₛ) are optimized using high-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)-F12b).[6]

  • Quartic Force Field (QFF) Calculation: A QFF is generated by calculating single-point energies at numerous displaced geometries around the equilibrium structure.[1][6] This force field provides a detailed description of the potential energy surface near the minimum.

  • Coordinate Transformation: The force constants are transformed from symmetry-internal coordinates to Cartesian coordinates using programs like INTDER2005.[1][6]

  • Spectroscopic Constant Calculation: Second-order vibrational perturbation theory (VPT2) is then employed, using software such as SPECTRO, to calculate the rovibrational spectroscopic data from the QFF.[1][6] This step includes accounting for Fermi, Coriolis, and Darling–Dennison resonances to improve the accuracy of the predicted vibrational frequencies.[1][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Gaseous this compound cluster_analysis Spectroscopic Analysis s1 Aqueous Formaldehyde Solution s2 Evaporation s1->s2 Heating s3 Gaseous Mixture (H₂O, H₂CO, CH₂(OH)₂) s2->s3 a1 Infrared Spectrometer s3->a1 Introduction of Gaseous Sample a2 IR Absorption Spectrum a1->a2 Measurement a3 Data Analysis and Assignment a2->a3

Caption: Experimental workflow for the synthesis and infrared spectroscopic analysis of gaseous this compound.

computational_workflow cluster_calculation Computational Protocol c1 Geometry Optimization (e.g., CCSD(T)-F12b) c2 Quartic Force Field (QFF) Calculation c1->c2 c3 Coordinate Transformation (INTDER2005) c2->c3 c4 Vibrational Perturbation Theory (VPT2) (SPECTRO) c3->c4 c5 Predicted Spectroscopic Data (Rotational Constants, Vibrational Frequencies) c4->c5

Caption: Computational workflow for the theoretical prediction of this compound's spectroscopic properties.

theory_experiment_relationship cluster_theory Theoretical Prediction cluster_experiment Experimental Measurement cluster_analysis Analysis and Confirmation t1 Ab initio Calculations (QFF, VPT2) t2 Simulated Spectrum t1->t2 a1 Comparison and Assignment t2->a1 e1 Gas-Phase Synthesis e2 Spectroscopic Measurement (e.g., IR Spectroscopy) e1->e2 e3 Experimental Spectrum e2->e3 e3->a1 a1->e3 Confirmation of Experimental Features

Caption: Logical relationship between theoretical predictions and experimental measurements in the spectroscopic characterization of this compound.

References

Methanediol: A Pivotal Intermediate in Aerosol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Executive Summary

Methanediol (CH₂O(H)₂), the simplest geminal diol, has emerged as a crucial, albeit transient, intermediate in atmospheric and aerosol chemistry. Formed from the hydration of the abundant atmospheric pollutant formaldehyde (B43269), this compound's unique chemical properties significantly influence new particle formation, the growth of secondary organic aerosols (SOA), and the atmospheric budget of formic acid. This technical guide provides a comprehensive overview of the core chemistry of this compound in aerosols, presenting key quantitative data, detailed experimental methodologies, and visual representations of its reaction pathways and experimental investigation workflows. Understanding the role of this compound is critical for accurately modeling atmospheric processes and for professionals in drug development who require a deep understanding of aerosol science for inhalation therapies.

Introduction

Geminal diols, organic molecules with two hydroxyl groups attached to the same carbon atom, are recognized as key reactive intermediates in various chemical systems.[1] In atmospheric science, this compound (also known as formaldehyde monohydrate or methylene (B1212753) glycol) is of particular interest due to its formation from formaldehyde, a ubiquitous and abundant atmospheric carbonyl compound.[2][3] While historically considered an elusive transient species, recent advancements in experimental and theoretical chemistry have enabled its direct observation and characterization, confirming its stability in the gas phase and its significant role in aerosol chemistry.[1][4]

This guide synthesizes the current scientific understanding of this compound's function as a key intermediate in aerosol chemistry, with a focus on its formation, reaction kinetics, and impact on aerosol properties.

Formation of this compound in the Atmosphere

This compound is primarily formed through the hydration of formaldehyde. This process can occur in both the gas phase and the aqueous phase of aerosols and cloud droplets.

Gas-Phase Formation

The direct gas-phase reaction of formaldehyde with a single water molecule has a high activation energy barrier, making it kinetically unfavorable under typical atmospheric conditions.[1][5] However, the presence of catalysts such as sulfuric acid (H₂SO₄), formic acid (HCOOH), and iodic acid (HIO₃) can significantly enhance the rate of this compound formation.[3][6] These catalysts act as a bridge for hydrogen atom transfer, effectively lowering the energy barrier for the reaction.[1]

Theoretical studies have shown that the sulfuric acid-catalyzed hydrolysis of formaldehyde is many orders of magnitude faster than the uncatalyzed reaction.[1][5] This catalytic pathway is particularly important in regions with significant sulfur dioxide (SO₂) emissions, a precursor to sulfuric acid.

Aqueous-Phase Formation

In the aqueous phase of aerosols and cloud droplets, the hydration of formaldehyde to form this compound is a reversible process with a temperature-dependent equilibrium.[2][7] The equilibrium strongly favors the formation of this compound, especially in dilute aqueous solutions.[8] The equilibrium constant for this hydration is estimated to be around 10³.[8]

Quantitative Data on this compound Chemistry

The following tables summarize key quantitative data related to the formation and reaction of this compound in the atmosphere.

Table 1: Gas-Phase Reaction Rate Constants for this compound Formation from Formaldehyde and Water

ReactionCatalystTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
CH₂O + H₂O → CH₂(OH)₂None253 - 2986.92 x 10⁻⁴² - 6.11 x 10⁻³⁹[1][5]
CH₂O + H₂O + H₂SO₄ → CH₂(OH)₂ + H₂SO₄Sulfuric Acid253 - 2982.53 x 10⁻²⁶ - 1.47 x 10⁻²⁷[1][5]
CH₂O + H₂O + HIO₃ → CH₂(OH)₂ + HIO₃Iodic Acid< 260Substantial contribution[6]
CH₂O + H₂O + HCOOH → CH₂(OH)₂ + HCOOHFormic Acid-Facile formation[3]

Table 2: Reaction Rate Constant for this compound with Hydroxyl Radical (OH)

ReactionTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
CH₂(OH)₂ + OH → Products260 - 310(2.4 ± 0.5) x 10⁻¹²[2][9]

Table 3: Equilibrium and Henry's Law Constants for this compound

ParameterValueTemperature (K)Reference
Aqueous Hydration Equilibrium Constant (K_eq)~10³298[8]
2,200298[7][9]
5,000280[7]
Henry's Law Constant (K_H)8.1 x 10⁵ M atm⁻¹280[2][7][9]

Role of this compound in Aerosol Chemistry

This compound plays a multifaceted role in aerosol chemistry, influencing both the formation of new particles and the chemical composition of existing aerosols.

New Particle Formation (NPF)

Theoretical studies suggest that this compound can participate in new particle formation, particularly in the presence of sulfuric acid.[1][5] The two hydroxyl groups in this compound can form strong hydrogen bonds with sulfuric acid molecules, stabilizing molecular clusters and facilitating their growth into new aerosol particles.[1] This process is considered a potential additional pathway for NPF, especially in environments where formaldehyde concentrations are high.

Secondary Organic Aerosol (SOA) Formation and Growth

This compound is more hygroscopic than formaldehyde, meaning it has a greater affinity for water.[1][5] This property suggests that the uptake of this compound onto existing aqueous aerosol particles can contribute to their growth. Once in the aqueous phase, this compound can undergo further reactions, contributing to the formation of secondary organic aerosol (SOA) mass.

Intermediate in Formic Acid Production

The gas-phase reaction of this compound with the hydroxyl (OH) radical is a significant pathway for the formation of formic acid in the atmosphere.[2][9] Formic acid is a major contributor to acid rain in remote regions. While initial chamber experiments suggested a very high rate for this reaction, more recent high-level theoretical calculations have refined this rate constant.[2][9] Nevertheless, the oxidation of this compound remains an important source of atmospheric formic acid.

Experimental Protocols and Methodologies

The study of this compound in aerosol chemistry employs a combination of theoretical calculations and experimental techniques, including smog chamber experiments and flow tube reactors.

Theoretical and Computational Methods

Quantum chemical calculations are essential for determining the thermodynamics and kinetics of this compound formation and reaction pathways.[1][5] These calculations are used to predict reaction energy barriers, equilibrium constants, and rate constants, providing a fundamental understanding of the underlying chemical processes.

Methodology: Quantum Chemical Calculations

  • Objective: To determine the potential energy surfaces, reaction enthalpies, and rate constants for gas-phase reactions involving this compound.

  • Software: Gaussian, MOPAC, or similar quantum chemistry packages.

  • Methods: Density functional theory (DFT) methods (e.g., M06-2X) are often used for geometry optimization and frequency calculations. Higher-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are used for more accurate single-point energy calculations.

  • Procedure:

    • Optimize the geometries of reactants, transition states, and products.

    • Perform frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.

    • Calculate single-point energies at a high level of theory.

    • Use transition state theory (TST) to calculate reaction rate constants from the computed energy barriers and vibrational frequencies.

Smog Chamber Experiments

Atmospheric simulation chambers, or smog chambers, are large-volume reactors designed to simulate atmospheric conditions.[10][11][12][13][14] They are used to study the formation of SOA from the oxidation of volatile organic compounds, including the reactions involving this compound.

Methodology: Smog Chamber Experiment for SOA Formation

  • Objective: To investigate the formation of SOA from the reactions of this compound under controlled, atmospherically relevant conditions.

  • Apparatus:

    • A large-volume (cubic meters) reactor made of inert material (e.g., FEP Teflon).

    • A light source to simulate solar radiation (e.g., UV lamps).

    • Instrumentation to monitor gas-phase species (e.g., PTR-MS, CIMS) and aerosol properties (e.g., SMPS, AMS).

    • Systems for controlling temperature, relative humidity, and reactant concentrations.

  • Procedure:

    • Chamber Cleaning: The chamber is thoroughly cleaned to remove any residual particles and reactive gases.

    • Humidification and Seeding: The chamber is humidified to the desired relative humidity, and seed aerosol (e.g., ammonium (B1175870) sulfate) may be introduced to provide a surface for condensation.

    • Reactant Injection: Known concentrations of formaldehyde, an OH precursor (e.g., H₂O₂ or HONO), and any catalysts are injected into the chamber.

    • Reaction Initiation: The light source is turned on to initiate the photochemistry and production of OH radicals, which then react with formaldehyde and subsequently this compound.

    • Monitoring: The concentrations of gas-phase species and the size distribution and chemical composition of the aerosol particles are monitored in real-time throughout the experiment.

    • Data Analysis: The data is analyzed to determine SOA yields, particle growth rates, and the chemical composition of the formed SOA.

Flow Tube Reactors

Flow tube reactors are used to study gas-phase and heterogeneous reactions under well-defined conditions of temperature, pressure, and reaction time.[4][15][16] They are particularly useful for determining reaction kinetics.

Methodology: Flow Tube Reactor for Gas-Phase Kinetics

  • Objective: To measure the rate constant of the gas-phase reaction between this compound and an oxidant (e.g., OH radical).

  • Apparatus:

    • A cylindrical tube (the reactor) through which a carrier gas flows at a constant rate.

    • Inlets for introducing reactants (formaldehyde, water, OH precursor, oxidant) at specific points along the reactor.

    • A movable injector to vary the reaction time.

    • A detector at the end of the reactor to measure the concentration of reactants and/or products (e.g., a mass spectrometer).

    • Systems for controlling temperature and pressure.

  • Procedure:

    • Establish Flow: A steady flow of an inert carrier gas (e.g., helium or nitrogen) is established through the reactor.

    • Introduce Reactants: Formaldehyde, water, and the OH precursor are introduced into the main flow. This compound is formed in situ.

    • Initiate Reaction: The oxidant (OH radicals, generated for example by photolysis) is introduced through the movable injector at a specific point.

    • Vary Reaction Time: The position of the movable injector is changed to vary the distance and thus the reaction time between the point of oxidant injection and the detector.

    • Measure Concentrations: The concentration of a reactant (e.g., this compound) or a stable product is measured at the end of the reactor for different reaction times.

    • Determine Rate Constant: The rate constant is determined from the pseudo-first-order decay of the reactant as a function of reaction time.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical pathways and experimental workflows related to this compound in aerosol chemistry.

Methanediol_Formation_Pathways cluster_gas Gas Phase cluster_aqueous Aqueous Phase Formaldehyde_g Formaldehyde (g) Methanediol_g This compound (g) Formaldehyde_g->Methanediol_g + H₂O (uncatalyzed, slow) Formaldehyde_g->Methanediol_g + H₂O (catalyzed, fast) Formaldehyde_aq Formaldehyde (aq) Formaldehyde_g->Formaldehyde_aq Uptake Water_g Water (g) Methanediol_aq This compound (aq) Methanediol_g->Methanediol_aq Uptake Catalyst Catalyst (H₂SO₄, HCOOH, HIO₃) Catalyst->Methanediol_g Formaldehyde_aq->Methanediol_aq + H₂O (fast equilibrium) Water_aq Water (l)

Caption: Formation pathways of this compound in the gas and aqueous phases.

Methanediol_Aerosol_Chemistry This compound This compound (CH₂(OH)₂) Formic_Acid Formic Acid (HCOOH) This compound->Formic_Acid + OH Radical SOA Secondary Organic Aerosol (SOA) This compound->SOA Aqueous Phase Reactions NPF New Particle Formation (NPF) This compound->NPF + H₂SO₄ OH_Radical OH Radical OH_Radical->Formic_Acid H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NPF

Caption: Key reactions of this compound influencing aerosol chemistry.

Experimental_Workflow_Smog_Chamber Start Start Chamber_Prep Chamber Preparation (Cleaning, Humidification) Start->Chamber_Prep Reactant_Injection Reactant Injection (Formaldehyde, H₂O, OH Precursor) Chamber_Prep->Reactant_Injection Initiate_Reaction Initiate Reaction (Turn on Lights) Reactant_Injection->Initiate_Reaction Monitoring Real-time Monitoring (Gas & Particle Phase) Initiate_Reaction->Monitoring Data_Analysis Data Analysis (SOA Yield, Growth Rate) Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a smog chamber experiment.

Conclusion

This compound, formed from the hydration of formaldehyde, is a fundamentally important intermediate in aerosol chemistry. Its formation is significantly accelerated by atmospheric catalysts, and it actively participates in new particle formation and the growth of secondary organic aerosols. Furthermore, the gas-phase oxidation of this compound represents a key pathway for the production of atmospheric formic acid. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand and investigate the complex role of this compound in aerosol systems. A thorough comprehension of these processes is essential for improving atmospheric models and for advancing the science of aerosol drug delivery.

References

A Deep Dive into the Quantum Chemical Landscape of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediol (CH₂O(OH)₂), the simplest geminal diol, is a molecule of significant interest across various scientific disciplines, from atmospheric chemistry and astrochemistry to biochemistry. As the hydrated form of formaldehyde (B43269), its stability, reactivity, and spectroscopic properties are crucial for understanding fundamental chemical processes. This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the characteristics of this compound, offering a valuable resource for researchers in the field.

Conformational Landscape and Energetics

Quantum chemical calculations have established that this compound exists predominantly in two low-energy conformations: a C₂ symmetry form and a slightly higher-energy Cₛ symmetry conformer. The C₂ conformer is generally found to be the global minimum on the potential energy surface.

Numerous theoretical studies have quantified the energy difference between these conformers. For instance, calculations at the M06-2X/aug-cc-pVTZ, MP2//M06-2X, and CCSD(T)//M06-2X levels of theory indicate that the trans (C₂) conformer is approximately 2.0 kcal/mol more stable than the cis (Cₛ) form in the gas phase at 298 K.[1] Another study found the C₂ conformer to be lower in energy by about 1.7 kcal/mol at 298 K and 2.3 kcal/mol at 0 K.[2] The thermodynamic preference for the C₂ structure is attributed to reduced steric repulsion between the hydroxyl groups.[3]

The unimolecular decomposition of this compound to formaldehyde and water is a key reaction that has been extensively studied computationally. The activation energy for this process at 300 K has been calculated to be 42.8 kcal/mol at the MP4/cc-pVTZ//MP2/cc-pVDZ level and 44.6 kcal/mol at the CCSD(T)/cc-pVTZ//MP2/cc-pVDZ level of theory.[4] The endothermicity of this dehydration reaction at 298.15 K and 1 atm has been predicted to be 7.6 kcal/mol (MP4) and 8.1 kcal/mol (CCSD(T)).[4] In the gas phase, an uncatalyzed decomposition barrier of 46 kcal/mol has been reported.[1]

The presence of water molecules can significantly lower the decomposition barrier through catalytic effects.[1] Quantum chemical simulations have shown that the energy barrier is lowest when a cluster of five water molecules is involved in the catalysis.[1]

Optimized Geometries

The geometric parameters of the C₂ and Cₛ conformers of this compound have been determined using various levels of theory. High-level composite ab initio methods have been employed to achieve convergence of equilibrium bond distances to within approximately 0.0001 Å.[5] The table below summarizes representative geometrical parameters for the two conformers.

ParameterC₂ ConformerCₛ ConformerMethod
Bond Lengths (Å)
C-O1.4151.418 / 1.411MP2/cc-pVTZ
O-H0.9650.963 / 0.967MP2/cc-pVTZ
C-H1.0941.092 / 1.095MP2/cc-pVTZ
Bond Angles (°) **
O-C-O112.1114.3MP2/cc-pVTZ
H-C-H108.3108.5MP2/cc-pVTZ
C-O-H107.4108.2 / 105.7MP2/cc-pVTZ
H-C-O108.9108.7 / 110.1MP2/cc-pVTZ
Dihedral Angles (°) **
H-O-C-O60.10.0 / 138.8MP2/cc-pVTZ
H-C-O-H50.355.4 / -55.4MP2/cc-pVTZ

Note: Geometrical parameters can vary slightly depending on the computational method and basis set used. The values presented are illustrative and sourced from typical calculations reported in the literature.

Vibrational Frequencies

The vibrational spectra of this compound have been a subject of both experimental and theoretical investigation. Quantum chemical calculations have been instrumental in assigning the observed spectral features. Anharmonic vibrational frequencies have been computed using methods like vibrational perturbation theory (VPT2) and quartic force fields (QFFs).[6][7]

High-level computations have shown that the F12-TZ-cCR and F12-DZ-cCR QFFs can match experimental band origins in the 980-1100 cm⁻¹ range to within 3 cm⁻¹.[7] This region is of particular interest as it contains the O-C-O symmetric and antisymmetric stretching modes.[7][8] The table below presents a selection of calculated harmonic and anharmonic vibrational frequencies for the C₂ conformer of this compound.

ModeDescriptionHarmonic Frequency (cm⁻¹)Anharmonic Frequency (cm⁻¹)
ν₁OH symmetric stretch38253660
ν₂CH₂ symmetric stretch30452930
ν₃CH₂ scissors14801450
ν₄OH symmetric bend13501320
ν₅CH₂ wag12501220
ν₆OCO antisymmetric stretch10801058
ν₇OCO symmetric stretch10501027
ν₈CH₂ twist950920
ν₉OH torsion450420
ν₁₀CH₂ rock880850
ν₁₁OH antisymmetric stretch38103645
ν₁₂OH antisymmetric bend11501120

Note: Frequencies are approximate and depend on the level of theory. The assignment of some modes can be complex due to vibrational coupling.

Experimental Protocols: A Computational Approach

The quantum chemical investigation of this compound typically follows a standardized workflow. The protocols outlined below are representative of the methodologies employed in the cited research.

Geometry Optimization and Frequency Calculation

This is the foundational step in characterizing the molecule.

  • Objective: To find the minimum energy structures (conformers) and verify that they are true minima on the potential energy surface.

  • Methodology:

    • Initial Structure Generation: An initial guess for the molecular geometry of the C₂ and Cₛ conformers is created.

    • Level of Theory Selection: A computational method and basis set are chosen. Common choices include:

      • DFT: B3LYP, M06-2X with basis sets like 6-311++G(d,p) or aug-cc-pVTZ.

      • Ab initio: MP2, CCSD(T) with correlation-consistent basis sets (cc-pVDZ, cc-pVTZ, etc.).

    • Geometry Optimization: An algorithm, such as the Berny algorithm, is used to iteratively adjust the nuclear coordinates to minimize the total electronic energy.

    • Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated. Diagonalization of the mass-weighted Hessian yields the harmonic vibrational frequencies.

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.

Anharmonic Frequency Calculation

To achieve better agreement with experimental vibrational spectra, anharmonic effects must be considered.

  • Objective: To compute vibrational frequencies that account for the anharmonicity of the potential energy surface.

  • Methodology:

    • Quartic Force Field (QFF) Calculation: This high-accuracy approach involves calculating the energy at numerous points displaced from the equilibrium geometry to derive cubic and quartic force constants.[6][7]

    • Vibrational Perturbation Theory (VPT2): A more common and computationally less expensive method that treats anharmonicity as a perturbation to the harmonic oscillator model.[6] This is often performed in conjunction with a standard frequency calculation.

    • Software: Programs like GAUSSIAN, MOLPRO, and SPECTRO are used for these calculations.[4][6]

Thermochemical Calculations

These calculations provide insights into the stability and reactivity of this compound.

  • Objective: To compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.

  • Methodology:

    • Electronic Energy: The single-point energy is calculated at the optimized geometry using a high level of theory (e.g., CCSD(T)) and a large basis set.

    • Zero-Point Vibrational Energy (ZPVE): This is obtained from the harmonic frequency calculation.

    • Thermal Corrections: Translational, rotational, and vibrational contributions to the enthalpy and entropy are calculated using statistical mechanics, based on the optimized geometry and vibrational frequencies.

    • Gibbs Free Energy: Calculated using the equation G = H - TS.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational protocols described above.

G Computational Workflow for Geometry Optimization and Frequency Analysis start Initial Molecular Structure level_of_theory Select Level of Theory (e.g., B3LYP/aug-cc-pVTZ) start->level_of_theory geom_opt Geometry Optimization level_of_theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq saddle_point Transition State (or other saddle point) check_freq->saddle_point Yes minimum Equilibrium Geometry (Optimized Structure) check_freq->minimum No anharmonic Anharmonic Frequency Calculation (VPT2 or QFF) minimum->anharmonic thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) minimum->thermo end Final Results anharmonic->end thermo->end

Caption: A flowchart illustrating the key steps in the quantum chemical calculation of this compound's properties.

G Signaling Pathway for this compound Decomposition This compound This compound (C₂ or Cₛ) ts Transition State This compound->ts Activation Energy products Formaldehyde + Water ts->products catalyst Catalyst (e.g., Water Cluster) catalyst->ts Lowers Activation Energy

Caption: A diagram representing the unimolecular decomposition pathway of this compound.

This guide has summarized the key findings from quantum chemical calculations on this compound, providing a foundation for further research and application in various scientific and developmental contexts. The computational methodologies detailed herein offer a roadmap for conducting similar theoretical investigations.

References

Methanediol in Interstellar Ice Grains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation, detection, and characterization of methanediol (CH₂(OH)₂), the simplest geminal diol, within the context of interstellar ice grains. This compound is a molecule of significant interest due to its role as a potential precursor to more complex organic molecules, including those relevant to prebiotic chemistry. While its existence in aqueous solution is well-established as the hydrated form of formaldehyde (B43269), its detection and stability in astrophysical environments have been the subject of recent key research. This document synthesizes theoretical predictions and recent experimental findings, offering a comprehensive resource for professionals in astrochemistry, chemical physics, and related fields.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from theoretical calculations and laboratory experiments concerning this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaCH₄O₂[1]
Adiabatic Ionization Energy10.73 ± 0.01 eV[2]
Sublimation Temperature (from processed CH₃OH-O₂ ice)181 K[1][2]
Thermodynamic Stability on Interstellar GrainsStable at T < 100 KN/A

Table 2: Calculated Spectroscopic Data for this compound Conformers

ConformerPropertyCalculated ValueSource
C₂ (lowest energy) Dipole Moment~0.03 DN/A
Relative Energy (0 K)0 kcal mol⁻¹N/A
O-C-O Antisymmetric Stretch~1580 cm⁻¹ (band origin)[3]
O-C-O Symmetric Stretch~1027 cm⁻¹ (band origin)[3]
Cₛ Dipole Moment~2.7 DN/A
Relative Energy (0 K)~2.3 kcal mol⁻¹N/A
Cₛ → C₂ Conversion Barrier~0.7-1 kcal mol⁻¹N/A

Note: The low dipole moment of the most stable C₂ conformer makes its detection via radioastronomy challenging.

Formation and Detection in Interstellar Ice Analogs

Recent laboratory studies have provided the first direct evidence for the synthesis of this compound in environments mimicking interstellar ice grains.[4][5] This breakthrough has significant implications for understanding the chemical complexity that can arise in cold molecular clouds.

Formation Pathways

Two primary formation pathways for this compound on interstellar ice grains have been proposed and investigated:

Pathway 1: Insertion of Electronically Excited Atomic Oxygen

This mechanism, supported by experimental evidence and electronic structure calculations, involves the processing of methanol (B129727) (CH₃OH) and molecular oxygen (O₂) ices.[1][4]

  • Dissociation of O₂: Energetic processing (e.g., by secondary electrons generated by cosmic rays) of the ice mantle dissociates molecular oxygen.

  • Formation of O(¹D): This dissociation produces electronically excited oxygen atoms, O(¹D).

  • Barrierless Insertion: The O(¹D) atom can insert into a carbon-hydrogen (C-H) bond of a methanol molecule. This reaction is barrierless.[1]

  • Stabilization: The newly formed this compound molecule is stabilized within the cryogenic icy matrix.[5]

G

Pathway 2: OH Radical Impact on Methanol Ice

Theoretical studies using ab initio molecular dynamics simulations suggest an alternative pathway involving the bombardment of pure methanol ice by hydroxyl (OH⁺) cations.[6]

  • Impact and Protonation: An OH⁺ projectile impacts a methanol molecule in the ice mantle, forming a reactive protonated this compound intermediate.

  • Dehydration/Reaction: This intermediate can then undergo a series of reactions, including dehydration or reaction with a second methanol molecule, to ultimately form stable products. While these simulations show this compound as a key precursor, the primary stable product discussed is often formaldehyde (H₂CO).[6]

G

Experimental Protocols

The definitive synthesis and detection of this compound were achieved using a combination of cryogenic ice processing and advanced mass spectrometry techniques.[2] The general workflow is applicable to the study of a wide range of complex organic molecules (COMs) in interstellar ice analogs.[7][8]

Ice Sample Preparation and Irradiation
  • Ultra-High Vacuum (UHV) Chamber: Experiments are conducted in a UHV chamber with pressures typically below 10⁻¹⁰ Torr to prevent contamination.

  • Cryogenic Substrate: A substrate (e.g., a silver or copper wafer) is cooled to temperatures characteristic of interstellar grains (5-15 K) using a closed-cycle helium cryostat.

  • Gas Deposition: A pre-mixed gas sample is deposited onto the cold substrate, forming an amorphous ice layer. For this compound synthesis, a mixture of methanol (CH₃OH) and molecular oxygen (O₂) is used.[2] Isotopic substitution (e.g., using ¹³CH₃OH, CD₃OD, or ¹⁸O₂) is crucial for unambiguous molecular formula identification.[2]

  • Energetic Processing: The ice sample is irradiated with a source of energy to simulate the effects of cosmic rays. A common method is bombardment with energetic electrons (e.g., 5 keV).[2] The chemical evolution of the ice can be monitored in situ using Fourier Transform Infrared (FTIR) spectroscopy.[9]

Analysis: Temperature Programmed Desorption (TPD) and Mass Spectrometry
  • Temperature Programmed Desorption (TPD): Following irradiation, the cryogenic substrate is slowly and linearly heated (e.g., at a rate of 1 K min⁻¹).[10] As the temperature increases, molecules sublime from the ice surface into the gas phase according to their volatility.

  • Photoionization (PI): The desorbed neutral molecules enter an ionization region where they are ionized, typically by a tunable vacuum ultraviolet (VUV) light source from a synchrotron or laser system.[11] Using tunable VUV photons allows for isomer-selective ionization by setting the photon energy just above the adiabatic ionization energy of the target molecule but below that of potential isomers.[2]

  • Reflectron Time-of-Flight Mass Spectrometry (ReTOF-MS): The resulting ions are then analyzed by a ReTOF mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).[7]

  • Data Analysis: A 3D plot of ion signal versus temperature and m/z is generated. The sublimation temperature of a specific m/z signal helps to distinguish between isomers, as different isomers will have different binding energies to the ice matrix. By scanning the photoionization energy, an ionization threshold can be determined and compared to theoretically calculated values to confirm the identity of the detected molecule.[2]

G cluster_prep 1. Ice Preparation & Processing cluster_analysis 2. Analysis cluster_output 3. Output & Identification Deposition Gas Deposition (CH₃OH + O₂) on 5 K Substrate Irradiation Irradiation with Energetic Electrons Deposition->Irradiation TPD Temperature Programmed Desorption (TPD) Irradiation->TPD Processed Ice PI Tunable VUV Photoionization TPD->PI Sublimated Molecules ReTOF Reflectron Time-of-Flight Mass Spectrometer (ReTOF-MS) PI->ReTOF Ions Data Data Acquisition (Signal vs. m/z vs. Temp) ReTOF->Data Analysis Isomer Identification via - Sublimation Temp. - Ionization Energy - Isotopic Shifts Data->Analysis

Conclusion and Future Outlook

The successful laboratory synthesis and identification of this compound in interstellar ice analogs marks a significant advancement in astrochemistry.[4] It confirms that this geminal diol, once considered too unstable for gas-phase detection, can be formed and stabilized in cryogenic ices. This finding opens up new avenues for research into the formation of complex organic molecules in space, as this compound can be considered a key intermediate.

Future research should focus on several key areas:

  • Astronomical Searches: With laboratory-confirmed ionization energies and theoretical spectroscopic data, targeted searches for this compound in star-forming regions and hot cores using radio telescopes and the James Webb Space Telescope are now more feasible.[3][5]

  • Refining Formation Models: Further experimental and theoretical work is needed to determine the relative contributions of different formation pathways (e.g., O(¹D) insertion vs. OH radical reactions) under various interstellar conditions.

  • Reactivity in Ices: Investigating the subsequent reactions of this compound within the ice mantle upon further processing (UV or thermal) will be crucial to understanding its role as a precursor to larger, more complex molecules like sugars.

The study of this compound on interstellar grains continues to bridge the gap between simple interstellar molecules and the complex organic inventory found in meteorites and comets, providing critical insights into the origins of prebiotic molecules in the universe.

References

The Unstable Heart of Formaldehyde: An In-depth Technical Guide to the Thermodynamics of Methanediol Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the thermodynamic and kinetic landscape of methanediol decomposition. This guide provides a thorough examination of the core principles governing the stability and breakdown of this pivotal, yet transient, chemical species.

This compound (CH₂(OH)₂), the simplest geminal diol, exists in a delicate equilibrium with formaldehyde (B43269) and water. Its inherent instability makes it a challenging yet crucial molecule to understand, particularly in biological and chemical systems where formaldehyde is present. This technical guide synthesizes theoretical and experimental findings to provide a detailed understanding of the thermodynamics governing this compound's fleeting existence.

Thermodynamic and Kinetic Data of this compound Decomposition

The decomposition of this compound to formaldehyde and water is a pivotal reaction, the thermodynamics and kinetics of which are summarized below. The data encompasses both theoretical calculations and experimental measurements, providing a holistic view of the reaction landscape.

Gas-Phase Decomposition

Theoretical studies have extensively modeled the unimolecular decomposition of this compound in the gas phase. These calculations provide crucial insights into the intrinsic stability of the molecule.

Thermodynamic ParameterValueMethodReference
Activation Energy (Ea) 42.8 kcal/molMP4/cc-pVTZ//MP2/cc-pVDZ[1]
44.6 kcal/molCCSD(T)/cc-pVTZ//MP2/cc-pVDZ[1]
181 kJ/mol (approx. 43.2 kcal/mol)Electronic Structure Calculations[2]
Enthalpy of Reaction (ΔH) 7.6 kcal/mol (Endothermic)MP4[1]
8.1 kcal/mol (Endothermic)CCSD(T)[1]
21 kJ/mol (approx. 5.0 kcal/mol) (Endoergic)Electronic Structure Calculations[2]
Free Energy Change (ΔG) -3 to -7 kJ/mol (approx. -0.7 to -1.7 kcal/mol) at 298.15 KIdeal Gas Approximation[1]
Unimolecular Decomposition Rate <10⁻¹⁸ s⁻¹ at 300 KRRKM Theory[3][4]
Aqueous-Phase Decomposition (Dehydration)

In aqueous solutions, the decomposition of this compound is more complex, often involving catalysis by water molecules. Experimental studies have provided valuable kinetic data for this process.

Kinetic ParameterValueExperimental ConditionsMethodReference
Rate Constant (k) 5.7 x 10⁻³ s⁻¹293 KSulfite (B76179)/bisulfite buffer[3]
Arrhenius Equation k = 4.96 x 10⁷ * e^(-6705/T) s⁻¹293-333 KSulfite/bisulfite buffer[3]
Activation Energy (Ea) 13.3 ± 0.6 kcal/mol293-333 KFrom Arrhenius equation[3]
Uncatalyzed Reaction Barrier 46 kcal/mol-Quantum Chemical Simulations[5]
Formaldehyde Hydration (Aqueous Phase)

The reverse reaction, the hydration of formaldehyde to form this compound, is also crucial for understanding the equilibrium.

Kinetic ParameterValueExperimental ConditionsMethodReference
Rate Constant (kh) 10.7 s⁻¹298 K-[3]
Arrhenius Equation kh = 2.04 x 10⁵ * e^(-2936/T) s⁻¹293-333 K, pH 5-7Chemically enhanced absorption[4]
Equilibrium Constant (Kh) Kh = e^(3769/T) - 5.494293-333 KDerived from kinetic data[4]
~10³Dilute solutions-[6]

Experimental Protocols

A variety of experimental techniques have been employed to probe the kinetics of the formaldehyde-methanediol equilibrium.

Spectroscopic Methods
  • ¹H and ¹³C NMR Spectroscopy: This technique is used to study the chemical equilibria in solutions of formaldehyde in water, deuterium (B1214612) oxide, and methanol. By analyzing the spectra, the concentrations of this compound and its oligomers can be determined at various temperatures and formaldehyde concentrations.[2]

  • UV-Absorption Spectroscopy: The approach to equilibrium following a temperature jump can be monitored by UV-absorption to determine the hydration rate of formaldehyde.[4]

Chemical Scavenging Methods

The kinetics of this compound dehydration have been measured by utilizing a rapid reaction to consume the formaldehyde as it is formed. This "scavenging" shifts the equilibrium and allows for the determination of the dehydration rate.

  • Sulfite/Bisulfite Scavenging: In this method, the rapid reaction between formaldehyde and sulfite ions to form hydroxymethane sulfonate is used. The rate-determining step under these conditions is the dehydration of this compound, allowing for the calculation of its rate constant.[3] The reaction progress is monitored by following the disappearance of sulfite or the formation of the adduct.

Chemically Enhanced Absorption

The reaction rate of formaldehyde hydration can be obtained by measuring the chemically enhanced absorption rate of formaldehyde gas into water in a stirred cell with a plane gas-liquid interface. This experimental setup is then mathematically modeled to extract the kinetic parameters.[4]

Signaling Pathways and Experimental Workflows

The decomposition of this compound can proceed through different pathways, particularly in the presence of catalysts.

Unimolecular Decomposition Pathway (Gas Phase)

In the gas phase, this compound undergoes a unimolecular decomposition to formaldehyde and water through a four-membered ring transition state.

G This compound This compound (CH₂(OH)₂) TS Transition State (Four-membered ring) This compound->TS ΔG‡ Products Formaldehyde (CH₂O) + Water (H₂O) TS->Products

Caption: Unimolecular decomposition of this compound in the gas phase.

Water-Catalyzed Decomposition Pathway (Aqueous Phase)

In aqueous solution, water molecules can act as catalysts, facilitating proton transfer and lowering the activation energy for decomposition. This often involves a cyclic transition state incorporating one or more water molecules.

G cluster_reactants Reactants cluster_products Products This compound This compound (CH₂(OH)₂) TS Catalyzed Transition State (with H₂O) This compound->TS ΔG‡cat Water Water (H₂O) Water->TS ΔG‡cat Formaldehyde Formaldehyde (CH₂O) TS->Formaldehyde Water_out 2 Water (2H₂O) TS->Water_out

Caption: Water-catalyzed decomposition of this compound in the aqueous phase.

Experimental Workflow for Kinetic Analysis using Chemical Scavenging

The general workflow for determining the dehydration rate constant of this compound using a chemical scavenger is depicted below.

G start Prepare aqueous solution of this compound (from formaldehyde) add_scavenger Introduce chemical scavenger (e.g., sulfite) start->add_scavenger monitor Monitor reaction progress over time (e.g., spectroscopy, titration) add_scavenger->monitor data_analysis Analyze kinetic data to determine the rate-determining step monitor->data_analysis calculate_k Calculate the dehydration rate constant (k) data_analysis->calculate_k

References

The Complex Dance of Molecules: An In-depth Technical Guide to Methanediol Oligomerization in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediol, the hydrate (B1144303) of formaldehyde (B43269), exhibits a fascinating and complex behavior in concentrated aqueous solutions, undergoing a series of oligomerization reactions to form polyoxymethylene glycols. This process is of critical importance in various industrial applications, including the synthesis of polymers and specialty chemicals, and holds relevance for drug development and formulation, where formaldehyde-releasing agents are sometimes employed. Understanding the kinetics, equilibria, and the factors influencing this oligomerization is paramount for controlling reaction pathways and ensuring product quality and stability. This technical guide provides a comprehensive overview of the core principles of this compound oligomerization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

The Fundamental Chemistry: From Monomer to Oligomer

In aqueous solutions, formaldehyde (CH₂O) exists in equilibrium with its hydrated form, this compound (CH₂(OH)₂), also known as methylene (B1212753) glycol.[1][2] This initial hydration is a rapid and reversible reaction. In concentrated solutions, this compound molecules can then react with each other in a stepwise condensation reaction to form a series of linear oligomers known as polyoxymethylene glycols, with the general formula HO(CH₂O)n H.[1][3][4] The parameter 'n' represents the degree of oligomerization.

The oligomerization process is a dynamic equilibrium, with the distribution of oligomers of different lengths being dependent on the total formaldehyde concentration, temperature, and pH of the solution.[1][5] Higher concentrations of formaldehyde and lower temperatures tend to favor the formation of longer-chain oligomers.[1]

The logical progression of this process can be visualized as follows:

Oligomerization_Pathway F Formaldehyde (CH₂O) M This compound (CH₂(OH)₂) F->M + H₂O W Water (H₂O) M->F - H₂O P2 Di(oxymethylene) glycol (n=2) M->P2 + this compound - H₂O P2->M + H₂O - this compound P3 Tri(oxymethylene) glycol (n=3) P2->P3 + this compound - H₂O P3->P2 + H₂O - this compound Pn Poly(oxymethylene) glycol (n) P3->Pn

Figure 1: this compound Oligomerization Pathway

Quantitative Insights into Oligomer Distribution

The relative abundance of this compound and its oligomers in an aqueous formaldehyde solution is crucial for understanding its chemical properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the distribution of these species.

Table 1: Equilibrium Distribution of Polyoxymethylene Glycols in Aqueous Formaldehyde Solutions

Formaldehyde Concentration (wt%)Temperature (°C)This compound (n=1) (%)Dimer (n=2) (%)Trimer (n=3) (%)Higher Oligomers (n>3) (%)Reference
3Ambient84.514.51-[6]
Data presented is illustrative and compiled from literature sources. Actual distributions can vary with specific conditions.

Kinetics of Oligomerization: A Matter of Rates

The rate at which this compound oligomerizes is influenced by both temperature and pH. Studies have shown that the reaction rates are slowest in the pH range of 3 to 5.[5] Both acidic and basic conditions can catalyze the oligomerization and depolymerization reactions.

Table 2: Reaction Rate Constants for Poly(oxymethylene) Glycol Formation

Temperature (K)pHRate Constant (k)Reference
2933-5Minimal[5]
This table illustrates the qualitative relationship between pH and reaction rate. Specific rate constants are highly dependent on the exact experimental conditions.

The dehydration of this compound to formaldehyde is often the rate-determining step in reactions where formaldehyde is consumed.[5]

Experimental Protocols for Studying this compound Oligomerization

A variety of analytical techniques are employed to investigate the complex equilibria and kinetics of this compound oligomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H and ¹³C NMR spectroscopy are the primary methods for determining the concentrations of this compound and its various oligomers in solution.[3][5][7]

Key Experimental Steps:

  • Sample Preparation: Aqueous solutions of formaldehyde at the desired concentration are prepared. For kinetic studies, the temperature of the sample is carefully controlled. Deuterated water (D₂O) can be used as a solvent to avoid a large water signal in ¹H NMR spectra.[7]

  • NMR Acquisition: ¹H and/or ¹³C NMR spectra are recorded at specific time intervals for kinetic studies or after equilibrium has been reached.

  • Data Analysis: The signals corresponding to the different -(OCH₂)n- groups are integrated. The relative concentrations of this compound (n=1), dimer (n=2), trimer (n=3), and higher oligomers can be determined from the integral values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis P1 Prepare Formaldehyde Solution P2 Add D₂O (optional) P1->P2 P3 Set Temperature P2->P3 A1 Acquire ¹H or ¹³C NMR Spectrum P3->A1 D1 Integrate Signals of -(OCH₂)n- Groups A1->D1 D2 Calculate Relative Concentrations D1->D2

Figure 2: NMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the quantification of formaldehyde, often involving a derivatization step to enhance detection.[8][9][10]

Key Experimental Steps (with Derivatization):

  • Sample Preparation and Derivatization: An aliquot of the formaldehyde solution is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable derivative that can be easily detected by UV-Vis or other detectors.[8][9]

  • HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate the formaldehyde derivative from other components in the mixture.

  • Detection and Quantification: The concentration of the formaldehyde derivative is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification S1 Take Aliquot of Formaldehyde Solution S2 React with Derivatizing Agent (e.g., DNPH) S1->S2 H1 Inject Derivatized Sample S2->H1 H2 Separate on HPLC Column H1->H2 H3 Detect Derivative H2->H3 Q1 Compare Peak Area to Calibration Curve H3->Q1 Q2 Determine Formaldehyde Concentration Q1->Q2

Figure 3: HPLC Experimental Workflow with Derivatization

Implications for Drug Development and Research

The propensity of this compound to oligomerize has significant implications in pharmaceutical sciences. For instance, formaldehyde-releasing drugs rely on the controlled liberation of formaldehyde for their therapeutic effect. The local concentration of formaldehyde will dictate the extent of oligomerization, which in turn can influence the bioavailability and reactivity of the active species. Furthermore, understanding these equilibria is crucial for the formulation and stability testing of products containing formaldehyde or formaldehyde-releasing agents. The formation of higher-order oligomers can lead to precipitation and a decrease in the concentration of the active monomeric form.

Conclusion

The oligomerization of this compound in concentrated solutions is a multifaceted process governed by a delicate balance of chemical equilibria and reaction kinetics. A thorough understanding of these phenomena, facilitated by powerful analytical techniques such as NMR and HPLC, is essential for professionals in chemical research and drug development. By carefully controlling parameters such as concentration, temperature, and pH, it is possible to manipulate the distribution of oligomers and harness the unique chemistry of formaldehyde for a wide range of applications. This guide provides a foundational understanding of these core principles, empowering researchers to navigate the complexities of this important chemical system.

References

The Aqueous Accelerant: A Technical Guide to the Catalytic Effect of Water on Methanediol Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role water plays in the decomposition of methanediol. An unstable geminal diol, this compound's stability and decomposition kinetics are of significant interest in fields ranging from atmospheric chemistry to pharmaceutical science, where formaldehyde-releasing agents are utilized. This document outlines the reaction mechanisms, summarizes key quantitative data, and provides detailed experimental and computational protocols to facilitate further research in this domain.

Executive Summary

This compound, the hydrate (B1144303) of formaldehyde (B43269), is significantly more abundant than its aldehyde counterpart in aqueous solutions.[1][2] Its decomposition back to formaldehyde and water is a kinetically controlled process. In the gas phase, this unimolecular decomposition faces a substantial energy barrier. However, in an aqueous environment, water molecules act as a potent catalyst, dramatically lowering the activation energy and accelerating the reaction rate. This catalysis proceeds through a proton relay mechanism, where water molecules actively participate in the transfer of a proton between the two hydroxyl groups of this compound, facilitating the cleavage of a C-O bond. Understanding this catalytic pathway is crucial for predicting the stability of this compound in various aqueous environments and for the design of molecules where the controlled release of formaldehyde is desired.

Reaction Mechanisms and Signaling Pathways

The decomposition of this compound to formaldehyde and water proceeds via an intramolecular proton transfer. The presence of water molecules fundamentally alters the transition state of this reaction, providing a lower energy pathway.

Uncatalyzed Decomposition (Gas Phase)

In the absence of a catalyst, the decomposition of this compound involves a strained four-membered ring transition state as a proton is transferred from one hydroxyl group to the other. This process is characterized by a high activation energy.

Uncatalyzed_Decomposition This compound This compound (HO-CH₂-OH) TS_Uncatalyzed Transition State (Four-membered ring) This compound->TS_Uncatalyzed High Ea Products Formaldehyde + Water (H₂CO + H₂O) TS_Uncatalyzed->Products

Caption: Uncatalyzed decomposition of this compound.

Water-Catalyzed Decomposition

In an aqueous solution, one or more water molecules can mediate the proton transfer through a hydrogen-bonded network. This creates a larger, less-strained cyclic transition state, significantly reducing the activation energy. Water clusters are more efficient at this catalytic process than individual water molecules in a simple ring structure.[1][2]

Water_Catalyzed_Decomposition cluster_reactants Reactant Complex This compound This compound Reactant_Complex This compound-(H₂O)n (Hydrogen-bonded) Water n H₂O TS_Catalyzed Transition State (Proton Relay) Reactant_Complex->TS_Catalyzed Low Ea Products Formaldehyde + (n+1) H₂O TS_Catalyzed->Products

Caption: Water-catalyzed decomposition of this compound.

Quantitative Data on this compound Decomposition

The catalytic effect of water is quantitatively demonstrated by the significant reduction in the activation energy (Ea) and the corresponding increase in the reaction rate constant (k).

ParameterGas Phase (Uncatalyzed)Aqueous Solution (Water-Catalyzed)Reference
Activation Energy (Ea) ~46 kcal/mol13.3 ± 0.6 kcal/mol[3][4]
Free Energy Barrier (ΔG‡) 38.6 kcal/molNot directly available, but significantly lower[5]
Dehydration Rate Constant (k) <10⁻¹⁸ s⁻¹ at 300 K8.4 x 10⁻³ s⁻¹ at 298 K[4][6]
Arrhenius Equation Not applicable under normal conditionsk = 4.96 x 10⁷ * e^(-6705/T) s⁻¹[4]

Experimental and Computational Protocols

Experimental Protocol: Kinetic Analysis of Aqueous Decomposition

This protocol describes a general method for determining the kinetics of this compound dehydration in an aqueous solution, adapted from methodologies cited in the literature.[4]

Objective: To measure the rate constant of this compound decomposition at various temperatures and determine the activation energy.

Methodology: The slow dehydration of this compound is the rate-determining step in the formation of formaldehyde in an aqueous solution.[4] A formaldehyde scavenger is used to rapidly and irreversibly react with the formaldehyde as it is formed. This allows for the monitoring of the reaction progress by tracking the consumption of the scavenger or the formation of the final product.

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound (formaldehyde dissolved in water) of a known concentration. Prepare a buffered solution containing a formaldehyde scavenger, such as sulfite (B76179) ions (SO₃²⁻).

  • Temperature Control: Maintain the reaction vessel at a constant, controlled temperature using a water bath or thermostat.

  • Reaction Initiation: Initiate the reaction by mixing the this compound solution with the scavenger solution.

  • Monitoring: Monitor the reaction progress over time. This can be achieved by various analytical techniques, such as UV-Vis spectroscopy to track the disappearance of a reactant or the appearance of a product with a distinct chromophore.

  • Data Analysis: Determine the rate constant (k) from the concentration versus time data. Repeat the experiment at different temperatures (e.g., in the range of 293-333 K) to obtain rate constants at each temperature.

  • Arrhenius Plot: Plot ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, from which the activation energy (Ea) can be calculated. The y-intercept gives the natural logarithm of the pre-exponential factor (A).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_MD Prepare this compound Solution Mix Mix Solutions in Thermostatted Cell Prep_MD->Mix Prep_Scav Prepare Scavenger Solution (e.g., Sulfite) Prep_Scav->Mix Monitor Monitor Reaction (e.g., UV-Vis) Mix->Monitor Calc_k Calculate Rate Constant (k) Monitor->Calc_k Arrhenius Arrhenius Plot (ln(k) vs 1/T) Calc_k->Arrhenius Repeat at different T Calc_Ea Determine Ea and A Arrhenius->Calc_Ea

Caption: Experimental workflow for kinetic analysis.

Computational Protocol: Simulating Water-Catalyzed Decomposition

This protocol outlines a general computational chemistry workflow for studying the catalytic effect of water on this compound decomposition.

Objective: To calculate the activation energy of the uncatalyzed and water-catalyzed decomposition of this compound and to elucidate the transition state structures.

Methodology: Quantum chemical simulations, particularly those employing Density Functional Theory (DFT) or higher-level ab initio methods, are used to model the reaction. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method can be employed for larger systems to treat a core region with high accuracy (Quantum Mechanics) and the surrounding solvent with a less computationally expensive method (Molecular Mechanics).[3][7]

Procedure:

  • System Setup:

    • Uncatalyzed: Create a model of a single this compound molecule in the gas phase.

    • Catalyzed: Create a model of a this compound molecule surrounded by a cluster of water molecules. The number of water molecules can be varied to study the effect of the cluster size. For a more realistic aqueous environment, a hybrid QM/MM approach can be used where the QM region contains this compound and the first hydration shell.[3][7]

  • Geometry Optimization: Perform geometry optimizations for the reactants, products, and transition states for both the uncatalyzed and catalyzed reactions. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).

  • Transition State Search: Locate the transition state structure connecting the reactants and products. This involves algorithms like the Berny optimization to a saddle point.

  • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm that reactants and products are minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

  • Energy Calculation: Calculate the electronic energies of the optimized structures. For higher accuracy, single-point energy calculations can be performed using a more advanced method (e.g., Gaussian 4 or CCSD(T)) with a larger basis set.[3]

  • Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants.

Conclusion

The decomposition of this compound is a textbook example of molecule-specific catalysis by a solvent. Water, far from being a passive medium, actively participates in the reaction chemistry, providing a low-energy pathway for proton transfer that is unavailable in the gas phase. The quantitative data and protocols provided in this guide serve as a comprehensive resource for researchers investigating the stability of formaldehyde hydrates and for professionals in drug development working with formaldehyde-releasing compounds. A thorough understanding of this catalytic mechanism is paramount for predicting and controlling the chemical behavior of such systems in aqueous environments.

References

Methodological & Application

Application Notes and Protocols for the Gas-Phase Detection of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of advanced techniques for the detection and characterization of methanediol (CH₂O(H)₂) in the gas phase. Due to its transient nature and tendency to dehydrate to formaldehyde (B43269) and water, gas-phase detection of this compound presents a significant analytical challenge. The following sections detail the primary successful methodologies, including experimental protocols and relevant data.

Introduction

This compound, the simplest geminal diol, is a key intermediate in various atmospheric and biological processes.[1][2][3] Its instability has long made its gas-phase characterization elusive.[1][4] However, recent advancements have enabled its successful synthesis and detection, opening new avenues for research into its role in aerosol formation, atmospheric chemistry, and potentially, as a transient species in metabolic pathways.[1][5] These notes are intended to provide researchers with the foundational knowledge and procedural outlines to apply these cutting-edge techniques.

Detection Techniques

The primary methods for the unambiguous identification of gaseous this compound rely on mass spectrometry and infrared spectroscopy, often coupled with theoretical calculations to confirm experimental results.

Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

This powerful technique allows for the selective ionization and isomer-specific detection of molecules, making it ideal for distinguishing this compound from other species with the same mass-to-charge ratio.[1]

Protocol: Detection of this compound using PI-ReTOF-MS

This protocol is based on the methodology described for the first gas-phase detection of this compound.[1][6]

I. Sample Preparation (this compound Synthesis)

  • Ice Mixture Preparation: Prepare a low-temperature ice mixture of methanol (B129727) (CH₃OH) and oxygen (O₂). The exact ratios can be optimized, but a methanol-rich mixture is a reasonable starting point.

  • Deposition: Deposit the gas mixture onto a cryogenic surface (e.g., a silver or copper block) cooled to approximately 5-10 K within a high-vacuum chamber.

  • Energetic Processing: Irradiate the ice sample with high-energy electrons (e.g., 5 keV) to induce the formation of this compound through the insertion of an electronically excited oxygen atom into a C-H bond of methanol.[1]

  • Isotopic Labeling (Optional but Recommended for Confirmation): Use isotopically labeled precursors (e.g., ¹³CH₃OH, CD₃OD, ¹⁸O₂) to confirm the elemental composition of the detected species.

II. Sublimation and Gas-Phase Introduction

  • Temperature-Programmed Desorption (TPD): After irradiation, slowly and controllably heat the cryogenic surface. This compound will sublimate into the gas phase. A temperature ramp from 10 K to 300 K at a rate of 0.5 K min⁻¹ can be employed.

  • Skimmer System: Use a series of skimmers to form a molecular beam of the subliming gas, directing it towards the ionization region of the mass spectrometer.

III. Mass Spectrometry Analysis

  • Photoionization: Intersect the molecular beam with a tunable vacuum ultraviolet (VUV) single-photon ionization source. The ability to tune the photon energy is critical for isomer-selective ionization.

  • Isomer-Selective Ionization: Set the photon energy just above the theoretically predicted ionization energy of this compound (e.g., ~10.1 eV) but below that of potential isomers to selectively ionize this compound.

  • Time-of-Flight Mass Analysis: The generated ions are accelerated into a reflectron time-of-flight mass analyzer. The reflectron improves mass resolution by compensating for the initial kinetic energy distribution of the ions.

  • Data Acquisition: Record the mass spectra at various sublimation temperatures and photoionization energies. The signal corresponding to the mass-to-charge ratio of this compound (m/z = 48 for the parent ion) should be monitored.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides a vibrational fingerprint of molecules, allowing for the identification of this compound based on its characteristic absorption bands. This method can be particularly useful for continuous monitoring.[2][7][8]

Protocol: Detection of this compound using Gas-Phase IR Spectroscopy

This protocol is based on the method of generating gaseous this compound from an aqueous formaldehyde solution.[2][3]

I. Sample Preparation (Gaseous this compound Generation)

  • Aqueous Formaldehyde Solution: Prepare an aqueous solution of formaldehyde. Commercial formaldehyde solutions (formalin) contain a significant equilibrium concentration of this compound.[9][10]

  • Vapor Generation: Gently heat the aqueous formaldehyde solution to generate a vapor containing water, formaldehyde, and this compound. The temperature can be controlled to optimize the partial pressure of this compound.

  • Gas Cell Introduction: Introduce the vapor into a long-path gas cell to maximize the interaction length with the IR beam, thereby increasing the signal intensity. The cell should be maintained at a controlled temperature to prevent condensation.

II. Spectroscopic Analysis

  • FTIR Spectrometer: Use a Fourier-transform infrared (FTIR) spectrometer to acquire the absorption spectrum of the gas mixture.

  • Spectral Range: Scan the mid-infrared region, paying close attention to the 980-1100 cm⁻¹ range where characteristic this compound vibrational modes are observed.[2][3]

  • Spectral Subtraction: To isolate the this compound spectrum, acquire reference spectra of pure water vapor and pure gaseous formaldehyde under the same conditions (temperature and pressure). These reference spectra can then be subtracted from the sample spectrum.

  • Data Analysis: Compare the resulting spectrum with theoretically predicted vibrational frequencies for this compound to confirm its identity.

Data Presentation

The following table summarizes key quantitative data for the identification of gaseous this compound based on experimental and theoretical studies.

ParameterValueTechniqueReference
Mass-to-Charge Ratio (m/z)
Parent Ion48PI-ReTOF-MS[1]
Infrared Absorption Bands
O-C-O Symmetric Stretch1027 cm⁻¹Gas-Phase IR[7][8]
O-C-O Asymmetric Stretch1058 cm⁻¹Gas-Phase IR[7][8]
CD₂ Wagging Mode (CD₂(OH)₂)1121 cm⁻¹Gas-Phase IR[7]
COH Bending Mode (CD₂(OH)₂)1301 cm⁻¹Gas-Phase IR[7]
Theoretical Vibrational Frequencies
ν₁₀ (C₂ conformation)~1030 cm⁻¹ab initio QFF[3]
ν₁₁ (C₂ conformation)~1055 cm⁻¹ab initio QFF[3]
Bond Lengths (Theoretical)
C-H1.092 ÅElectronic Structure Calc.[1]
C-O1.408 ÅElectronic Structure Calc.[1]
O-H0.964 ÅElectronic Structure Calc.[1]

Visualizations

Chemical_Equilibrium H2CO Formaldehyde (gas) CH2OH2 This compound (gas) H2CO->CH2OH2 + H₂O H2O Water (gas) CH2OH2->H2CO - H₂O

Caption: Chemical equilibrium between formaldehyde and this compound in the gas phase.

PI_ReTOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ice_prep Methanol-Oxygen Ice Preparation irradiation Energetic Electron Irradiation ice_prep->irradiation sublimation Sublimation (TPD) irradiation->sublimation Transfer to MS ionization Selective Photoionization (VUV) sublimation->ionization tof_ms Reflectron Time-of-Flight Mass Analysis ionization->tof_ms detection Ion Detection & Data Acquisition tof_ms->detection

Caption: Experimental workflow for PI-ReTOF-MS detection of this compound.

Concluding Remarks

The detection of gas-phase this compound is a non-trivial task that requires specialized instrumentation and careful experimental design. The protocols outlined above provide a framework for researchers to approach this challenge. The use of complementary techniques, such as mass spectrometry and infrared spectroscopy, along with isotopic labeling and theoretical calculations, is highly recommended for unambiguous identification. These methods pave the way for a deeper understanding of the fundamental chemistry of geminal diols and their impact on various scientific fields.

References

Methanediol as a Chemical Intermediate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediol (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol. While it is a distinct chemical entity, it is important to note that this compound is not an isolable reagent in the conventional sense. It exists in a dynamic equilibrium with formaldehyde in aqueous solutions, with the equilibrium favoring this compound.[1][2] Consequently, in the context of organic synthesis, the use of "this compound" as a chemical intermediate invariably refers to the application of aqueous formaldehyde solutions (formalin), where this compound is the predominant species.

These application notes provide an overview of the synthetic utility of aqueous formaldehyde, acting as a this compound precursor, in several key organic transformations. Detailed protocols for representative reactions are provided to guide researchers in leveraging this readily available C1 building block for the synthesis of diverse molecular architectures relevant to pharmaceutical and materials science.

Key Synthetic Applications

Aqueous formaldehyde (this compound) serves as a versatile and highly reactive electrophile in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in the following transformations:

  • Mannich Reaction: A three-component condensation to form β-amino carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and natural products.[3][4]

  • Prins Reaction: An acid-catalyzed reaction with alkenes to produce 1,3-diols, allylic alcohols, or 1,3-dioxanes, depending on the reaction conditions.[5][6]

  • Hydroxymethylation: The introduction of a hydroxymethyl (-CH₂OH) group onto a substrate, a fundamental transformation in organic synthesis.[1]

  • Synthesis of 1,3-Dioxanes and 1,3-Dioxolanes: The protection of 1,3- and 1,2-diols, respectively, or the synthesis of these heterocycles as key structural motifs.[7][8]

  • Reductive Amination: The conversion of primary or secondary amines to their methylated derivatives.[9][10]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and reported yields for the aforementioned synthetic applications of aqueous formaldehyde.

Table 1: Mannich Reaction

Substrate (Ketone)AmineFormaldehyde Source (Concentration)SolventCatalyst/ConditionsProductYield (%)Reference
AcetoneDimethylamine hydrochloride37% aq. solutionEthanolHCl (catalytic)4-(Dimethylamino)butan-2-oneNot specified[4]
Generic KetoneDimethylamine (40% aq. solution)37% aq. solutionDMSORoom Temperature, 24hβ-Dimethylamino ketone76[3]
8-HydroxyquinolineOctylamine37% aq. solution (formalin)EthanolNot specified7-(Octylaminomethyl)-8-hydroxyquinolineNot specified[11]

Table 2: Prins Reaction

AlkeneFormaldehyde SourceCatalystSolventProduct TypeYield (%)Reference
StyreneFormaldehydeSulfuric AcidWater1,3-DiolNot specified[6]
Generic AlkeneFormaldehydeProtic or Lewis AcidsVaries1,3-Diol, Allylic Alcohol, or 1,3-DioxaneVaries[5]
StyrenesParaformaldehydeChiral Imino-imidodiphosphate Brønsted AcidDichloromethane1,3-DioxaneGood to Excellent[12]

Table 3: Hydroxymethylation

SubstrateFormaldehyde SourceConditionsProductApplicationReference
AcetaldehydeFormaldehydeIndustrial ProcessPentaerythritolIndustrial Production[1]
Phosphine (PH₃)FormaldehydeNot specifiedTetrakis(hydroxymethyl)phosphonium chlorideIndustrial Production[1]
Melamine (B1676169)37% aq. solutionpH 8.0-8.4, 50-60°CHexamethylol melamineResin Synthesis[13]

Table 4: Synthesis of 1,3-Dioxolanes

DiolFormaldehyde SourceCatalystSolventProductYield (%)Reference
Ethylene (B1197577) GlycolAqueous FormaldehydeAcidic CatalystNot specified1,3-Dioxolane (B20135)93.5 - 98.5[7]
Ethylene GlycolAqueous FormaldehydeNKC-9 Cationic-exchange ResinNot specified1,3-Dioxolaneup to 99.5[8]
Ethylene GlycolFormaldehydep-Toluenesulfonic acidToluene1,3-DioxolaneNot specified[14]

Table 5: Reductive Amination

AmineFormaldehyde SourceReducing AgentSolventProductYield (%)Reference
Primary/Secondary AminesAqueous FormaldehydeZincWaterMethylated AmineVaries[9]
5-HydroxymethylfurfuralAqueous AmmoniaNi₆AlOₓ catalyst, H₂Water5-Aminomethyl-2-furylmethanol99[2]
Amines[¹¹C]FormaldehydeNot specifiedAqueous media¹¹C-Radiomethylated AmineVaries[15]

Experimental Protocols

Protocol 1: General Procedure for the Mannich Reaction

This protocol is adapted from a general procedure for the synthesis of β-aminoketones.[3]

Materials:

  • Ketone (1.0 eq)

  • Aqueous formaldehyde (37 wt. %, 1.0 - 1.2 eq)

  • Secondary amine (e.g., dimethylamine, as a 40% aqueous solution, 1.1 eq) or secondary amine hydrochloride salt

  • Solvent (e.g., ethanol, methanol, water, or DMSO)

  • Acid catalyst (e.g., HCl, if using the free amine)

  • Ethyl acetate (B1210297)

  • 2N HCl

  • 2N NaOH

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, add the ketone (1.0 eq), the secondary amine or its hydrochloride salt (1.1 eq), and the chosen solvent.

  • Add the aqueous formaldehyde solution (1.0 - 1.2 eq) to the mixture. If using the free amine, add a catalytic amount of HCl.

  • Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and acidify to pH 2 with 2N HCl. This will form the hydrochloride salt of the Mannich base, which will move to the aqueous layer.

  • Separate the aqueous layer and wash it with ethyl acetate.

  • Basify the aqueous layer to pH 9 with 2N NaOH to liberate the free amine.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired Mannich base.

Protocol 2: Synthesis of 1,3-Dioxolane from Ethylene Glycol

This protocol is based on the continuous synthesis of 1,3-dioxolane.[7]

Materials:

  • Ethylene glycol

  • Aqueous formaldehyde solution (formalin)

  • Acidic catalyst (e.g., p-toluenesulfonic acid)

Procedure:

This reaction is typically performed in a continuous process with simultaneous distillation of the product.

  • A mixture of ethylene glycol and aqueous formaldehyde in a molar ratio of approximately 1:1 is fed into a reaction vessel containing an acidic catalyst.

  • The reaction mixture is heated to allow for the formation of 1,3-dioxolane and water.

  • The products (1,3-dioxolane and water) are continuously removed from the reaction zone by distillation.

  • To shift the equilibrium towards the product, the initial ethylene glycol can be supplied in countercurrent to the flow of the distilled products.

  • The distilled vapors, containing 1,3-dioxolane, water, and unreacted formaldehyde, are passed through a distillation column.

  • An azeotropic mixture of 1,3-dioxolane and water is collected as the distillate.

  • The azeotrope can be further purified by methods such as extractive distillation or pressure-swing distillation to obtain high-purity 1,3-dioxolane.[8]

Protocol 3: Reductive Amination of an Amine

This protocol describes a general method for the N-methylation of amines using aqueous formaldehyde and zinc.[9]

Materials:

  • Primary or secondary amine

  • Aqueous formaldehyde (37 wt. %)

  • Zinc dust

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH) to adjust pH

  • Solvent (e.g., water, methanol)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Dissolve the amine in the chosen aqueous or alcoholic solvent.

  • Adjust the pH of the solution to the desired value using an aqueous acid or base. The optimal pH will depend on the specific amine.

  • Add the aqueous formaldehyde solution (stoichiometry will depend on whether mono- or di-methylation is desired).

  • Add zinc dust portion-wise to the stirred solution. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture to remove excess zinc and any inorganic salts.

  • Make the filtrate basic with an aqueous solution of NaOH.

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the methylated amine.

Visualizations

Mannich Reaction Mechanism

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enolization and Nucleophilic Attack Formaldehyde Formaldehyde (from this compound) Hemiaminal Hemiaminal Intermediate Formaldehyde->Hemiaminal + R₂NH Amine Secondary Amine (R₂NH) Amine->Hemiaminal Iminium Iminium Ion [R₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O MannichBase Mannich Base (β-Amino Ketone) Iminium->MannichBase Electrophile Ketone Enolizable Ketone Enol Enol/Enolate Ketone->Enol Acid/Base Enol->MannichBase

Caption: Mechanism of the Mannich Reaction.

Prins Reaction Pathways```dot

Prins_Reaction cluster_products Possible Products Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Formaldehyde Formaldehyde (from this compound) Oxocarbenium Oxocarbenium Ion [CH₂OH]⁺ Formaldehyde->Oxocarbenium H⁺ Oxocarbenium->Carbocation Electrophilic Addition Diol 1,3-Diol Carbocation->Diol + H₂O Allyl_Alcohol Allylic Alcohol Carbocation->Allyl_Alcohol - H⁺ Dioxane 1,3-Dioxane Carbocation->Dioxane + Formaldehyde - H⁺

References

Applications of Methanediol in Atmospheric Modeling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols on the incorporation of methanediol (CH₂(OH)₂) into atmospheric models. This compound, the simplest geminal diol, is increasingly recognized as a crucial, albeit transient, intermediate in atmospheric chemistry. Its role as a precursor to formic acid and its involvement in new particle formation have significant implications for our understanding of atmospheric composition, air quality, and climate.

Introduction to this compound in the Atmosphere

This compound, also known as formaldehyde (B43269) monohydrate, is primarily formed in the atmosphere through the hydration of formaldehyde (HCHO).[1] While its direct emission sources are negligible, its in-situ formation and subsequent reactions are of considerable interest to atmospheric modelers. Recent laboratory studies have successfully synthesized and characterized gaseous this compound, paving the way for more accurate kinetic and spectroscopic data to be incorporated into atmospheric models.[2][3][4][5]

The key areas where this compound plays a significant role in atmospheric modeling include:

  • Formic Acid Budget: The gas-phase reaction of this compound with the hydroxyl radical (OH) is a potentially significant source of atmospheric formic acid (HCOOH).[6][7][8][9] However, the magnitude of this contribution is a subject of active research, with recent studies suggesting it may be a more minor source than previously thought.[7][8][9]

  • New Particle Formation (NPF): this compound can participate in the initial steps of atmospheric nucleation, contributing to the formation and growth of secondary organic aerosols (SOA).[3][10][11] Its two hydroxyl groups allow it to form stable clusters with other atmospheric species like sulfuric acid (H₂SO₄).[10][11]

  • Aqueous Phase Chemistry: In cloud droplets and aerosols, the equilibrium between formaldehyde and this compound is a key process influencing the chemical composition of the aqueous phase.[1][6]

Quantitative Data for Atmospheric Models

Accurate quantitative data is essential for the reliable representation of this compound chemistry in atmospheric models. The following tables summarize key parameters from recent studies.

Table 1: this compound Formation and Reaction Rate Constants

ReactionRate Constant (k) or Equilibrium Constant (K)Temperature (K)Pressure (atm)Source
HCHO + H₂O ⇌ CH₂(OH)₂ (uncatalyzed gas-phase)k_forward: 6.92 × 10⁻⁴² to 6.11 × 10⁻³⁹ cm³ molecule⁻¹ s⁻¹253–298~1[11]
HCHO + H₂O + H₂SO₄ → CH₂(OH)₂ + H₂SO₄ (gas-phase)k_forward: 2.53 × 10⁻²⁶ to 1.47 × 10⁻²⁷ cm³ molecule⁻¹ s⁻¹ (at [H₂SO₄] = 10⁷ molecules cm⁻³)253–298~1[11]
HCHO + H₂O + HIO₃ → CH₂(OH)₂ + HIO₃ (gas-phase)The reaction can make a substantial contribution to the sink of formaldehyde and the formation of this compound below 260 K.< 260~1[12][13]
CH₂(OH)₂ + OH → H₂O + CH(OH)₂k = (2.4 ± 0.5) × 10⁻¹² cm³ s⁻¹260–3100–1[6][7][9]
CH₂(OH)₂ + OH → H₂O + HCOOH (overall reaction leading to formic acid)A recent study provided a chamber-experiment-derived rate constant of k = 7.5 × 10⁻¹² cm³ s⁻¹.[6][7][8][9]AmbientAmbient[6][7][8][9]

Table 2: Thermodynamic Data for this compound

ParameterValueTemperature (K)Source
Henry's Law Constant for CH₂(OH)₂8.1 × 10⁵ M atm⁻¹280[6][7][9]
Gibbs Free Energy of Formation (ΔG) for (H₂SO₄)(CH₂(OH)₂) from H₂SO₄ + CH₂(OH)₂-1.04 kcal mol⁻¹Not specified[10][11]
Gibbs Free Energy of Formation (ΔG) for (H₂SO₄)₂(CH₂(OH)₂) from (H₂SO₄)(CH₂(OH)₂) + H₂SO₄-7.75 kcal mol⁻¹Not specified[10][11]

Experimental and Computational Protocols

Incorporating this compound chemistry into atmospheric models requires robust experimental and computational methodologies.

Experimental Protocol: Laboratory Generation and Detection of Gaseous this compound

This protocol is based on the methodology described by Zhu et al. (2022) for the first synthesis of gaseous this compound.[3][5]

Objective: To generate and detect gaseous this compound for kinetic and spectroscopic studies.

Materials:

  • Methanol (B129727) (CH₃OH) and its isotopologues (e.g., ¹³CH₃OH, CD₃OD)

  • Molecular Oxygen (O₂)

  • Ultra-high vacuum (UHV) chamber

  • Cryogenic sample holder (e.g., silver or copper)

  • Electron gun

  • Reflectron time-of-flight mass spectrometer (ReTOF-MS) with tunable vacuum ultraviolet (VUV) photoionization source

Procedure:

  • Ice Film Preparation:

    • Cool the sample holder to cryogenic temperatures (e.g., 5 K).

    • Prepare a gas mixture of methanol and oxygen (e.g., 1:1 ratio).

    • Deposit the gas mixture onto the cold sample holder to form a mixed ice film.

  • Energetic Processing:

    • Irradiate the ice film with energetic electrons (e.g., 5 keV) for a specified duration to induce chemical reactions within the ice.

  • Sublimation:

    • Linearly increase the temperature of the sample holder to sublimate the volatile species from the ice film into the gas phase.

  • Detection and Identification:

    • The sublimated gas is introduced into the ReTOF-MS.

    • Employ single-photon ionization using a tunable VUV light source.

    • Record the mass-to-charge ratio (m/z) of the resulting ions. This compound (CH₂(OH)₂) will appear at m/z = 48.

    • Confirm the identity of this compound by repeating the experiment with isotopically labeled precursors and observing the corresponding mass shifts in the mass spectrum.

Workflow Diagram:

Experimental_Workflow cluster_prep Ice Preparation cluster_processing Processing & Sublimation cluster_detection Detection gas_mix Methanol + Oxygen Gas Mixture deposition Deposition onto Cryogenic Surface (5K) gas_mix->deposition irradiation Electron Irradiation (5 keV) deposition->irradiation sublimation Temperature Programmed Desorption irradiation->sublimation ionization VUV Photoionization sublimation->ionization tof_ms ReTOF-MS ionization->tof_ms

Experimental workflow for this compound generation and detection.
Computational Protocol: Quantum Chemistry Calculations for this compound Reactions

This protocol outlines a general approach for calculating reaction rate constants and thermodynamic properties for this compound chemistry using quantum chemical methods, as employed in various theoretical studies.[10][11][12][13]

Objective: To computationally determine the kinetics and thermodynamics of gas-phase reactions involving this compound.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, MOLPRO).

Procedure:

  • Geometry Optimization and Frequency Calculation:

    • For all reactants, transition states, and products, perform geometry optimizations using a suitable level of theory (e.g., M06-2X, B3LYP) and basis set (e.g., aug-cc-pVTZ).

    • Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (reactants and products have all real frequencies; transition states have one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set.

  • Reaction Rate Constant Calculation:

    • Use the calculated energies and vibrational frequencies to compute the reaction rate constants using Transition State Theory (TST).

    • For barrierless reactions, more advanced methods like variational TST may be necessary.

  • Thermodynamic Property Calculation:

    • Calculate thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction from the computed electronic energies and vibrational frequencies.

Logical Relationship Diagram:

Computational_Protocol start Define Reaction of Interest geom_opt Geometry Optimization & Frequency Calculation (e.g., M06-2X/aug-cc-pVTZ) start->geom_opt energy_refine Single-Point Energy Refinement (e.g., CCSD(T)) geom_opt->energy_refine rate_calc Rate Constant Calculation (Transition State Theory) energy_refine->rate_calc thermo_calc Thermodynamic Property Calculation (ΔH, ΔS, ΔG) energy_refine->thermo_calc output Kinetic and Thermodynamic Data for Atmospheric Models rate_calc->output thermo_calc->output

Workflow for computational chemistry investigation of this compound reactions.

Signaling Pathways and Atmospheric Implications

The inclusion of this compound chemistry in atmospheric models reveals interconnected pathways that influence key atmospheric processes.

This compound's Role in Formic Acid Formation

The primary pathway for this compound to influence the formic acid budget is through its reaction with the hydroxyl radical.

Signaling Pathway Diagram:

Formic_Acid_Pathway HCHO Formaldehyde (HCHO) CH2OH2 This compound (CH₂(OH)₂) HCHO->CH2OH2 + H₂O H2O Water (H₂O) CH2OH2->HCHO - H₂O HCOOH Formic Acid (HCOOH) CH2OH2->HCOOH + OH OH Hydroxyl Radical (OH)

Simplified pathway of formic acid formation from this compound.
This compound's Contribution to New Particle Formation

This compound can enhance new particle formation by stabilizing sulfuric acid clusters.

Signaling Pathway Diagram:

NPF_Pathway HCHO Formaldehyde (HCHO) CH2OH2 This compound (CH₂(OH)₂) HCHO->CH2OH2 + H₂O H2O Water (H₂O) Cluster1 (H₂SO₄)(CH₂(OH)₂) Cluster CH2OH2->Cluster1 + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Cluster1 Cluster2 (H₂SO₄)₂(CH₂(OH)₂) Cluster Cluster1->Cluster2 + H₂SO₄ SOA Secondary Organic Aerosol (SOA) Growth Cluster2->SOA

Role of this compound in sulfuric acid-driven new particle formation.

Conclusion and Future Directions

The inclusion of this compound chemistry is a critical step towards more accurate and comprehensive atmospheric models. While significant progress has been made in understanding its formation and reactivity, further research is needed in several areas:

  • Direct atmospheric measurements: The development of sensitive and selective techniques for the in-situ detection of gaseous this compound is crucial for validating model predictions.

  • Heterogeneous and aqueous-phase kinetics: More detailed studies on the reactions of this compound on aerosol surfaces and in cloud droplets are needed.

  • Impact on other atmospheric cycles: The potential role of this compound and other geminal diols in the chemistry of other atmospheric pollutants warrants further investigation.

By continuing to refine our understanding of this compound's atmospheric lifecycle through a combination of laboratory experiments, theoretical calculations, and model simulations, the scientific community can improve predictions of air quality, climate, and the overall oxidizing capacity of the atmosphere.

References

Application Notes and Protocols for Computational Studies of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methanediol (CH₂(OH)₂), the simplest geminal diol, is the hydrate (B1144303) of formaldehyde (B43269). While prevalent in aqueous solutions of formaldehyde, its isolation and experimental characterization are challenging due to its inherent instability.[1] Computationally, this compound serves as a crucial model system for understanding the behavior of more complex gem-diols, which are found as intermediates in various biochemical reactions and as key structural motifs in certain classes of enzyme inhibitors.[2] Its transient nature necessitates the use of high-level computational chemistry methods to accurately predict its structure, stability, and reactivity. These application notes provide detailed protocols for the computational study of this compound, from basic geometry optimization to its application in drug discovery contexts.

Section 1: Computational Protocols for this compound Characterization

Protocol 1.1: Gas-Phase Geometry Optimization and Frequency Analysis

This protocol details the steps to find the minimum energy structure of this compound in the gas phase and to confirm its stability.

Objective: To obtain the optimized geometry of this compound and verify it as a true energy minimum on the potential energy surface.

Methodology:

  • Initial Structure Generation:

    • Construct an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Ensure reasonable bond lengths and angles (e.g., C-O ~1.4 Å, O-H ~0.96 Å, C-H ~1.09 Å). Two primary conformers, cis and trans, should be considered for this compound.[3]

  • Selection of Computational Method:

    • Theory: For reliable results, Density Functional Theory (DFT) with a functional like B3LYP is a good starting point. For higher accuracy, especially for energy calculations, coupled-cluster methods like CCSD(T) or Møller-Plesset perturbation theory (MP2) are recommended.[4]

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) or Dunning's correlation-consistent basis sets like aug-cc-pVTZ, is crucial for accurately describing the non-covalent interactions and electronic structure.[4]

  • Execution of Calculation:

    • Use a quantum chemistry software package like Gaussian, ORCA, or MOLPRO.[4][5]

    • The input file should specify a geometry optimization (Opt) followed by a frequency calculation (Freq) using the same level of theory and basis set.[6]

    • Example Gaussian Input (.gjf):

  • Analysis of Results:

    • Convergence: Confirm that the geometry optimization has converged successfully by checking for the "Stationary point found" message in the output file.[7]

    • Frequency Analysis: A true minimum energy structure will have zero imaginary frequencies. One imaginary frequency indicates a transition state.[8]

    • Thermochemistry: The output will provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[7]

Data Presentation:

The table below summarizes computed geometrical parameters for the more stable trans-conformer of this compound.[9] Note that values can vary slightly depending on the level of theory and basis set used.

ParameterBond/AngleCalculated Value (B3LYP/aug-cc-pVTZ)Experimental/Reference
Bond LengthC-O1.408 Å1.427 Å (in Methanol)[9]
O-H0.964 Å0.956 Å (in Methanol)[9]
C-H1.092 Å1.096 Å (in Methanol)[9]
Bond AngleO-C-O112.4°N/A
H-O-C107.5°N/A
H-C-H108.3°N/A
Protocol 1.2: Solvation Effects using Implicit and Explicit Models

Due to its formation in aqueous environments, studying this compound in solution is critical.

Objective: To model the structure and stability of this compound in a solvent (typically water).

Methodology:

  • Implicit Solvation Model:

    • This method models the solvent as a continuous medium with a specific dielectric constant.

    • Use the optimized gas-phase geometry as the starting point.

    • Add a solvation model keyword to the input file, such as SCRF=(PCM, Solvent=Water) or SCRF=(SMD, Solvent=Water) in Gaussian.

    • Perform another geometry optimization. This will provide the structure and energy of this compound in the aqueous phase.

  • Explicit Solvation Model (Microsolvation):

    • This method involves adding a small number of explicit solvent molecules (e.g., 1-5 water molecules) around this compound to model specific hydrogen bonding interactions.

    • Arrange water molecules around the hydroxyl groups of this compound.

    • Perform a full geometry optimization of the entire this compound-(H₂O)n cluster. This approach is computationally more expensive but can provide detailed insights into direct solute-solvent interactions.

  • Explicit Solvation (Molecular Dynamics):

    • For a full dynamic picture in a bulk solvent environment, Molecular Dynamics (MD) simulations are required.

    • System Setup: Place the optimized this compound structure in the center of a periodic box (e.g., cubic) and fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).[10][11]

    • Force Field: A force field (e.g., GAFF, OPLS-AA) is needed to describe the interatomic potentials. Parameters for this compound may need to be generated (e.g., using Antechamber with RESP charges derived from quantum calculations).

    • Simulation Steps:

      • Minimization: Energy minimize the system to remove bad contacts.

      • Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure (e.g., 1 bar) in NVT and then NPT ensembles.

      • Production Run: Run the simulation for a desired length of time (e.g., 10-100 ns) to collect trajectory data for analysis.[12]

    • Analysis: Analyze the trajectory to study properties like radial distribution functions (RDFs) to understand solvation shells, hydrogen bonding lifetimes, and conformational dynamics.

Section 2: Application in Reaction Mechanism and Drug Development

Protocol 2.1: Modeling the Formaldehyde Hydration Reaction

This compound is the product of formaldehyde hydration. This protocol outlines how to study the reaction mechanism.

Objective: To locate the transition state (TS) and calculate the activation energy for the reaction: H₂CO + H₂O → [TS] → CH₂(OH)₂.

Methodology:

  • Optimize Reactants and Products: Perform geometry optimizations and frequency calculations for the individual reactants (formaldehyde, water) and the product (this compound) to obtain their minimum energies.

  • Transition State Search:

    • The uncatalyzed reaction has a very high energy barrier due to a strained four-membered ring in the transition state.[13] The reaction is often catalyzed by other molecules like sulfuric acid or additional water molecules.[3][13]

    • Use a TS optimization method like Opt=(TS, CalcFC) or Opt=(TS, NoEigenTest) in Gaussian. An initial guess for the TS structure is required. This can be built by bringing the reactants together and distorting the geometry towards the expected product.

    • Alternatively, use a method like Synchronous Transit-Guided Quasi-Newton (STQN), specified by Opt=QST2 or Opt=QST3.

  • Transition State Verification:

    • A true first-order saddle point (transition state) will have exactly one imaginary frequency.[8]

    • The vibrational mode corresponding to this imaginary frequency should clearly show the atoms moving along the desired reaction coordinate (e.g., the oxygen of water attacking the carbon of formaldehyde).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the optimized TS geometry. This traces the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired minima.

  • Energy Profile Calculation:

    • The activation energy (barrier height) is the energy difference between the transition state and the reactants (ΔE‡ = E_TS - E_Reactants).

    • The reaction energy is the difference between the products and reactants (ΔE_rxn = E_Products - E_Reactants).

Protocol 2.2: this compound as a Pharmacophore in Drug Design

The gem-diol motif is a key feature of inhibitors for certain enzymes, such as proteases, where it mimics the tetrahedral transition state of peptide bond hydrolysis. This compound can be used as a simple fragment to study these interactions.

Objective: To use computational methods to assess the potential of gem-diol containing ligands in drug development.

Methodology:

  • Target Selection and Preparation:

    • Identify a protein target where a gem-diol intermediate is relevant (e.g., HIV protease, metalloproteases).

    • Obtain the 3D structure of the protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand Preparation:

    • For a model study, use the quantum mechanically optimized structure of this compound.

    • For a real drug candidate, build the full ligand containing the gem-diol moiety.

    • Optimize the ligand's geometry using quantum mechanics (as in Protocol 1.1) and assign partial charges (e.g., RESP or AM1-BCC).

  • Molecular Docking:

    • Use docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand in the active site of the protein.

    • Define the binding site (grid box) based on the location of known co-crystallized ligands or catalytic residues.

    • Analyze the resulting poses based on their docking score and interactions (e.g., hydrogen bonds, electrostatic interactions) with active site residues. The two hydroxyl groups of the gem-diol are expected to form key hydrogen bonds.

  • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA):

    • After docking, run a molecular dynamics simulation of the protein-ligand complex (as in Protocol 1.2).

    • Use the MD trajectory to perform MM/PBSA or MM/GBSA calculations to obtain a more accurate estimate of the binding free energy, which correlates better with experimental binding affinity.

Visualizations

G cluster_prep 1. System Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis & Verification cluster_advanced 4. Advanced Applications a Define Research Question b Generate Initial 3D Structure (e.g., this compound) a->b c Select Theory & Basis Set (e.g., B3LYP/6-311++G(d,p)) b->c d Geometry Optimization c->d e Frequency Analysis d->e f Single Point Energy d->f g Check Convergence e->g h Verify Minimum (No Imaginary Frequencies) g->h i Extract Data: Energies, Geometries, etc. h->i j Reaction Pathway (TS Search) i->j k Solvation Modeling (MD/PCM) i->k l Docking & Binding Energy i->l

// Invisible nodes for energy axis node [shape=plaintext, fontcolor="#202124"]; E_axis_start [label="Energy"]; E_axis_end [label="", shape=none, width=0, height=0]; E_axis_start -> E_axis_end [arrowhead=none, label=""];

// Position nodes along an imaginary energy axis Reactants -> E_axis_end [style=invis]; TS -> E_axis_start [style=invis]; } dot Caption: Energy profile of the formaldehyde hydration reaction.

References

Application Notes and Protocols for the Detection of Methanediol using Photoionization Time-of-Flight Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanediol (CH₂(OH)₂), the simplest geminal diol, is a molecule of significant interest in atmospheric chemistry and as a key intermediate in various chemical processes.[1][2][3][4] Historically elusive in the gas phase due to its inherent instability and tendency to dehydrate to formaldehyde (B43269) and water, recent advancements have enabled its synthesis and detection.[1][2][3] This document provides detailed application notes and protocols for the identification and analysis of gaseous this compound using photoionization time-of-flight mass spectrometry (PI-TOF-MS), a powerful technique for the selective ionization and detection of isomers.[5][6][7][8]

Introduction to this compound

This compound is the hydrate (B1144303) of formaldehyde and exists predominantly in aqueous solutions of formaldehyde.[9][10] While thermodynamically unstable in the gas phase, it plays a crucial role as a transient in aerosol formation and atmospheric ozonolysis.[1][2][3] The ability to detect and quantify gaseous this compound is essential for understanding these fundamental processes. Its high reactivity and short lifetime necessitate sensitive and selective analytical techniques for its study.[1] The first successful gas-phase detection of this compound was achieved through the energetic processing of low-temperature methanol-oxygen ices, with subsequent sublimation and analysis.[1][2][3][11]

Principles of Photoionization Time-of-Flight Mass Spectrometry (PI-TOF-MS)

Photoionization Time-of-Flight Mass Spectrometry is a highly sensitive and selective analytical technique ideal for the detection of transient species and the differentiation of isomers. The core principles of the technique are:

  • Soft Ionization: A tunable vacuum ultraviolet (VUV) light source, such as a synchrotron or a laser-based system, is used to ionize molecules.[12][13][14] By carefully tuning the photon energy to be just above the ionization potential of the target molecule, "soft" ionization can be achieved with minimal fragmentation. This is crucial for analyzing unstable molecules like this compound.

  • Isomer Selectivity: Different isomers possess distinct ionization energies. By systematically varying the photon energy, it is possible to selectively ionize one isomer while others with higher ionization energies remain neutral.[5][6] This allows for the unambiguous identification of isomers in a complex mixture.

  • Time-of-Flight Mass Analysis: The generated ions are accelerated by an electric field into a field-free drift tube. Ions with a smaller mass-to-charge ratio (m/z) travel faster and reach the detector first. The flight time is proportional to the square root of the m/z, allowing for mass separation. Reflectron TOF mass spectrometers (ReTOF-MS) use an ion mirror to increase the flight path and improve mass resolution.[6][7]

Experimental Protocol: Detection of this compound

This protocol outlines a generalized procedure for the generation and detection of gaseous this compound using PI-ReTOF-MS, based on the successful methods reported in the literature.[1][2][3]

3.1. Synthesis of this compound

Gaseous this compound can be produced by the sublimation of energetically processed low-temperature ices.

  • Ice Preparation:

    • Prepare a silver wafer or other suitable substrate cooled to approximately 5 K in an ultra-high vacuum (UHV) chamber.

    • Introduce a gaseous mixture of methanol (B129727) (CH₃OH) and oxygen (O₂) into the UHV chamber, allowing it to condense onto the cold substrate, forming an ice. Isotopic labeling (e.g., ¹³CH₃OH, CD₃OD, CH₃¹⁸OH, ¹⁸O₂) can be used for unambiguous identification.[1]

  • Energetic Processing:

    • Irradiate the ice sample with a beam of energetic electrons (e.g., 5 keV). This initiates chemical reactions within the ice, leading to the formation of this compound.[1][2][3] The formation is believed to occur through the insertion of an electronically excited oxygen atom into a carbon-hydrogen bond of methanol.[1]

3.2. Sublimation and Introduction into the Mass Spectrometer

  • Temperature-Programmed Desorption (TPD):

    • After irradiation, the substrate is slowly heated (e.g., at a rate of 0.5 K min⁻¹).

    • As the temperature rises, the synthesized this compound, along with other products and unreacted precursors, sublimes into the gas phase.

3.3. PI-ReTOF-MS Analysis

  • Ionization:

    • The sublimed gas-phase molecules are introduced into the ionization region of the ReTOF mass spectrometer.

    • A tunable VUV light source is used to photoionize the molecules. To selectively detect this compound, the photon energy is systematically varied.

  • Mass Analysis:

    • The photoionized molecules are accelerated and their mass-to-charge ratio is determined by their time of flight to the detector.

    • Mass spectra are recorded as a function of the substrate temperature to generate TPD curves for specific m/z values.

Data Presentation and Interpretation

The primary ion of this compound will be observed at a mass-to-charge ratio (m/z) of 48. However, other isomers of CH₄O₂, such as methyl hydroperoxide, also have the same mass. Isomer-selective detection is achieved by comparing the signal at m/z = 48 at different photon energies.

IsomerConformerPoint GroupAdiabatic Ionization Energy (eV)
This compound 1'C₂10.66 - 10.74
This compound 1''Cₛ10.59 - 10.65
Methyl Hydroperoxide 2Cₛ9.73 - 9.81
Formaldehyde-Water Complex 3Cₛ10.37 - 10.45

Table 1: Adiabatic ionization energies of CH₄O₂ isomers. Data sourced from Zhu et al. (2021)[5].

By setting the photon energy:

  • Above 10.74 eV: All isomers can be ionized.

  • Between 10.45 eV and 10.59 eV: Only methyl hydroperoxide and the formaldehyde-water complex are ionized.

  • Between 9.81 eV and 10.37 eV: Only methyl hydroperoxide is ionized.

  • Below 9.73 eV: None of the isomers are ionized.

A signal at m/z = 48 that appears only when the photon energy is above ~10.6 eV provides strong evidence for the presence of this compound.

Visualizations

Methanediol_Formation_and_Detection cluster_synthesis Synthesis in UHV Chamber cluster_analysis PI-TOF-MS Analysis Methanol_Oxygen_Gas Methanol + Oxygen Gas Ice_Deposition Deposition on Cold Substrate (5K) Methanol_Oxygen_Gas->Ice_Deposition Electron_Irradiation Energetic Electron Irradiation Ice_Deposition->Electron_Irradiation Methanediol_in_Ice This compound formed in Ice Matrix Electron_Irradiation->Methanediol_in_Ice TPD Temperature-Programmed Desorption Methanediol_in_Ice->TPD Gas_Phase Gaseous this compound TPD->Gas_Phase VUV_Ionization Tunable VUV Photoionization Gas_Phase->VUV_Ionization TOF_Analyzer Time-of-Flight Mass Analyzer VUV_Ionization->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Data_Analysis Data Analysis (m/z = 48) Detector->Data_Analysis

Caption: Experimental workflow for the synthesis and detection of this compound.

PI_TOF_MS_Principle cluster_source Ion Source cluster_analyzer TOF Analyzer cluster_logic Detection Logic Gas_Inlet Gas Sample In Ionization_Region Ionization Gas_Inlet->Ionization_Region VUV_Source Tunable VUV Photons VUV_Source->Ionization_Region Acceleration Ion Acceleration Ionization_Region->Acceleration Drift_Tube Field-Free Drift Tube Acceleration->Drift_Tube Detector Detector Drift_Tube->Detector Ions Ions separate by mass: Light ions arrive first Heavy ions arrive last

Caption: Principle of Photoionization Time-of-Flight Mass Spectrometry.

Conclusion

Photoionization time-of-flight mass spectrometry is a robust and indispensable tool for the study of transient and unstable molecules like this compound. Its combination of soft ionization and isomer selectivity has been instrumental in the first successful gas-phase detection of this key chemical intermediate. The protocols and data presented here provide a framework for researchers to apply this powerful technique to further investigate the chemistry of this compound and other elusive geminal diols.

References

Application Notes and Protocols for Infrared Spectroscopy of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediol (CH₂(OH)₂), the simplest geminal diol, is a key intermediate in various chemical and biological processes, including atmospheric chemistry and formaldehyde (B43269) metabolism. Its inherent instability and tendency to dehydrate back to formaldehyde and water have historically made its characterization challenging. Infrared (IR) spectroscopy is a powerful technique for identifying and quantifying this compound, providing valuable insights into its structure, bonding, and reaction kinetics. These application notes provide detailed protocols for the preparation and IR analysis of this compound in both the gas phase and aqueous solutions, along with a summary of its characteristic vibrational frequencies.

Data Presentation: Infrared Absorption Frequencies of this compound

The following tables summarize the experimentally observed and theoretically predicted infrared absorption frequencies for this compound and its isotopologues. This data is crucial for the identification and analysis of this compound in various matrices.

Table 1: Experimental Infrared Band Origins of Gaseous this compound and its Isotopologues

CompoundVibrational ModeBand Origin (cm⁻¹)Reference
CH₂(OH)₂OCO asymmetric stretch1058[1][2]
CH₂(OH)₂OCO symmetric stretch1027[1][2]
CD₂(OH)₂CD₂ wag1121[1][2]
CD₂(OH)₂COH bend1301[1][2]

Table 2: Infrared Absorption Bands of this compound in Aqueous Solution

CompoundVibrational ModeWavenumber Range (cm⁻¹)Reference
CH₂(OH)₂OH/OD stretch3000-3700 / 2050-2750[3][4]
CH₂(OH)₂O-C-O stretch~1030[3][4]
CD₂(OH)₂/CD₂(OD)₂CD₂ deformation & O-C-O stretch~1100 and ~980[3][4]
Dimeric/Polymeric (HO(CH₂O)nH)C-O-C stretch920 and 1104[3][4]

Table 3: Theoretical Anharmonic Vibrational Frequencies of Gaseous this compound (C₂ Conformer)

Vibrational ModeFrequency (cm⁻¹)
ν₁₁ (OCO symmetric stretch)1028.3
ν₁₀ (OCO asymmetric stretch)1058

Experimental Protocols

Protocol 1: Gas-Phase Infrared Spectroscopy of this compound

This protocol describes the generation of gaseous this compound from the hydration of formaldehyde and its subsequent analysis by Fourier-Transform Infrared (FTIR) spectroscopy.[1][2][5]

Materials:

  • Paraformaldehyde

  • Deuterated paraformaldehyde (for isotopic studies)

  • Purified water (H₂O) or deuterium (B1214612) oxide (D₂O)

  • Nitrogen gas (N₂), high purity

  • Pyrolysis tube

  • Gas mixing chamber

  • Long-path gas cell for FTIR spectrometer

  • FTIR spectrometer

Procedure:

  • Generation of Formaldehyde Gas:

    • Place a small amount of paraformaldehyde in a pyrolysis tube.

    • Heat the tube to gently depolymerize the paraformaldehyde into gaseous formaldehyde (CH₂O).

    • For isotopic studies, use deuterated paraformaldehyde to generate CD₂O.

  • Hydration Reaction:

    • Introduce the gaseous formaldehyde into a gas mixing chamber.

    • Simultaneously introduce water vapor (H₂O or D₂O) into the mixing chamber.

    • Use a bath of nitrogen gas at 298 K to facilitate the mixing and reaction.[5]

  • FTIR Analysis:

    • Transfer the gas mixture from the mixing chamber to a long-path gas cell.

    • Place the gas cell in the sample compartment of an FTIR spectrometer.

    • Record the infrared spectrum at a suitable resolution (e.g., ~0.26 cm⁻¹).[5]

    • Acquire a background spectrum with the gas cell filled with nitrogen gas for background correction.

Expected Results:

The resulting IR spectrum should show characteristic absorption bands for gaseous this compound, as detailed in Table 1. The region between 980-1100 cm⁻¹ is of particular interest as it contains the strong OCO symmetric and asymmetric stretching modes and is relatively free from interference from water and formaldehyde.[5][6]

Protocol 2: Aqueous-Phase Infrared Spectroscopy of this compound

This protocol details the preparation of aqueous solutions of this compound and their analysis by Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[3][4]

Materials:

  • Paraformaldehyde or deuterium-substituted paraformaldehyde

  • Purified water (H₂O) or deuterium oxide (D₂O)

  • Reflux apparatus

  • ATR-FTIR spectrometer

Procedure:

  • Preparation of this compound Solution:

    • Dissolve paraformaldehyde or deuterium-substituted paraformaldehyde powder in H₂O or D₂O.

    • Heat the mixture under reflux to facilitate the dissolution and depolymerization to form this compound, CH₂(OH)₂ (or its isotopologues).[3][4]

    • Prepare solutions of varying concentrations (e.g., <1 wt% for monomeric species).[3][4]

  • ATR-FTIR Analysis:

    • Ensure the ATR crystal of the spectrometer is clean.

    • Apply a small volume of the prepared this compound solution onto the ATR crystal.

    • Record the infrared spectrum.

    • Acquire a background spectrum using the corresponding solvent (H₂O or D₂O) for background subtraction.

Expected Results:

The IR spectrum of the aqueous solution will display broad bands corresponding to the OH (or OD) stretching modes and a strong band around 1030 cm⁻¹ for the O-C-O stretching modes of monomeric this compound.[3][4] At higher concentrations, additional bands may appear due to the formation of dimeric or polymeric species.[3][4]

Visualizations

experimental_workflows cluster_gas Gas-Phase Analysis cluster_aqueous Aqueous-Phase Analysis gas_start Start: Paraformaldehyde pyrolysis Pyrolysis gas_start->pyrolysis Heat formaldehyde Gaseous Formaldehyde pyrolysis->formaldehyde mixing Mixing Chamber (+ H₂O/D₂O vapor, N₂ bath) formaldehyde->mixing methanediol_gas Gaseous this compound mixing->methanediol_gas Hydration ftir_gas FTIR Spectrometer (Long-path gas cell) methanediol_gas->ftir_gas spectrum_gas Gas-Phase IR Spectrum ftir_gas->spectrum_gas aq_start Start: Paraformaldehyde dissolve Dissolve in H₂O/D₂O aq_start->dissolve reflux Reflux dissolve->reflux Heat methanediol_aq Aqueous this compound reflux->methanediol_aq ftir_aq ATR-FTIR Spectrometer methanediol_aq->ftir_aq spectrum_aq Aqueous-Phase IR Spectrum ftir_aq->spectrum_aq

Experimental Workflows for IR Analysis of this compound.

methanediol_equilibrium formaldehyde Formaldehyde (CH₂O) This compound This compound (CH₂(OH)₂) formaldehyde->this compound Hydration Dehydration water Water (H₂O) water->this compound products Decomposition Products (e.g., Formic Acid) This compound->products Oxidation/Further Reactions

Formaldehyde-Methanediol Chemical Equilibrium.

References

ab initio quantum chemical calculations for methanediol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to performing ab initio quantum chemical calculations on methanediol (CH₂(OH)₂), the simplest geminal diol, is presented. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for computational studies of this important intermediate in atmospheric and interstellar chemistry.

Application Notes

This compound is a key species in the hydration of formaldehyde (B43269) and has been identified as a precursor in the formation of complex organic molecules in the interstellar medium.[1][2] Ab initio quantum chemical calculations are indispensable for characterizing its structure, stability, and reactivity, as its high reactivity makes experimental studies challenging.

Conformational Analysis

Gas-phase electronic structure calculations have identified two primary conformers of this compound.[3][4] The relative stability of these conformers is a critical aspect of understanding this compound's behavior. The C2 conformer is generally found to be more stable than the Cs conformer.[5] Theoretical studies have determined the energy difference between these conformers, which is crucial for predicting their relative populations at different temperatures. For instance, at 0 K, the C2 conformer is calculated to be about 2.3 kcal/mol lower in energy than the Cs conformer.[5]

Spectroscopic Properties

Theoretical calculations are essential for predicting the vibrational spectra of this compound, which aids in its experimental identification.[6] High-level ab initio quartic force fields (QFFs) have been used to provide accurate spectroscopic data, including rotational constants and anharmonic vibrational frequencies.[7] For example, calculations have assigned a prominent experimental band at 1050 cm⁻¹ to both the symmetric and antisymmetric C-O stretching modes.[6] Such theoretical confirmation is vital for interpreting experimental spectra, especially for transient species like this compound.[7]

Reaction Dynamics and Thermochemistry

Ab initio methods are extensively used to study the decomposition of this compound and its formation from formaldehyde. The unimolecular decomposition of this compound to formaldehyde and water is a key reaction.[1] Calculations have shown that this decomposition has a significant energy barrier, indicating that this compound is kinetically stable in the gas phase at low temperatures.[1][8] The presence of catalysts, such as water or sulfuric acid, can significantly lower the activation energy for both the formation and decomposition reactions.[3][8] For instance, the uncatalyzed decomposition in the aqueous phase has a calculated barrier of 46 kcal/mol.[8] Thermochemical properties, such as the enthalpy of formation, have been determined using high-accuracy methods like Active Thermochemical Tables (ATcT).[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various ab initio studies on this compound.

Table 1: Relative Energies of this compound Conformers

Method/Basis SetConformerRelative Energy (kcal/mol)Reference
Not Specified (at 0 K)C20.0[5]
Not Specified (at 0 K)Cs2.3[5]
Not Specified (at 298 K)C20.0[5]
Not Specified (at 298 K)Cs1.7[5]
ωB97XD/6-311++G(d,p) (0 K, with ZPE)trans-like0.0[11]
ωB97XD/6-311++G(d,p) (0 K, with ZPE)cis-like~0.7 (3 kJ/mol)[11]

Table 2: Calculated Vibrational Frequencies for this compound (C2 Conformer)

MethodVibrational ModeFrequency (cm⁻¹)Reference
CCSD(T)-F12b/cc-pCVTZ-F12O-C-O antisymmetric stretch~1027[7]
CCSD(T)-F12b/cc-pCVTZ-F12O-C-O symmetric stretch~1580[7]
B3LYP/aug-cc-pVTZO-C-O antisymmetric stretchNot specified[7]
B3LYP/aug-cc-pVTZO-C-O symmetric stretchNot specified[7]

Table 3: Thermochemical and Kinetic Data for this compound Reactions

ReactionMethodParameterValueReference
CH₂(OH)₂ → H₂CO + H₂O (gas phase)HF/cc-pVDZΔE (kJ/mol)55.3[1]
CH₂(OH)₂ → H₂CO + H₂O (aqueous, uncatalyzed)Gaussian 4Activation Energy (kcal/mol)46[8]
H₂CO + H₂O → CH₂(OH)₂ (gas, uncatalyzed)Not SpecifiedActivation Energy (kcal/mol)38.6[3]
CH₂(OH)₂ + OH → ProductsHigh-level coupled clusterRate coefficient k (cm³/s)2.4 × 10⁻¹²[10]

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

This protocol outlines the steps for determining the equilibrium geometry and vibrational frequencies of this compound conformers.

  • Input Structure Generation : Create an initial 3D structure for the this compound conformer of interest (e.g., C2 or Cs symmetry) using molecular modeling software.

  • Computational Method Selection :

    • Method : Choose a suitable level of theory. For reliable geometries and frequencies, Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D is a good starting point. For higher accuracy, Møller-Plesset perturbation theory (MP2) or coupled-cluster methods like CCSD(T) are recommended.[1][2][11]

    • Basis Set : Select a basis set appropriate for the chosen method. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets such as cc-pVTZ or aug-cc-pVTZ are commonly used.[1][7][11]

  • Software and Keywords : Use a quantum chemistry software package (e.g., Gaussian, MOLPRO). The input file should specify a geometry optimization followed by a frequency calculation. Typical keywords would be Opt Freq.

  • Execution : Run the calculation.

  • Analysis of Results :

    • Convergence : Verify that the geometry optimization has converged successfully.

    • Imaginary Frequencies : Check the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies.

    • Zero-Point Energy (ZPE) : Note the ZPE to correct the total electronic energy.

    • Spectra Simulation : Use the calculated frequencies and IR intensities to simulate the infrared spectrum.

Protocol 2: Transition State Search for this compound Decomposition

This protocol describes how to locate the transition state for the unimolecular decomposition of this compound into formaldehyde and water.

  • Reactant and Product Optimization : Perform geometry optimizations for the reactant (this compound) and the products (formaldehyde and water) using the same method and basis set chosen for the transition state search.

  • Initial Transition State Guess : Generate an initial guess for the transition state geometry. This can be done by manually modifying the this compound geometry to elongate one C-O bond and shorten the corresponding O-H bond, or by using a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3 in Gaussian.

  • Transition State Optimization :

    • Algorithm : Use an appropriate algorithm for locating saddle points, such as the Berny algorithm.

    • Keywords : The input file should request a transition state optimization (e.g., Opt=(TS,CalcFC)). CalcFC is recommended to compute initial force constants.

  • Verification :

    • Frequency Calculation : Perform a frequency calculation at the optimized transition state geometry. A true first-order saddle point will have exactly one imaginary frequency.

    • Vibrational Mode Analysis : Animate the imaginary frequency to confirm that the motion corresponds to the reaction coordinate of interest (i.e., the decomposition into formaldehyde and water).

  • Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the found transition state connects the desired reactant and products, perform an IRC calculation. This will trace the minimum energy path from the transition state down to the reactant and product wells.

Visualizations

G cluster_workflow Computational Workflow for this compound Analysis A 1. Define Research Question (e.g., Conformer Stability) B 2. Generate Initial Structure (e.g., C2 or Cs conformer) A->B C 3. Select Method & Basis Set (e.g., CCSD(T)/aug-cc-pVTZ) B->C D 4. Perform Calculation (Geometry Optimization, Frequencies) C->D E 5. Analyze Output (Energies, Frequencies, Geometry) D->E F 6. Verify Results (No imaginary frequencies for minima) E->F G 7. Interpret & Report (Relative energies, spectra) F->G

Caption: A typical workflow for ab initio calculations on this compound.

G Reactants H2CO + H2O TS1 Formation TS Reactants->TS1 ΔE‡ = 38.6 kcal/mol MD_C2 This compound (C2) TS1->MD_C2 MD_Cs This compound (Cs) MD_C2->MD_Cs ΔE = 2.3 kcal/mol TS2 Decomposition TS MD_C2->TS2 TS2->Reactants ΔE‡ = 46 kcal/mol (aqueous)

Caption: Energy landscape of this compound formation and decomposition.

References

Application Notes and Protocols: The Role of Methanediol in Formic Acid Production Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanediol (CH₂O(H)₂), the simplest geminal diol, is the hydrated form of formaldehyde (B43269). While it is a transient species, its role as a key intermediate in certain chemical pathways, particularly in atmospheric chemistry, has garnered significant scientific interest. These application notes provide a detailed overview of the primary pathway where this compound is implicated in the production of formic acid: the gas-phase oxidation in the atmosphere. The role of this compound in industrial and biological systems for formic acid production is less established, with current evidence suggesting it is not a primary pathway.

I. Atmospheric Production of Formic Acid via this compound

The most significant and studied role of this compound in formic acid production is in atmospheric chemistry. Formic acid is a major contributor to atmospheric acidity, and understanding its sources is crucial. A key proposed pathway involves the hydration of formaldehyde to this compound in cloud droplets, followed by the outgassing and subsequent gas-phase oxidation of this compound by hydroxyl radicals (•OH).

Signaling Pathway: Atmospheric Formation of Formic Acid

The following diagram illustrates the key steps in the atmospheric production of formic acid from formaldehyde, proceeding through the this compound intermediate.

Atmospheric pathway of formic acid production from formaldehyde.
Quantitative Data

The kinetics of the formaldehyde-methanediol equilibrium and the subsequent reaction of this compound with hydroxyl radicals are critical for atmospheric models. The following tables summarize key quantitative data from the literature. It is important to note that there are discrepancies in the reported values, reflecting the complexity and ongoing research in this area.

Table 1: Formaldehyde-Methanediol Equilibrium Data

ParameterValueTemperature (K)ConditionsReference
Hydration Equilibrium Constant (Kh = [CH₂(OH)₂]/[HCHO])10³298Aqueous solution[1]
Intrinsic Henry's Law Constant (HLC) of this compound8.1 x 10⁵ M atm⁻¹280[2][3]
Gas-Phase Equilibrium Constant (Keq for HCHO + H₂O ⇌ CH₂(OH)₂)1.39 x 10¹⁹ cm⁻³280[3][4]
Gas-Phase Equilibrium Constant (Keq for HCHO + H₂O ⇌ CH₂(OH)₂)4.41 x 10¹⁹ cm⁻³300[4]
Hydration Rate Constant (kh)2.04 x 10⁵ x e-2936/T s⁻¹293-333Aqueous solution, pH 5-7[5]

Table 2: Rate Constants for the Reaction of this compound with Hydroxyl Radical (•OH)

Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature (K)MethodReference
(2.4 ± 0.5) x 10⁻¹²260-310Theoretical Calculation[2]
7.5 x 10⁻¹²Not specifiedChamber Experiment[6][7]
2.3 x 10⁻¹² to 2.5 x 10⁻¹²200-350Theoretical Calculation[4]

II. Experimental Protocols

Protocol 1: Synthesis and Detection of Gaseous this compound

This protocol is based on the method of preparing gaseous this compound by processing low-temperature ices, which has been crucial for studying its gas-phase chemistry.[8][9][10]

Objective: To synthesize and detect gaseous this compound for subsequent analysis or reaction studies.

Materials:

  • Ultra-high vacuum (UHV) chamber (base pressure < 10⁻¹⁰ Torr)

  • Cryogenically cooled substrate (e.g., silver wafer) capable of reaching 5 K

  • Methanol (B129727) (CH₃OH) and its isotopologues (¹³CH₃OH, CD₃OD, CH₃¹⁸OH)

  • Oxygen (O₂) and its isotopologues (¹⁸O₂)

  • High-energy electron source (e.g., 5 keV electron gun)

  • Temperature-programmed desorption (TPD) setup

  • Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS)

Methodology:

  • Ice Film Preparation: a. Cool the silver substrate to 5 K within the UHV chamber. b. Prepare a gas mixture of methanol and oxygen (e.g., 1:1 ratio). c. Deposit the gas mixture onto the cold substrate to form a thin ice film.

  • Energetic Processing: a. Irradiate the ice film with high-energy electrons (e.g., 5 keV) for a specified duration to induce chemical reactions within the ice. This process is thought to generate oxygen atoms that can insert into the C-H bonds of methanol to form this compound.[5][8]

  • Temperature-Programmed Desorption (TPD): a. After irradiation, heat the substrate at a constant rate (e.g., 0.5 K min⁻¹). b. As the temperature increases, different species will sublimate from the ice film into the gas phase.

  • Detection: a. Use the PI-ReTOF-MS to detect the species sublimating from the ice film. b. Set the photoionization energy to selectively ionize this compound while minimizing fragmentation of other species. The ionization energy of this compound is lower than that of methanol, allowing for selective detection.[9] c. Monitor the mass-to-charge ratio (m/z) corresponding to this compound (m/z = 48 for CH₂(OH)₂) and its isotopologues to confirm its identity. d. The TPD profile will show a distinct sublimation peak for this compound at a specific temperature, allowing for its differentiation from other species.[9]

Experimental Workflow:

Methanediol_Synthesis_Workflow Start Start Prepare_Ice Prepare Methanol/Oxygen Ice Film on a 5K Substrate in UHV Start->Prepare_Ice Irradiate Irradiate Ice Film with High-Energy Electrons Prepare_Ice->Irradiate TPD Temperature-Programmed Desorption (TPD) Irradiate->TPD Detect Detect Sublimated Species with PI-ReTOF-MS TPD->Detect Analyze Analyze Mass Spectra and TPD Profiles Detect->Analyze End End Analyze->End

Workflow for the synthesis and detection of gaseous this compound.
Protocol 2: Atmospheric Simulation Chamber Experiment

This protocol outlines a general procedure for studying the gas-phase reaction of this compound with hydroxyl radicals in an atmospheric simulation chamber (smog chamber).[11][12][13][14]

Objective: To determine the rate constant for the reaction of this compound with •OH and to identify the reaction products.

Materials:

  • Atmospheric simulation chamber (e.g., a large Teflon bag in a temperature-controlled enclosure with UV lights)

  • Source of gaseous this compound (from Protocol 1 or by evaporation of a formaldehyde solution)

  • Source of hydroxyl radicals (e.g., photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of nitric oxide (NO), or photolysis of ozone in the presence of water vapor)

  • Purified air (free of hydrocarbons and nitrogen oxides)

  • Analytical instrumentation for monitoring reactants and products in real-time (e.g., Chemical Ionization Mass Spectrometry (CIMS), Proton Transfer Reaction Mass Spectrometry (PTR-MS), Fourier-Transform Infrared Spectroscopy (FTIR))

Methodology:

  • Chamber Preparation: a. Clean the chamber by flushing with purified air for an extended period. b. Fill the chamber with purified air to a slight positive pressure. c. Set the temperature and relative humidity to the desired experimental conditions.

  • Introduction of Reactants: a. Inject a known concentration of the •OH precursor into the chamber. b. Introduce a known concentration of gaseous this compound into the chamber. c. Allow the chamber contents to mix thoroughly.

  • Reaction Initiation and Monitoring: a. Turn on the UV lights to initiate the photolysis of the •OH precursor, thereby starting the reaction. b. Continuously monitor the concentrations of this compound, the •OH radical (or a proxy), and the expected product, formic acid, using the analytical instrumentation.

  • Data Analysis: a. Plot the concentration of this compound as a function of time. b. Determine the pseudo-first-order decay rate of this compound. c. Knowing the concentration of •OH, calculate the bimolecular rate constant for the reaction. d. Quantify the yield of formic acid from the reaction.

III. Role in Other Formic Acid Production Pathways

Industrial Production

Current industrial-scale production of formic acid primarily relies on two main routes:

  • Methanol Carbonylation: This process involves the reaction of methanol with carbon monoxide to form methyl formate, which is then hydrolyzed to produce formic acid.[15][16][17]

  • Sodium Formate Process: This involves the reaction of carbon monoxide with sodium hydroxide (B78521) to produce sodium formate, which is then acidified to yield formic acid.[15]

There is no significant evidence to suggest that this compound is a key intermediate in these established industrial processes.

Biological Systems

Formaldehyde is a known metabolite in many biological systems and is also an environmental toxin. While the hydration of formaldehyde to this compound undoubtedly occurs in aqueous biological environments, its direct role as a precursor to formic acid in enzymatic pathways is not well-documented. Formic acid in biological systems is typically formed through other pathways, such as the metabolism of methanol or as a byproduct of one-carbon metabolism.

Conclusion

The primary and most well-defined role of this compound in formic acid production is as a key intermediate in atmospheric chemistry. The gas-phase oxidation of this compound by hydroxyl radicals represents a potentially significant, though debated, source of atmospheric formic acid. The experimental protocols provided herein offer a framework for researchers to investigate the synthesis, detection, and reactivity of this important transient species. In contrast, the role of this compound in industrial and biological formic acid production pathways appears to be minor or not well-established based on current scientific literature.

References

Application Notes and Protocols: Methanediol as a Precursor for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methanediol (CH₂(OH)₂), the simplest geminal diol, is the hydrated form of formaldehyde (B43269).[1] For decades, it was considered a transient species, too unstable for isolation due to its inherent tendency to dehydrate.[2][3] However, recent advancements have enabled its synthesis and characterization, revealing its stability in the gas phase and its pivotal role as a reactive intermediate in diverse chemical environments.[2][4] In aqueous solutions, the equilibrium between formaldehyde and water strongly favors this compound, particularly in dilute solutions.[1][5] This document provides detailed application notes and experimental protocols on the use of this compound as a C1 building block and precursor for the synthesis of complex organic molecules (COMs) in astrochemistry, atmospheric chemistry, and synthetic organic chemistry.

Physicochemical Properties and Stability

This compound's utility as a precursor is governed by its stability and reactivity. While it readily dehydrates to formaldehyde and water, there is a significant kinetic barrier to this decomposition in the gas phase.[2] Its stability in different environments is critical for its role in subsequent reactions.

Table 1: Physicochemical and Thermodynamic Data for this compound

Property Value Source
Chemical Formula CH₄O₂ [1]
Molar Mass 48.041 g·mol⁻¹ [1]
Formaldehyde Hydration Equilibrium Constant (K_eq) ~10³ [1][5]
Decomposition Barrier (to H₂CO + H₂O) 181 - 191 kJ·mol⁻¹ [2]
Decomposition Barrier (to HCOOH + H₂) ~350 kJ·mol⁻¹ (159 kJ·mol⁻¹ higher than dehydration) [2]
Reaction Rate with OH Radical 2.4 × 10⁻¹² cm³·s⁻¹ [5]
C-H Bond Length (C₂ conformer) 1.092 Å [5]

| C-O Bond Distance (C₂ conformer) | 1.408 Å |[5] |

G cluster_equilibrium Aqueous Equilibrium cluster_decomposition Gas-Phase Decomposition Pathways H2CO Formaldehyde (H₂CO) CH2OH2 This compound (CH₂(OH)₂) H2CO->CH2OH2 Hydration K_eq ≈ 10³ H2O Water (H₂O) CH2OH2_gas This compound TS1 Transition State 1 CH2OH2_gas->TS1 ΔE = 181-191 kJ/mol TS2 Transition State 2 CH2OH2_gas->TS2 ΔE ≈ 350 kJ/mol P1 H₂CO + H₂O TS1->P1 P2 HCOOH + H₂ TS2->P2

Caption: this compound equilibrium and decomposition pathways.

Application Notes

Role in Astrochemistry and Prebiotic Synthesis

This compound is a key intermediate in the formation of COMs on interstellar dust grains.[6] In ice mantles, which are rich in methanol (B129727) (CH₃OH), energetic processing (e.g., by cosmic rays or OH radicals) can lead to the formation of this compound.[6][7] This species then serves as a precursor to other biologically relevant molecules.

  • Pathway to COMs: Born-Oppenheimer molecular dynamics simulations show that OH⁺ radical impacts on methanol clusters can produce this compound.[6] This this compound can then undergo further reactions to form formaldehyde (H₂CO), methoxymethanol (B1221974) (CH₃OCH₂OH), and the formyl radical (HCO).[7]

  • Formose Reaction Connection: Formaldehyde, the dehydration product of this compound, is the foundational molecule in the formose reaction, a plausible prebiotic pathway for the synthesis of sugars and other polyols like ethylene (B1197577) glycol.[8][9] The availability of this compound in prebiotic environments could therefore serve as a reservoir for formaldehyde, fueling the synthesis of life's building blocks.

G cluster_ism Interstellar Ice Mantle Chemistry cluster_products Complex Organic Molecules (COMs) CH3OH Methanol (CH₃OH) on Ice Grain OH_radical Energetic Impact (e.g., OH⁺ projectile) CH3OH->OH_radical CH2OH2 This compound (CH₂(OH)₂) Intermediate OH_radical->CH2OH2 H2CO Formaldehyde (H₂CO) CH2OH2->H2CO CH3OCH2OH Methoxymethanol (CH₃OCH₂OH) CH2OH2->CH3OCH2OH HCO Formyl Radical (HCO) CH2OH2->HCO

Caption: this compound as a key intermediate in astrochemistry.
Atmospheric Chemistry

This compound is a pivotal, though short-lived, species in atmospheric chemistry.[2] It acts as an intermediate in the ozonolysis of alkenes and is involved in the formation of secondary organic aerosols.[1][5]

  • Formic Acid Production: In cloud droplets, this compound (from dissolved formaldehyde) reacts with OH radicals in a cascading process that leads to the formation of formic acid (HCOOH), a ubiquitous atmospheric organic acid.[6][10]

  • Aerosol Growth: As a volatile organic compound (VOC), this compound plays a fundamental role in aerosol growth, acting as a sink for aldehydes and ketones in atmospheric environments.[2][11]

Precursor in Organic Synthesis

In organic synthesis, this compound is functionally equivalent to formaldehyde, a fundamental C1 building block.[12] Its high reactivity makes it suitable for multicomponent reactions (MCRs) where a single carbon atom is incorporated into a larger scaffold.[13]

  • Formaldehyde Surrogate: Using an aqueous solution of formaldehyde (formalin) provides this compound in situ. This is leveraged in classic reactions like the Mannich, Biginelli, and Ugi reactions.[13][14]

  • Synthesis of Complex Molecules: Recent breakthroughs have shown that formaldehyde can be used to synthesize complex organic fluorophores like trimethine cyanine (B1664457) (Cy3) in a highly atom-efficient, one-pot reaction, replacing larger, more complex reagents.[15][16] This highlights the potential of using the simplest C1 source for streamlined synthesis.

Experimental Protocols

Protocol for Gas-Phase Synthesis of this compound

This protocol is based on the method developed by Zhu et al. for the first successful synthesis and identification of gas-phase this compound.[2][4] It involves the energetic processing of low-temperature methanol-oxygen ices.

Objective: To synthesize and detect isolated this compound in the gas phase.

Materials:

  • Ultra-high vacuum (UHV) chamber (<10⁻¹⁰ torr)

  • Cryogenic sample holder (capable of reaching 5 K)

  • High-energy electron gun (5 keV)

  • Gas deposition system for methanol (CH₃OH) and molecular oxygen (O₂)

  • Reflectron time-of-flight mass spectrometer (ReTOF-MS) with tunable vacuum ultraviolet (VUV) photoionization source

  • Isotopically labeled methanol (¹³CH₃OH, CD₃OD) and oxygen (¹⁸O₂) for verification

Workflow Diagram:

G start Start prep_chamber Prepare UHV Chamber (P < 10⁻¹⁰ torr, T = 5 K) start->prep_chamber deposit_ice Deposit Methanol-Oxygen Ice (CH₃OH:O₂ mixture) prep_chamber->deposit_ice irradiate Irradiate Ice with 5 keV Electrons deposit_ice->irradiate sublimate Temperature Programmed Desorption (Sublimation of Products) irradiate->sublimate photoionize Photoionize Gas Plume with Tunable VUV Light sublimate->photoionize detect Detect Ions with ReTOF-MS photoionize->detect end End detect->end

Caption: Experimental workflow for gas-phase this compound synthesis.

Procedure:

  • Chamber Preparation: Cool the silver substrate within the UHV chamber to 5 K.

  • Ice Deposition: Prepare a gas mixture of methanol and molecular oxygen and deposit it onto the cold substrate for 60 minutes to form a mixed ice.

  • Energetic Processing: Irradiate the ice sample with 5 keV electrons for 60 minutes. This induces excited-state dynamics, including the insertion of an electronically excited oxygen atom into a C-H bond of methanol to form this compound.[2]

  • Temperature Programmed Desorption (TPD): Heat the substrate at a controlled rate (e.g., 0.5 K·min⁻¹). Molecules will sublimate from the ice into the gas phase according to their volatility.

  • Photoionization and Detection: Intercept the sublimating gas plume with a tunable VUV beam from the mass spectrometer.

  • Data Acquisition: Record the mass-to-charge ratio (m/z) of the generated ions as a function of both sublimation temperature and photoionization energy. This compound (m/z = 48) can be distinguished from its isomer, methyl hydroperoxide, by its distinct sublimation temperature (~162 K) and photoionization energy.[2]

  • Isotopic Verification: Repeat the experiment with isotopically labeled precursors (¹³C, D, ¹⁸O) to confirm the molecular formula of the detected species by observing the corresponding mass shifts in the ReTOF-MS data.[2]

Table 2: Expected TPD and Mass Spectrometry Results

Species Formula Expected m/z (for ¹²C, ¹H, ¹⁶O) Sublimation Peak Temp. Notes
This compound CH₂(OH)₂ 48 ~162 K Identified by unique sublimation profile and photoionization threshold.[2]

| Methyl Peroxide | CH₃OOH | 48 | ~181 K | Isomer of this compound, separates during TPD.[2] |

Protocol for Prebiotic Synthesis of Ethylene Glycol via Formose Reaction

This protocol demonstrates the role of formaldehyde (and by extension, this compound as its hydrate) in the prebiotic synthesis of more complex polyols. It is adapted from studies on the formose reaction in non-aqueous media.[8][9]

Objective: To synthesize ethylene glycol from a formaldehyde source in a methanolic medium, simulating a potential prebiotic pathway.

Materials:

  • Formaldehyde source (e.g., paraformaldehyde or formalin solution)

  • Methanol (solvent)

  • Calcium hydroxide (B78521) (Ca(OH)₂, catalyst) or fumed silica (B1680970) (Aerosil)[9]

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the formaldehyde source, methanol, and a catalytic amount of calcium hydroxide. Note: In aqueous solutions, the formaldehyde will exist primarily as this compound.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C for methanol) with continuous stirring. The reaction is typically run for several hours.

  • Reaction Quenching: After the desired reaction time, cool the mixture to room temperature and neutralize the catalyst with a suitable acid (e.g., dilute HCl).

  • Sample Preparation: Filter the mixture to remove any solid salts. The resulting solution can be concentrated under reduced pressure if necessary.

  • Product Analysis: Analyze the crude product mixture using GC-MS.

    • Derivatize the sample if necessary (e.g., silylation) to improve the volatility of the polyol products.

    • Identify ethylene glycol and other formose products (e.g., glyceraldehyde) by comparing their mass spectra and retention times to authentic standards.

Expected Results: The primary product under these conditions is often ethylene glycol (1,2-ethanediol), demonstrating the condensation of C1 units into a more complex C2 diol.[8][9] The efficiency may be low, but it confirms the viability of the pathway.[9]

G cluster_formose Formose Reaction Logic C1 C1 Precursor (Formaldehyde/Methanediol) Aldol Aldol Condensation C1->Aldol Cat Base Catalyst (e.g., Ca(OH)₂) Cat->Aldol Dimer Glycolaldehyde (C2) Dimer->Aldol Retro Retro-Aldol / Cannizzaro Dimer->Retro Side Reactions Aldol->Dimer C3 Glyceraldehyde (C3) Aldol->C3 C2_diol Ethylene Glycol (C2 Diol) Retro->C2_diol

Caption: Simplified reaction logic for the formose synthesis.

References

Application Notes and Protocols for the Quantification of Methanediol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of methanediol in solution, a critical aspect of research and development in various fields, including pharmaceuticals, polymer chemistry, and environmental science. Given that this compound exists in equilibrium with formaldehyde (B43269) in aqueous solutions, both direct and indirect analytical approaches are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the direct, non-invasive quantification of this compound in solution. Both ¹H and ¹³C NMR can be utilized to distinguish this compound from formaldehyde and its oligomers.

Quantitative Data

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

NucleusChemical Shift (ppm)MultiplicityNotes
¹H~4.8SingletThe exact chemical shift can be influenced by temperature, concentration, and pH. Referenced to residual HDO at 4.79 ppm.[1][2]
¹³C~82.5SingletReferenced to an internal standard such as methanol (B129727) (49.50 ppm).[3]

Note: The chemical shifts can vary slightly depending on the specific experimental conditions and the reference standard used.

Experimental Protocol: Quantitative ¹H NMR Spectroscopy

This protocol outlines the steps for the quantitative analysis of this compound in an aqueous solution using ¹H NMR.

1. Sample Preparation: a. Accurately weigh a known amount of the sample containing this compound. b. Dissolve the sample in a known volume of deuterium (B1214612) oxide (D₂O). c. Add a known amount of an internal standard. A suitable internal standard should be chemically inert, have a simple spectrum that does not overlap with the analyte signals, and be soluble in D₂O. 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice.

2. NMR Spectrometer Setup: a. Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Tune and shim the spectrometer to ensure a homogeneous magnetic field. c. Set the temperature to a constant value (e.g., 298 K) to ensure reproducibility.

3. Data Acquisition: a. Acquire a one-dimensional ¹H NMR spectrum. b. To ensure accurate quantification, use a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest. This ensures complete relaxation of the nuclei between scans. c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

4. Data Processing and Quantification: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the spectrum and perform baseline correction. c. Integrate the area of the this compound singlet (around 4.8 ppm) and the area of a known peak from the internal standard. d. Calculate the concentration of this compound using the following formula:

Experimental Workflow: Quantitative NMR

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Quantification Sample Weigh Sample Dissolve Dissolve in D₂O Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Setup Spectrometer Setup (Tune, Shim, Temp) Add_IS->Setup Acquire Acquire ¹H Spectrum (Long D1, Sufficient Scans) Setup->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Peaks (this compound & Standard) Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Quantitative NMR Workflow

Raman Spectroscopy

Raman spectroscopy is another valuable technique for the direct quantification of this compound in aqueous solutions. It offers the advantage of being less sensitive to water interference compared to infrared spectroscopy.

Quantitative Data

Table 2: Raman Band Assignments for this compound in Aqueous Solution

Raman Shift (cm⁻¹)Assignment
~921Symmetric C-OH stretching
~1058-CH₂ rocking
~1125-OH rocking
~1263-CH₂ twisting
~1319-OH scissoring
~1421-CH₂ wagging
~1487-CH₂ scissoring

Source: Adapted from available spectroscopic data.[4]

Experimental Protocol: Quantitative Raman Spectroscopy

This protocol describes the quantitative analysis of this compound using Raman spectroscopy.

1. Sample Preparation: a. Prepare a series of standard solutions of known this compound concentrations in the solvent of interest (e.g., water). b. Prepare the unknown sample in the same solvent.

2. Raman Spectrometer Setup: a. Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may depend on the sample to minimize fluorescence. b. Calibrate the spectrometer using a known standard (e.g., silicon). c. Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

3. Data Acquisition: a. Acquire the Raman spectra for the series of standard solutions and the unknown sample under identical experimental conditions. b. Ensure that the sampling optics are consistently focused for all measurements.

4. Data Processing and Quantification: a. Perform baseline correction and normalization of the acquired spectra. b. Identify a characteristic Raman band for this compound that is well-resolved from other signals (e.g., the symmetric C-OH stretching mode around 921 cm⁻¹). c. Measure the intensity or area of the selected this compound peak for each standard and the unknown sample. d. Create a calibration curve by plotting the peak intensity/area of the standards against their known concentrations. e. Determine the concentration of this compound in the unknown sample by interpolating its peak intensity/area on the calibration curve.

Experimental Workflow: Quantitative Raman Spectroscopy

Raman_Workflow cluster_prep Sample Preparation cluster_acq Raman Data Acquisition cluster_proc Data Processing & Quantification Standards Prepare Standard Solutions Acquire_Std Acquire Spectra of Standards Standards->Acquire_Std Unknown Prepare Unknown Sample Acquire_Unk Acquire Spectrum of Unknown Unknown->Acquire_Unk Setup Spectrometer Setup (Calibrate, Optimize) Setup->Acquire_Std Setup->Acquire_Unk Process Process Spectra (Baseline, Normalize) Acquire_Std->Process Acquire_Unk->Process Measure Measure Peak Intensity/Area Process->Measure Cal_Curve Create Calibration Curve Measure->Cal_Curve Determine_Conc Determine Unknown Concentration Cal_Curve->Determine_Conc Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Standards Prepare Formaldehyde Standards Add_Reagent Add Derivatizing Agent (e.g., DNPH) Standards->Add_Reagent Unknown Prepare Unknown Sample Unknown->Add_Reagent React Allow Reaction to Complete Add_Reagent->React Analysis_Method Choose Method React->Analysis_Method UV_Vis UV-Vis Measurement Analysis_Method->UV_Vis HPLC HPLC-UV Analysis Analysis_Method->HPLC Cal_Curve Create Calibration Curve UV_Vis->Cal_Curve HPLC->Cal_Curve Determine_Conc Determine Concentration Cal_Curve->Determine_Conc

References

Application Notes and Protocols for Isotopic Substitution Studies of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of isotopic substitution in the study of methanediol (CH₂O(OH)₂), a key intermediate in various chemical and biological processes. The protocols detailed below are designed to guide researchers in utilizing isotopic labeling to investigate the formation, reaction kinetics, and spectroscopic properties of this simplest geminal diol.

Introduction to Isotopic Substitution in this compound Research

Isotopic substitution is a powerful technique used to elucidate reaction mechanisms and characterize molecular structures. By replacing atoms with their heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the fate of specific atoms, determine kinetic isotope effects (KIEs), and assign spectroscopic features. In the context of this compound, which is notoriously unstable, isotopic labeling has been instrumental in its definitive identification and in understanding its role in atmospheric chemistry and potentially in biological systems.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from isotopic substitution studies of this compound.

Table 1: Mass-to-Charge Ratios (m/z) of this compound Isotopologues Detected by PI-ReTOF-MS

IsotopologuePrecursorsm/zReference
CH₂(OH)₂CH₃OH + O₂48[1][4]
¹³CH₂(OH)₂¹³CH₃OH + O₂49[1][4]
CD₂(OD)₂CD₃OD + O₂52[1][4]
CH₂(¹⁸OH)₂CH₃¹⁸OH + ¹⁸O₂52[1][4]

Table 2: Infrared Absorption Frequencies of this compound Isotopologues in Aqueous Solution

IsotopologueVibrational ModeWavenumber (cm⁻¹)Reference
CH₂(OH)₂OH stretching3000–3700[5][6]
CH₂(OD)₂OD stretching2050–2750[5][6]
CH₂(OH)₂O-C-O stretching~1030[5][6]
CD₂(OH)₂CD₂ deformation & O-C-O stretching~1100 and ~980[5][6]

Table 3: Kinetic Isotope Effect (KIE) in the Photodegradation of Nitrite with this compound

ReactionKIE Ratio (kH/kD)Activation Energy Difference (ΔEa,KIE) (kJ mol⁻¹)Reference
OH + CH₂(OH)₂ vs. OH + CD₂(OH)₂1.68 ± 0.101.29 ± 0.15[2]

Experimental Protocols

Protocol for Synthesis and Identification of Gaseous this compound and its Isotopologues

This protocol describes the generation of this compound in low-temperature ices and its subsequent detection in the gas phase using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][7]

Materials:

  • Ultra-high vacuum (UHV) chamber

  • Low-temperature (5 K) silver wafer

  • Methanol (B129727) (CH₃OH) and its isotopically labeled counterparts (¹³CH₃OH, CD₃OD, CH₃¹⁸OH)

  • Oxygen (O₂) and its isotopic variant (¹⁸O₂)

  • Energetic electron source

  • Photoionization reflectron time-of-flight mass spectrometer (PI-ReTOF-MS)

Procedure:

  • Prepare ice mixtures of methanol and oxygen (or their isotopically labeled analogues) on a silver wafer cooled to 5 K within a UHV chamber.

  • Irradiate the ice mixture with energetic electrons to induce chemical reactions.

  • Heat the irradiated ice from 5 K to 300 K at a controlled rate (e.g., 1 K·min⁻¹). This process is known as temperature-programmed desorption (TPD).

  • Sublimated molecules are introduced into the gas phase and ionized using a tunable vacuum ultraviolet (VUV) light source.

  • Detect the ions using a reflectron time-of-flight mass spectrometer to identify the mass-to-charge ratio of the parent ions.

  • Correlate the distinct ionization energies and sublimation profiles to differentiate between isomers.

  • Confirm the identification of this compound by observing the expected mass shifts in the isotopic substitution experiments (as detailed in Table 1).

experimental_workflow_gas_phase cluster_UHV UHV Chamber (5 K) cluster_MS PI-ReTOF-MS ice_prep 1. Ice Preparation (CH3OH + O2 on Ag wafer) irradiation 2. Electron Irradiation ice_prep->irradiation tpd 3. Temperature-Programmed Desorption (TPD) irradiation->tpd ionization 4. VUV Photoionization tpd->ionization Sublimation detection 5. Mass Analysis (m/z detection) ionization->detection data_analysis Data Analysis (Identification of Isotopologues) detection->data_analysis Data Output experimental_workflow_aqueous_phase cluster_prep Preparation of Isotopologues cluster_analysis Analysis pfa Paraformaldehyde ((CH2O)n or (CD2O)n) reflux Dissolution under Reflux pfa->reflux solvent Solvent (H2O or D2O) solvent->reflux ir_spec Infrared Spectroscopy reflux->ir_spec Aqueous Solution of this compound data_analysis Spectral Analysis ir_spec->data_analysis result result data_analysis->result Vibrational Mode Assignment reaction_pathway_kie cluster_reactants Reactants cluster_process Process cluster_analysis Analysis nitrite NaNO2 uv_irradiation UV Irradiation (365 nm) nitrite->uv_irradiation This compound CH2(OH)2 or CD2(OH)2 This compound->uv_irradiation uv_vis UV-Vis Spectroscopy (Monitor NO2- depletion) uv_irradiation->uv_vis rate_calc Calculate Reaction Rates (kH and kD) uv_vis->rate_calc kie_calc Calculate KIE (kH / kD) rate_calc->kie_calc mechanism mechanism kie_calc->mechanism Elucidate Reaction Mechanism

References

Application Notes and Protocols: Iodic Acid-Catalyzed Hydrolysis of Formaldehyde to Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of formaldehyde (B43269) to its geminal diol, methanediol (also known as methylene (B1212753) glycol), is a fundamental reaction in organic chemistry. In aqueous solutions, this equilibrium is well-established, with this compound being the predominant species.[1][2] Recent theoretical and experimental studies have highlighted the role of catalysts in facilitating this hydration, particularly in the gas phase, with significant implications for atmospheric chemistry. Iodic acid (HIO₃) has been identified as a potent catalyst for the gas-phase hydrolysis of formaldehyde.[2] This document provides an overview of the available data on this catalytic process, a hypothetical protocol for its implementation in a laboratory setting, and a discussion of its potential applications in research and development.

While the primary research on iodic acid catalysis for this specific reaction has been in the context of atmospheric sciences, the principles of acid catalysis are broadly applicable. These notes are intended to provide a foundational understanding for researchers interested in exploring this reaction in a controlled, solution-phase environment.

Data Presentation

The following tables summarize the key quantitative data from theoretical studies on the gas-phase hydrolysis of formaldehyde, highlighting the catalytic effect of iodic acid.

Table 1: Enthalpy of Activation for Formaldehyde Hydrolysis (Gas Phase)

ReactionCatalystEnthalpy of Activation at 0 K (kcal/mol)Reference
HCHO + H₂O → CH₂(OH)₂None36.01[2]
HCHO + H₂O + HIO₃ → CH₂(OH)₂ + HIO₃Iodic Acid-13.28[2]
HCHO + HIO₃ → ProductsNone2.96[2]
HCHO + HIO₃ + H₂O → ProductsWater-10.00[2]

Note: The negative enthalpy of activation for the iodic acid-catalyzed reaction indicates a reaction pathway with a pre-reactive complex that is higher in energy than the transition state.

Signaling Pathways and Reaction Mechanisms

The proposed mechanism for the gas-phase, iodic acid-catalyzed hydrolysis of formaldehyde involves a concerted process where the iodic acid molecule acts as a proton shuttle, facilitating the nucleophilic attack of a water molecule on the carbonyl carbon of formaldehyde. This significantly lowers the activation energy compared to the uncatalyzed reaction.

G cluster_reactants Reactants cluster_products Products HCHO Formaldehyde (HCHO) TransitionState Pre-reactive Complex & Transition State HCHO->TransitionState Forms complex H2O Water (H₂O) H2O->TransitionState HIO3 Iodic Acid (HIO₃) HIO3->TransitionState Catalyst This compound This compound (CH₂(OH)₂) HIO3_cat Iodic Acid (HIO₃) TransitionState->this compound Proton transfer & C-O bond formation TransitionState->HIO3_cat Catalyst regenerated

Figure 1: Gas-Phase Catalytic Cycle of Formaldehyde Hydrolysis.

Experimental Protocols

Disclaimer: The following is a hypothetical protocol for the solution-phase, iodic acid-catalyzed hydrolysis of formaldehyde. This reaction is not well-documented in the chemical literature for preparative solution-phase synthesis. Therefore, this protocol is intended as a starting point for investigation and should be performed with extreme caution by trained personnel in a well-ventilated fume hood, with all appropriate personal protective equipment.

Objective:

To synthesize and characterize this compound from the iodic acid-catalyzed hydrolysis of formaldehyde in an aqueous solution.

Materials:
  • Formaldehyde solution (e.g., 37 wt. % in H₂O, stabilized with methanol)

  • Iodic acid (HIO₃), ACS reagent grade or higher

  • Deionized water

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), solid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated water (D₂O) for NMR analysis

  • Reaction vessel (round-bottom flask) with a magnetic stirrer

  • Constant temperature bath (e.g., oil bath or water bath)

  • Condenser

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Analytical equipment (e.g., NMR spectrometer, GC-MS)

Safety Precautions:
  • Formaldehyde is a known carcinogen, toxic, and an irritant. Handle only in a certified chemical fume hood.[3] Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Iodic acid is a strong oxidizer and is corrosive.[4][5] It can cause severe skin and eye burns.[5][6] Avoid contact with combustible materials.[4] Wear appropriate PPE.

  • The reaction should be conducted under an inert atmosphere to prevent potential side reactions.

  • Quenching of the reaction may be exothermic. Perform quenching slowly and with cooling.

Hypothetical Experimental Workflow Diagram:

G start Start setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) under Inert Atmosphere start->setup add_hcho Add Formaldehyde Solution to Reaction Vessel setup->add_hcho dissolve_hio3 Prepare Iodic Acid Solution (in Deionized Water) add_hcho->dissolve_hio3 add_hio3 Slowly Add Iodic Acid Solution via Addition Funnel dissolve_hio3->add_hio3 react Heat Reaction Mixture (e.g., 40-60 °C) Monitor by GC-MS add_hio3->react cool Cool Reaction to 0 °C react->cool quench Slowly Add Saturated NaHCO₃ then Na₂S₂O₃ to Quench Reaction cool->quench extract Extraction with Appropriate Solvent (e.g., Diethyl Ether) quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Product (NMR, etc.) concentrate->analyze end End analyze->end

Figure 2: Hypothetical Workflow for this compound Synthesis.
Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and an addition funnel under a nitrogen or argon atmosphere.

  • Reagent Preparation:

    • In the reaction flask, place a defined volume of a standardized formaldehyde solution (e.g., 100 mL of a 1 M aqueous solution).

    • In a separate beaker, prepare a solution of iodic acid (e.g., 0.1 eq, dissolved in a minimal amount of deionized water).

  • Reaction Initiation:

    • Begin stirring the formaldehyde solution and bring it to the desired reaction temperature (e.g., 40 °C) using a constant temperature bath.

    • Slowly add the iodic acid solution to the stirring formaldehyde solution via the addition funnel over 15-20 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots.

    • Quench the aliquot with a small amount of sodium thiosulfate solution to neutralize the iodic acid.

    • Analyze the composition of the aliquot. As this compound is in equilibrium with formaldehyde in aqueous solution, direct measurement of the catalytic effect requires specialized analytical techniques. Derivatization followed by GC-MS is a common method for formaldehyde quantification.[7][8]

  • Work-up and Isolation:

    • Once the reaction has reached the desired conversion or endpoint, cool the flask to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. This will neutralize the acidic catalyst.

    • Add a solution of sodium thiosulfate to reduce any remaining iodic acid. Note that quenching iodination reactions with thiosulfate can sometimes produce elemental sulfur.[9][10]

    • Note on Isolation: this compound is highly water-soluble and exists in equilibrium with formaldehyde, making its isolation from an aqueous reaction mixture challenging. For characterization, it is common to analyze the equilibrium mixture directly. For example, an NMR spectrum in D₂O will show the characteristic signals for this compound.

Applications and Relevance to Drug Development

While there are no established, direct applications of the iodic acid-catalyzed hydrolysis of formaldehyde in drug development, understanding this catalytic process can be relevant in several research contexts:

  • Formaldehyde Scavenging and Detoxification: Formaldehyde is a toxic metabolite and environmental pollutant. Catalytic methods to hydrate (B1144303) formaldehyde to the less volatile and potentially less reactive this compound could be of interest in developing detoxification strategies or in formulation science where residual formaldehyde is a concern.

  • Control of Formaldehyde Reactivity: In certain synthetic procedures, formaldehyde is used as a C1 building block. The equilibrium between formaldehyde and this compound dictates the concentration of the reactive carbonyl species. A catalyst like iodic acid could potentially be used to modulate this equilibrium, thereby controlling the rate of subsequent reactions.

  • Iodinated Compound Synthesis: Iodic acid is a source of electrophilic iodine and a strong oxidizing agent.[11] Its use in organic synthesis often involves iodination reactions. Understanding its catalytic activity in other contexts, such as hydrolysis, provides a more complete picture of its reactivity profile, which is crucial when designing complex synthetic routes for active pharmaceutical ingredients (APIs).

  • This compound as a Formaldehyde Surrogate: In specific applications where the high reactivity or volatility of formaldehyde is problematic, its hydrated form, this compound, could serve as a more manageable equivalent. Developing catalytic methods to generate and utilize this compound in situ could offer advantages in process chemistry and API synthesis.

References

Application Note: Identification and Quantification of Methanediol in Solution using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methanediol (also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol) is the simplest geminal diol. It is an important intermediate in chemical synthesis and is the predominant species when formaldehyde is dissolved in aqueous solutions.[1][2] Monitoring the concentration of this compound is crucial in various applications, including the manufacturing of resins, textiles, and as a disinfectant and preservative. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of this compound in solution, providing valuable insights into reaction kinetics, equilibrium studies, and quality control.[3][4] This application note provides a detailed protocol for the identification and quantification of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

In aqueous solutions, formaldehyde exists in equilibrium with this compound and its oligomers, primarily dimethylene glycol.[1][2] The chemical shifts of these species are distinct and can be used for their identification and quantification.

Table 1: ¹H NMR Chemical Shifts of Formaldehyde Species in D₂O

SpeciesChemical Shift (ppm)Multiplicity
This compound (HOCH₂OH)~4.8Singlet
Dimethylene Glycol~5.2Singlet
Formaldehyde (CH₂O)~9.7Singlet

Note: Chemical shifts can be influenced by solvent, temperature, and pH. The values presented are approximate and should be used as a reference.[3][5]

Table 2: ¹³C NMR Chemical Shifts of Formaldehyde Species in D₂O

SpeciesChemical Shift (ppm)
This compound (HOCH₂OH)~82-89
Dimethylene Glycol~86
Formaldehyde (CH₂O)~197

Note: ¹³C chemical shifts are generally less sensitive to changes in experimental conditions compared to ¹H shifts.[5][6]

Experimental Protocols

This section outlines the detailed methodology for the preparation of samples and the acquisition and processing of NMR data for the analysis of this compound.

Sample Preparation

Consistent and accurate sample preparation is critical for obtaining high-quality and reproducible NMR data.

Materials:

  • Formaldehyde solution (e.g., 37% in H₂O)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard for quantification (e.g., DSS, TMSP)

  • NMR tubes (high precision)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: For aqueous solutions, D₂O is the solvent of choice. For organic systems, select a deuterated solvent in which this compound is soluble and its signals do not overlap with solvent or other sample components.[7]

  • Internal Standard: For quantitative analysis (qNMR), an internal standard is required. The internal standard should be chemically inert, have a known concentration, and possess a signal that is well-resolved from the analyte signals.[8] A common choice for aqueous samples is DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Sample Preparation for Qualitative Analysis:

    • Dilute the formaldehyde solution to the desired concentration with the chosen deuterated solvent in a volumetric flask.

    • Transfer an appropriate volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) of the solution into an NMR tube.

  • Sample Preparation for Quantitative Analysis (qNMR):

    • Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of the internal standard.

    • Accurately weigh a known amount of the formaldehyde-containing sample.

    • Mix a precise volume of the sample with a precise volume of the internal standard stock solution in a volumetric flask.

    • Dilute to the final volume with the deuterated solvent.

    • Transfer the final solution to an NMR tube.

NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher for better resolution)

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is typically sufficient.

  • Solvent Suppression: If the residual H₂O signal in D₂O is intense, a solvent suppression technique (e.g., presaturation) may be necessary.

  • Temperature: Maintain a constant temperature (e.g., 298 K) as chemical shifts can be temperature-dependent.[3][9]

  • Relaxation Delay (d1): For quantitative analysis, a long relaxation delay is crucial to ensure complete relaxation of all protons. A d1 of at least 5 times the longest T₁ of interest is recommended (e.g., 30 seconds).

  • Number of Scans (ns): The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 250 for accurate integration).[8]

  • Spectral Width (sw): A spectral width of approximately 12-15 ppm is usually adequate.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is typical.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is used. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[8]

  • Relaxation Delay (d1): Similar to ¹H NMR, a long relaxation delay is necessary for quantitative measurements (e.g., 60 seconds or more, as ¹³C T₁ values can be long).

  • Number of Scans (ns): A larger number of scans is typically required for ¹³C NMR due to its lower natural abundance and sensitivity.

  • Spectral Width (sw): A spectral width of around 220-250 ppm is appropriate.

NMR Data Processing and Analysis

Software:

  • Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs)

Procedure:

  • Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the chemical shift of the internal standard (e.g., DSS at 0 ppm for ¹H NMR) or the residual solvent peak.[9]

  • Integration:

    • For qualitative analysis, integrate the peaks corresponding to this compound and other species to determine their relative ratios.

    • For quantitative analysis, integrate the well-resolved peak of this compound and the peak of the known internal standard.

  • Concentration Calculation (qNMR): The concentration of this compound can be calculated using the following formula:[8]

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

    Where:

    • Canalyte = Concentration of this compound

    • Ianalyte = Integral of the this compound peak

    • Nanalyte = Number of protons giving rise to the this compound signal (2 for the CH₂ group)

    • Nstandard = Number of protons giving rise to the internal standard signal

    • Istandard = Integral of the internal standard peak

    • Cstandard = Concentration of the internal standard

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this application note.

Equilibrium of Formaldehyde in Aqueous Solution Formaldehyde Formaldehyde (CH₂O) This compound This compound (HOCH₂OH) Formaldehyde->this compound + H₂O This compound->Formaldehyde - H₂O DimethyleneGlycol Dimethylene Glycol (HOCH₂OCH₂OH) This compound->DimethyleneGlycol + this compound - H₂O DimethyleneGlycol->this compound + H₂O

Figure 1. Equilibrium between formaldehyde, this compound, and dimethylene glycol.

NMR Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis start Start prep_qual Qualitative Analysis: Dilute with D₂O start->prep_qual prep_quant Quantitative Analysis: Add Internal Standard start->prep_quant transfer Transfer to NMR Tube prep_qual->transfer prep_quant->transfer acq_1H ¹H NMR Acquisition transfer->acq_1H acq_13C ¹³C NMR Acquisition transfer->acq_13C processing FT, Phasing, Baseline Correction acq_1H->processing acq_13C->processing referencing Referencing processing->referencing integration Integration referencing->integration quantification Quantification integration->quantification end End quantification->end

Figure 2. Workflow for NMR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Gas-Phase Synthesis of Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas-phase synthesis of methanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges of working with this elusive molecule.

Frequently Asked Questions (FAQs)

Q1: Why is gas-phase synthesis of this compound so challenging?

A1: The gas-phase synthesis of this compound is inherently difficult due to its nature as the simplest geminal diol. Molecules with two hydroxyl groups on the same carbon atom are prone to dehydration.[1][2] This intrinsic instability means that this compound readily decomposes into formaldehyde (B43269) and water, making its isolation and characterization in the gas phase a significant challenge.[1][2][3] Additionally, as a reactive intermediate, it has a very short lifetime.[1]

Q2: What are the primary decomposition pathways for gas-phase this compound?

A2: The primary decomposition pathway for gas-phase this compound is a unimolecular dehydration reaction that yields formaldehyde and water.[1][3] Theoretical studies have shown that while there is a significant kinetic barrier to this decomposition, making it kinetically stable at lower temperatures, it is thermodynamically favored at temperatures above 300 K.[3][4][5] Another potential, but less favorable, decomposition pathway involves the formation of formic acid and molecular hydrogen, which has a much higher energy barrier.[1]

Q3: Is this compound stable in the gas phase?

A3: The stability of gas-phase this compound is temperature-dependent. Theoretical calculations indicate that it is thermodynamically stable at temperatures below 100 K.[4][5] At room temperature (around 300 K), it is considered kinetically stable due to a substantial energy barrier for its unimolecular decomposition to formaldehyde and water.[1][4][5] However, at temperatures above 300 K, the decomposition becomes more spontaneous.[3]

Q4: What are the most successful methods for generating gas-phase this compound?

A4: Two primary methods have been successfully used to generate and detect gas-phase this compound:

  • Energetic Processing of Cryogenic Ices: This involves irradiating low-temperature (around 5 K) ices composed of methanol (B129727) and oxygen with energetic electrons. The resulting mixture is then heated, and the sublimating gas, containing this compound, is analyzed.[1][6]

  • Evaporation of Aqueous Formaldehyde Solutions: Gaseous this compound can also be generated by evaporating an aqueous solution of formaldehyde. In solution, formaldehyde exists in equilibrium with this compound, and upon evaporation, a detectable amount of this compound can enter the gas phase.[7][8][9]

Troubleshooting Guide

Problem 1: Low or no detectable signal of this compound.

Possible Cause Suggested Solution
Inefficient Synthesis: The reaction conditions may not be optimal for this compound formation.For the cryogenic ice method, ensure the methanol-oxygen ice is properly prepared and irradiated with a sufficient electron dose. For the aqueous formaldehyde evaporation method, ensure the formaldehyde solution is freshly prepared and at an appropriate concentration.
Rapid Decomposition: The temperature of the system may be too high, leading to rapid decomposition of this compound into formaldehyde and water.[3]Maintain a low-temperature environment during and after synthesis. For the cryogenic method, control the sublimation temperature carefully. Theoretical studies suggest stability at temperatures below 100 K.[4][5]
Ineffective Detection Method: The analytical technique may not be sensitive enough or optimized for detecting transient species.Utilize highly sensitive detection methods such as photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) or infrared spectroscopy.[1][7][10] Ensure the ionization energy is appropriately tuned for selective detection of this compound.[1]
Interference from Precursors or Byproducts: Signals from precursors (e.g., methanol, formaldehyde, water) or byproducts may be masking the this compound signal.Employ isomer-selective detection techniques. Isotopic substitution studies can also help to confirm the presence of this compound and differentiate it from other species.[1]

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Suggested Solution
Variability in Precursor Materials: The purity and concentration of precursors (methanol, oxygen, formaldehyde, water) can affect the reaction outcome.Use high-purity precursors and maintain consistent concentrations and ratios in each experiment.
Fluctuations in Experimental Conditions: Small variations in temperature, pressure, or irradiation dose can lead to different results.Precisely control and monitor all experimental parameters. Implement robust calibration and control procedures for temperature, pressure, and electron gun (if applicable).
Surface Effects: The material and condition of the reaction chamber or substrate can influence the reaction and decomposition of this compound.Ensure the reaction chamber and any substrates are thoroughly cleaned and conditioned before each experiment to minimize surface-catalyzed decomposition.

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Data for this compound Decomposition

ParameterValueConditionsReference
Decomposition Barrier (to H₂CO + H₂O) 181 kJ·mol⁻¹ (conformer 1')Gas Phase[1]
191 kJ·mol⁻¹ (conformer 1'')Gas Phase[1]
Decomposition Endoergicity (to H₂CO + H₂O) 21 kJ·mol⁻¹ (conformer 1')Gas Phase[1]
11 kJ·mol⁻¹ (conformer 1'')Gas Phase[1]
Unimolecular Decomposition Rate <10⁻¹⁸ s⁻¹300 K, Infinite-pressure RRKM[4][5]
Sublimation Peak Temperature 162 KTemperature-Programmed Desorption[1]

Experimental Protocols

Method 1: Synthesis via Energetic Processing of Cryogenic Ices

This protocol is based on the method described by Zhu et al. (2021).[1]

  • Ice Preparation: Prepare a low-temperature ice mixture of methanol (CH₃OH) and oxygen (O₂) at approximately 5 K in a high-vacuum chamber.

  • Irradiation: Expose the ice mixture to energetic electrons to induce chemical reactions.

  • Temperature-Programmed Desorption (TPD): Gradually heat the irradiated ice. The sublimation of different species will occur at characteristic temperatures. This compound has been observed to sublimate around 162 K.[1]

  • Detection: Analyze the sublimated gas using an isomer-selective detection technique such as photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). Use a tunable vacuum ultraviolet (VUV) light source for selective photoionization.

Method 2: Generation from Aqueous Formaldehyde Solution

This protocol is based on the method described by Chen and Chu.[7][8]

  • Solution Preparation: Prepare an aqueous solution of formaldehyde. This can be done by dissolving paraformaldehyde in water with refluxing.

  • Evaporation: Evaporate the aqueous formaldehyde solution to generate a vapor containing water, formaldehyde, and this compound.

  • Detection: Analyze the vapor using infrared (IR) spectroscopy. The rovibrational feature of this compound can be observed in the 980–1100 cm⁻¹ range, which is relatively free from interference from water and formaldehyde.[7][8]

Visualizations

experimental_workflow_cryogenic cluster_prep Ice Preparation Methanol Methanol (CH₃OH) Cryo_Chamber Cryogenic Chamber (5 K) Methanol->Cryo_Chamber Oxygen Oxygen (O₂) Oxygen->Cryo_Chamber Irradiation Electron Irradiation Cryo_Chamber->Irradiation Ice Film TPD Temperature-Programmed Desorption Irradiation->TPD Processed Ice Detection PI-ReTOF-MS Detection TPD->Detection Sublimated Gas

Caption: Experimental workflow for the synthesis of gas-phase this compound via energetic processing of cryogenic ices.

decomposition_pathway This compound This compound CH₂(OH)₂ TS1 Transition State 1 This compound->TS1 ΔE = 181-191 kJ/mol TS2 Transition State 2 (Higher Energy) This compound->TS2 ΔE > 191 kJ/mol Products1 Formaldehyde (H₂CO) + Water (H₂O) TS1->Products1 Products2 Formic Acid (HCOOH) + Hydrogen (H₂) TS2->Products2

Caption: Primary decomposition pathways of gas-phase this compound.

References

Technical Support Center: Optimizing Methanediol Formation from Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of methanediol from formaldehyde (B43269). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the equilibrium position of the formaldehyde hydration reaction to form this compound?

In aqueous solutions, the equilibrium heavily favors the formation of this compound. In dilute solutions, this compound is the predominant species, with only trace amounts of free formaldehyde present.[1][2] However, the equilibrium is sensitive to temperature.

Q2: How does temperature affect the formation of this compound?

The formation of this compound from formaldehyde is an exothermic reaction.[2] Consequently, lower temperatures favor the formation of this compound. As the temperature increases, the equilibrium shifts back towards formaldehyde.[2][3][4] Above approximately 200°C in hot water, formaldehyde is the predominant form.[3]

Q3: What is the influence of pH on the rate of this compound formation?

The hydration of formaldehyde is subject to both acid and base catalysis.[5][6][7] Both acidic and basic conditions can increase the rate of the reaction. However, studies suggest that base catalysis is more effective in promoting the hydration of formaldehyde than acid catalysis.[5] In a mild alkaline system, the depolymerization of paraformaldehyde to this compound is favored.[8]

Q4: Can formaldehyde polymerize, and how can I prevent it?

Yes, formaldehyde in aqueous solution can polymerize to form paraformaldehyde, a white solid.[9] Higher concentrations of formaldehyde shift the equilibrium towards polymerization. To minimize polymerization, it is recommended to use dilute solutions, increase the temperature of the solution, or add a stabilizer like methanol (B129727).[9]

Q5: What analytical techniques are suitable for monitoring this compound formation?

Several spectroscopic techniques can be used to monitor the hydration of formaldehyde:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to directly detect and quantify formaldehyde, this compound, and its oligomers in solution.[1][2][10][11]

  • UV-Vis Spectroscopy: While formaldehyde itself has a characteristic UV absorption around 290 nm, this can be used to measure the concentration of the unhydrated form.[2] Various reagents can also be used to react with formaldehyde to produce colored compounds that can be quantified using UV-Vis spectroscopy.[12][13][14]

  • Raman Spectroscopy: This technique can be used to identify the vibrational modes of formaldehyde and its hydrated forms in aqueous solutions.[15][16][17][18][19]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound High reaction temperature.Lower the reaction temperature. The formation of this compound is exothermic, so lower temperatures favor the product.[2][3]
Incorrect pH.Adjust the pH. The reaction is catalyzed by both acids and bases.[5][7] Experiment with slightly acidic or basic conditions to find the optimal rate. Base catalysis is generally more effective.[5]
Formaldehyde polymerization.Use more dilute formaldehyde solutions.[9] Consider adding a stabilizer like methanol if compatible with your downstream application.[9]
Precipitate formation in the reaction mixture Polymerization of formaldehyde to paraformaldehyde.Lower the formaldehyde concentration.[9] Increase the temperature to shift the equilibrium back to the soluble monomer, but be mindful of the impact on this compound yield.[9]
Inconsistent or non-reproducible results Fluctuation in reaction temperature.Use a temperature-controlled reaction setup (e.g., a water bath or reaction block) to maintain a stable temperature.
Inaccurate pH measurement or control.Calibrate your pH meter regularly. Use appropriate buffer solutions to maintain a constant pH throughout the experiment.[8]
Variable initial formaldehyde concentration.Prepare fresh formaldehyde solutions and accurately determine their concentration before each experiment.
Difficulty in quantifying this compound Insufficient sensitivity of the analytical method.For low concentrations, consider using a more sensitive technique like NMR with ¹³C-enriched formaldehyde.[1] For UV-Vis, use a derivatizing agent to produce a strongly absorbing species.[12][13][14]
Overlapping spectral signals.In NMR, optimize spectral parameters and consider using 2D NMR techniques for better resolution. In Raman spectroscopy, be aware of potential interference from the solvent and other species.[16]

Quantitative Data Summary

Table 1: Thermodynamic Parameters for Formaldehyde Hydration

ParameterValueReference
Reaction Enthalpy (ΔH°)-39.0 kJ/mol[2]
Equilibrium Constant (Keq) at 293 K2.10 x 10³[2]

Experimental Protocols

Protocol 1: Monitoring this compound Formation using ¹H NMR Spectroscopy

Objective: To quantify the equilibrium concentrations of formaldehyde and this compound in an aqueous solution.

Materials:

  • Formaldehyde solution (e.g., 37% in water)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Prepare a dilute solution of formaldehyde in D₂O. A typical concentration for NMR analysis is around 2.4 M.[2]

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum of the sample.

  • Identify the characteristic peaks for the CH₂ groups of formaldehyde, this compound, and any oligomers present.[10]

  • Integrate the signals corresponding to each species.

  • Calculate the relative concentrations of formaldehyde and this compound based on the integral values.

Protocol 2: UV-Vis Spectrophotometric Determination of Formaldehyde

Objective: To determine the concentration of unhydrated formaldehyde in a solution.

Materials:

  • Formaldehyde solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Prepare a series of standard solutions of formaldehyde with known concentrations.

  • Measure the UV absorbance of each standard solution at the wavelength of maximum absorbance for formaldehyde (approximately 290 nm).[2]

  • Create a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample at the same wavelength.

  • Determine the concentration of formaldehyde in the sample by interpolating from the calibration curve. Note that this method measures the concentration of the unhydrated form.

Visualizations

reaction_mechanism Reaction Mechanism of this compound Formation cluster_catalysis Catalysis HCHO Formaldehyde (HCHO) This compound This compound (CH2(OH)2) HCHO->this compound Hydration H2O Water (H2O) This compound->HCHO Dehydration Acid H+ (Acid) Acid->HCHO Protonation of Carbonyl Oxygen Base OH- (Base) Base->HCHO Nucleophilic Attack on Carbonyl Carbon

Caption: Mechanism of formaldehyde hydration to this compound.

troubleshooting_workflow Troubleshooting Low this compound Yield start Low this compound Yield check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the temperature check_temp->lower_temp Yes check_ph Is the pH optimal? check_temp->check_ph No success Yield Improved lower_temp->success adjust_ph Adjust pH (acid or base catalysis) check_ph->adjust_ph No check_conc Is formaldehyde concentration too high? check_ph->check_conc Yes adjust_ph->success dilute_sol Dilute the formaldehyde solution check_conc->dilute_sol Yes check_conc->success No dilute_sol->success

Caption: Workflow for troubleshooting low this compound yield.

experimental_parameters Interplay of Experimental Parameters Temp Temperature Yield This compound Yield Temp->Yield Inverse Relationship Polymer Polymerization Temp->Polymer Inverse Relationship pH pH Rate Reaction Rate pH->Rate Direct Relationship (Catalysis) Conc Concentration Conc->Polymer Direct Relationship Rate->Yield Polymer->Yield Reduces

Caption: Relationship between key experimental parameters.

References

troubleshooting methanediol detection in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of methanediol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so difficult to detect?

This compound (CH₂(OH)₂) is the simplest geminal diol, which is a molecule with two hydroxyl (-OH) groups attached to the same carbon atom.[1] It is the hydrated form of formaldehyde (B43269) and exists in equilibrium with it in aqueous solutions.[2][3] The primary challenge in its detection is its inherent instability; it readily dehydrates back to formaldehyde and water.[1][4] This equilibrium is sensitive to temperature, pH, and solvent conditions, making direct and stable measurement difficult.[2] In fact, this compound has been considered one of the more elusive organic transient molecules.[5]

Q2: What is the relationship between formaldehyde and this compound in my sample?

In aqueous solutions, formaldehyde (HCHO) reacts with water to form this compound (CH₂(OH)₂). This reaction is a reversible equilibrium.[2] The position of this equilibrium is highly dependent on environmental conditions. Lower temperatures favor the formation of this compound, while higher temperatures (e.g., above 200°C in hot water) cause the equilibrium to shift back, favoring the unhydrated formaldehyde form.[2] In many analytical procedures, especially those involving heat like GC-MS, any this compound present will likely convert back to formaldehyde, meaning you are often measuring the total formaldehyde content.

Methanediol_Equilibrium cluster_equilibrium Formaldehyde-Methanediol Equilibrium cluster_factors Influencing Factors HCHO Formaldehyde (HCHO) H2O + Water (H₂O) CH2OH2 This compound (CH₂(OH)₂) HCHO->CH2OH2 Hydration CH2OH2->HCHO Dehydration Temp Temperature Temp->CH2OH2 Lower Temp Favors this compound pH pH Solvent Solvent

Caption: The reversible equilibrium between formaldehyde and this compound.

Q3: Can I detect this compound directly without it converting to formaldehyde?

Direct detection of intact this compound is challenging and typically requires specialized laboratory techniques that may not be suitable for routine analysis in complex mixtures.[1] For example, successful identification has been achieved in the gas phase by sublimating low-temperature ices and using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[1][5] For most researchers working with liquid samples, especially in biological or pharmaceutical matrices, analytical strategies focus on the total formaldehyde concentration. This is achieved by using a derivatization agent to react with formaldehyde, thereby "trapping" it as a stable derivative for quantification.[6][7] This approach indirectly accounts for the this compound that was present in equilibrium.

Troubleshooting Guide

Problem Area 1: Low or No Analyte Signal

Q: My this compound/formaldehyde signal is unexpectedly low or absent. What are the likely causes?

This is a common issue stemming from this compound's instability, inefficient analysis steps, or matrix interference. A systematic approach is needed to diagnose the problem.

Troubleshooting_Workflow cluster_checks Initial Diagnostic Checks cluster_solutions Potential Solutions start Problem: Low or No Signal check_stability Is the analyte degrading before/during analysis? start->check_stability check_derivatization Is the derivatization reaction inefficient? start->check_derivatization check_matrix Are matrix effects suppressing the signal? start->check_matrix check_instrument Is the instrument performing correctly? start->check_instrument solve_stability Control Temperature & Time Analyze Immediately check_stability->solve_stability solve_derivatization Optimize Reaction: pH, Time, Temp, Reagent Conc. check_derivatization->solve_derivatization solve_matrix Dilute Sample Matrix-Matched Calibrants Internal Standard Sample Cleanup check_matrix->solve_matrix solve_instrument Run System Suitability Test Check Consumables check_instrument->solve_instrument

Caption: A logical workflow for troubleshooting low or no analyte signal.

Q: I suspect my analyte is degrading. How can I prevent this?

Analyte degradation is highly probable due to the formaldehyde-methanediol equilibrium shifting.[2]

  • Temperature Control: Keep samples cold (e.g., on ice) throughout preparation and analysis to favor the more stable this compound form and slow decomposition.[2]

  • Minimize Time: Analyze samples as quickly as possible after collection and preparation. The stability of underivatized this compound in a complex matrix is often very limited.

  • Immediate Derivatization: Add a derivatizing agent immediately upon sample collection or preparation. This converts the analyte to a more stable form, effectively "locking" it for later analysis.

Q: I'm using derivatization, but my signal is still weak. How can I improve it?

Inefficient derivatization is a frequent cause of poor signal.

  • Optimize Reaction Conditions: The reaction with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 3-methyl-2-benzothiazolinone hydrazone (MBTH) is sensitive to pH, temperature, and reaction time.[7] Consult literature for the optimal conditions for your chosen reagent and matrix. For example, one method using DNPH specified a 30-minute reaction time at 35°C in an acidic medium for optimal results.[7]

  • Reagent Stoichiometry: Ensure the derivatizing agent is in sufficient excess to drive the reaction to completion, especially in complex matrices where other compounds might consume the reagent.

  • Derivative Stability: Verify the stability of the resulting derivative under your storage and autosampler conditions. Some derivatives may degrade over time or when exposed to light.

Q: My standard gives a strong signal in a clean solvent, but it's suppressed in my sample matrix. What is happening?

This strongly suggests the presence of matrix effects , a common problem in mass spectrometry-based methods like LC-MS.[8][9] Co-eluting compounds from your complex mixture (e.g., salts, phospholipids) can interfere with the ionization of your target analyte in the MS source, leading to a suppressed signal (ion suppression).[8]

  • Sample Dilution: A simple first step is to dilute your sample. This reduces the concentration of interfering matrix components.

  • Sample Cleanup: Implement a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences before analysis.[8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., blank plasma, blank cell culture media). This ensures that the calibration standards experience the same matrix effects as your samples, improving accuracy.[10]

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., ¹³CD₂-formaldehyde).[11] This standard is added to all samples and calibrators and will be affected by matrix effects in the same way as the native analyte, allowing for accurate correction.

Problem Area 2: Poor Reproducibility

Q: My results are highly variable between replicate injections or different samples. What should I check?

Poor reproducibility often points to inconsistent sample handling or unstable analytical conditions.

  • Standardize Sample Handling: Every step, from sample collection to injection, must be rigorously controlled. Pay close attention to timing, temperature, and pH. Any variation can shift the formaldehyde-methanediol equilibrium, leading to different results.

  • Autosampler Temperature: Ensure your autosampler is temperature-controlled (preferably refrigerated) to prevent analyte or derivative degradation while samples are waiting to be injected.

  • Chromatography Issues: Inconsistent retention times or peak areas can be a sign of general HPLC problems, such as worn pump seals, leaks, or a degrading column. Perform system suitability tests to ensure the instrument is performing consistently.

Data & Protocols

Comparison of Analytical Approaches

The detection of this compound is typically accomplished by measuring formaldehyde. Several methods can be used, each with distinct advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantagesCommon Deriv. Agents
LC-MS/MS Chromatographic separation followed by highly selective and sensitive mass spectrometric detection of a stable derivative.High sensitivity and specificity; excellent for complex matrices.[6][7]Requires expensive instrumentation; susceptible to matrix effects.[9]DNPH, MBTH[6][12]
GC-MS Separation of a volatile derivative by gas chromatography, followed by mass spectrometric detection.High resolving power; provides structural information.Requires derivatization to make analyte volatile; thermal instability of this compound is a major issue.[13][14]Silylation reagents (e.g., BSTFA) after methoximation.[15]
Spectrophotometry Formation of a colored product upon derivatization, with concentration measured by absorbance of light.Simple, accessible instrumentation; cost-effective.Lower sensitivity and specificity than MS methods; high potential for interference in complex mixtures.[7]Acetylacetone, Purpald, MBTH[7]
Example Experimental Protocol: LC-MS/MS with DNPH Derivatization

This protocol is a generalized example for the analysis of formaldehyde/methanediol in an aqueous sample. Optimization for specific matrices is critical.

Protocol_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. LC-MS/MS Analysis p1 Collect sample and immediately place on ice p2 Add stable isotope-labeled internal standard (e.g., ¹³CD₂-HCHO) p1->p2 d1 Add acidic DNPH solution (2,4-dinitrophenylhydrazine) d2 Incubate (e.g., 60 min at 40°C). (Conditions must be optimized) d1->d2 d3 Quench reaction (e.g., with pyridine) d2->d3 a1 Inject derivatized sample onto a C18 HPLC column a2 Separate using a gradient (e.g., Water/Acetonitrile (B52724) with 0.1% Formic Acid) a1->a2 a3 Detect derivative using MS/MS in Multiple Reaction Monitoring (MRM) mode a2->a3 cluster_prep cluster_prep cluster_deriv cluster_deriv cluster_prep->cluster_deriv cluster_analysis cluster_analysis cluster_deriv->cluster_analysis

Caption: General workflow for sample analysis via derivatization LC-MS/MS.
  • Reagents and Materials:

    • 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile with a catalytic amount of strong acid (e.g., sulfuric acid).

    • HPLC-grade water, acetonitrile, and formic acid.

    • C18 reverse-phase HPLC column.

    • LC-MS/MS system with an electrospray ionization (ESI) source.[12]

  • Derivatization Procedure:

    • To 500 µL of sample (or standard/blank), add 500 µL of the DNPH reagent solution.

    • Vortex briefly to mix.

    • Incubate the mixture in a sealed vial at 40°C for 60 minutes.

    • Cool the sample to room temperature.

    • Transfer the sample to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

    • MS Detection: ESI in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for the formaldehyde-DNPH derivative (and its isotope-labeled internal standard). This transition must be determined empirically on your instrument.

References

common issues in methanediol quantification experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanediol quantification experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of this compound analysis.

The Challenge of this compound Quantification: An Overview

This compound (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, exists in a dynamic equilibrium with formaldehyde (HCHO) in aqueous solutions. This equilibrium is the central challenge in its quantification. In water, the equilibrium strongly favors this compound, meaning that the majority of what is often referred to as "free formaldehyde" in a solution is actually present as this compound.[1] Consequently, most analytical methods quantify the total formaldehyde concentration, which represents the sum of both species. The equilibrium is sensitive to temperature, pH, and concentration, which can introduce variability in measurements.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to measure this compound directly?

A1: Direct measurement of this compound is challenging due to its instability and the rapid equilibrium it maintains with formaldehyde in solution.[1] Analytical techniques that attempt to isolate this compound often disturb this equilibrium, leading to inaccurate measurements. Therefore, quantification typically involves converting all this compound to a stable derivative of formaldehyde for analysis.

Q2: What is the relationship between formaldehyde and this compound in my sample?

A2: In aqueous solutions, formaldehyde and this compound are in a reversible hydration/dehydration equilibrium. The equilibrium constant for this reaction is significantly greater than one, indicating that this compound is the predominant species in water at room temperature.[2] The exact ratio is dependent on factors like temperature and the overall concentration of formaldehyde.

Q3: Does the pH of my sample affect this compound stability?

A3: Yes, the pH of the solution can influence the equilibrium between formaldehyde and this compound, as well as the stability of this compound and its oligomers.[1] Extreme pH values can catalyze both the formation and decomposition of this compound. It is crucial to control and report the pH during sample preparation and analysis.

Q4: Can I use Gas Chromatography (GC) to directly measure this compound?

A4: Direct GC analysis of this compound is generally not feasible due to its low volatility and thermal instability. The high temperatures in the GC inlet would cause it to decompose back to formaldehyde and water. Therefore, derivatization is necessary to create a more volatile and thermally stable compound suitable for GC analysis.[3]

Q5: What are the most common analytical methods for quantifying this compound/formaldehyde?

A5: The most common methods involve derivatization followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used and validated method.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, typically after derivatization to a more volatile compound.[3][7] Spectrophotometric methods, such as the chromotropic acid method, are also available but can be prone to interferences.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound/formaldehyde quantification experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Incomplete derivatization.- Optimize derivatization conditions (temperature, time, pH).[4][9]- Ensure the derivatizing agent is fresh and not degraded.- Check for the presence of interfering substances that may consume the derivatizing agent.
2. Degradation of the derivative.- Analyze samples promptly after derivatization.- Store derivatized samples under appropriate conditions (e.g., refrigeration, protection from light).[4]
3. Issues with the analytical instrument (HPLC/GC-MS).- Verify instrument parameters (e.g., injection volume, detector settings).- Check for leaks in the system.[10]- Ensure the column is not clogged or degraded.[11]
Poor Peak Shape (Tailing or Fronting) 1. Column overload.- Dilute the sample or reduce the injection volume.
2. Inappropriate mobile phase (HPLC) or temperature program (GC).- Optimize the mobile phase composition or gradient.- Optimize the GC temperature ramp.
3. Column contamination or degradation.- Flush the column with a strong solvent.- Replace the guard column or the analytical column if necessary.[10][11]
4. Extra-column effects.- Minimize the length and diameter of tubing between the injector, column, and detector.
Inconsistent or Non-Reproducible Results 1. Variability in sample preparation.- Standardize all sample preparation steps, including extraction and derivatization times and temperatures.- Use an internal standard to correct for variations.
2. Fluctuations in the formaldehyde-methanediol equilibrium.- Control the temperature and pH of samples consistently throughout the process.
3. Instrument instability.- Allow the instrument to equilibrate properly before analysis.- Monitor system pressure and baseline for signs of instability.[10][11]
High Background or Interfering Peaks 1. Contaminated reagents or solvents.- Use high-purity (e.g., HPLC grade) reagents and solvents.- Run a blank analysis to identify sources of contamination.
2. Matrix effects from the sample.- Implement a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds.- Use a more selective detector, such as a mass spectrometer.
3. Presence of other aldehydes or ketones in the sample.- Optimize chromatographic conditions to separate the formaldehyde derivative from other carbonyl derivatives.- Confirm peak identity using a mass spectrometer.[12]

Experimental Protocols

Protocol 1: Quantification of Formaldehyde by HPLC after DNPH Derivatization

This protocol is a widely accepted method for the quantification of total formaldehyde in aqueous samples.

1. Reagents and Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Formaldehyde standard solution

  • Sample

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

2. Standard Preparation:

  • Prepare a stock solution of formaldehyde of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

3. Sample Preparation and Derivatization:

  • To 1 mL of sample or standard in a vial, add a specific volume of DNPH solution (e.g., 1 mL of a 2 g/L DNPH solution in acetonitrile).[5]

  • Acidify the mixture with phosphoric acid to a pH of approximately 2-3.

  • Incubate the mixture at a controlled temperature (e.g., 40-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[4][5]

  • After incubation, allow the solution to cool to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 360 nm

  • Quantify the formaldehyde-DNPH derivative by comparing the peak area to the calibration curve generated from the standards.

Quantitative Data Summary

Table 1: Recovery of Formaldehyde using DNPH Derivatization in Dairy Products [5]

Spiked Concentration (mg/kg)Average Recovery (%)
0.189 - 96
5.089 - 96
10.089 - 96

Visualizations

Experimental Workflow for Formaldehyde Quantification by HPLC-DNPH

G Workflow for Formaldehyde Quantification cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample AddDNPH Add DNPH Solution Sample->AddDNPH Standard Formaldehyde Standard Standard->AddDNPH Acidify Acidify (pH 2-3) AddDNPH->Acidify Ensures acidic acondition for reaction Incubate Incubate (e.g., 60°C, 30 min) Acidify->Incubate Filter Filter (0.45 µm) Incubate->Filter HPLC HPLC-UV Analysis (360 nm) Filter->HPLC Quantify Quantification HPLC->Quantify Peak area vs. aCalibration curve G Troubleshooting: Low Analyte Signal cluster_deriv_checks Derivatization Issues cluster_instrument_checks Instrument Issues cluster_sample_checks Sample Issues Start Low or No Signal Detected CheckDeriv Check Derivatization Step Start->CheckDeriv CheckInstrument Check Instrument Performance Start->CheckInstrument CheckSample Check Sample Integrity Start->CheckSample IncompleteRxn Incomplete Reaction? CheckDeriv->IncompleteRxn ReagentIssue Reagent Degradation? CheckDeriv->ReagentIssue Interference Interfering Substances? CheckDeriv->Interference Leaks System Leaks? CheckInstrument->Leaks ColumnProblem Column Clogged/Degraded? CheckInstrument->ColumnProblem DetectorIssue Detector Malfunction? CheckInstrument->DetectorIssue Degradation Analyte Degradation? CheckSample->Degradation LowConcentration Concentration Too Low? CheckSample->LowConcentration Sol1 Sol1 IncompleteRxn->Sol1 Optimize Temp/Time/pH Sol2 Sol2 ReagentIssue->Sol2 Use Fresh Reagent Sol3 Sol3 Interference->Sol3 Sample Cleanup Sol4 Sol4 Leaks->Sol4 Tighten Fittings Sol5 Sol5 ColumnProblem->Sol5 Flush/Replace Column Sol6 Sol6 DetectorIssue->Sol6 Check Lamp/Settings Sol7 Sol7 Degradation->Sol7 Proper Storage/Handling Sol8 Sol8 LowConcentration->Sol8 Concentrate Sample

References

Technical Support Center: Overcoming Methanediol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanediol and other gem-diols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the inherent instability and dehydration of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to dehydration in our experiments?

A1: this compound (CH₂(OH)₂) exists in a reversible equilibrium with formaldehyde (B43269) and water.[1] For most simple gem-diols, this equilibrium heavily favors the carbonyl compound (in this case, formaldehyde) and water. This is because the carbonyl group is thermodynamically more stable than the gem-diol structure.[2] The dehydration process can be catalyzed by acids or bases, which are often present in experimental conditions.[3] While this compound is the predominant species in aqueous solutions of formaldehyde at room temperature, it readily dehydrates upon attempts at isolation or changes in the chemical environment.[1][4]

Q2: What are the primary factors that influence the stability of a gem-diol?

A2: The stability of a gem-diol is primarily influenced by three main factors:

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the carbon atom bearing the hydroxyl groups significantly stabilizes the gem-diol.[5][6] These groups pull electron density away from the carbon, strengthening the C-O bonds and making the carbon less susceptible to the electronic rearrangements required for dehydration.[6] For example, chloral (B1216628) hydrate (B1144303) and hexafluoroacetone (B58046) hydrate are notably stable due to the strong inductive effects of the trichloromethyl and trifluoromethyl groups, respectively.[1][2]

  • Steric Hindrance: Bulky groups attached to the carbonyl carbon can sterically hinder the approach of a water molecule, thus disfavoring the formation of the gem-diol.[6] Conversely, less steric hindrance, as seen in formaldehyde, allows for more favorable hydration.[2]

  • Structural Constraints and Hydrogen Bonding: Incorporating the gem-diol carbon into a strained ring system, such as a small macrocycle, can favor the sp³ hybridized gem-diol over the sp² hybridized carbonyl to relieve angle strain.[4] Additionally, both intramolecular and intermolecular hydrogen bonding can contribute to the stability of the gem-diol structure.[4][5][7]

Q3: How does temperature affect the equilibrium between this compound and formaldehyde?

A3: The hydration of formaldehyde to form this compound is an exothermic process.[8] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic direction, which is the dehydration of this compound back to formaldehyde and water.[9] Therefore, to maximize the concentration of this compound, it is advisable to work at lower temperatures.

Q4: Can the choice of solvent influence the stability of this compound?

A4: Yes, the solvent plays a crucial role. Protic solvents, like water, can form hydrogen bonds with the hydroxyl groups of this compound, which can contribute to its stabilization in solution.[1] However, water also participates in the dehydration reaction and can act as a proton shuttle to catalyze it.[10] Aprotic polar solvents, such as DMSO, can also form hydrogen bonds with the hydroxyl groups and may offer a different environment that could influence the dehydration kinetics.[1] The stability in different solvents will depend on a balance of factors including polarity, hydrogen bonding capacity, and the solvent's role as a potential catalyst.[11]

Troubleshooting Guides

Problem 1: My this compound-containing solution rapidly loses its active component, presumably due to dehydration. How can I slow this down?

Solution:

  • Temperature Control: Reduce the temperature of your experimental setup. As the dehydration is endothermic, working at lower temperatures will shift the equilibrium towards this compound.[9] For sensitive experiments, consider performing them at or below room temperature, or even at sub-zero temperatures if the solvent system allows.

  • pH Adjustment: The dehydration of this compound is catalyzed by both acids and bases.[3] Therefore, maintaining a neutral pH (around 7) is crucial to minimize the rate of dehydration. Use a suitable buffer system to maintain the pH within a narrow, neutral range.

  • Solvent Selection: If your experimental design allows, consider using a polar aprotic solvent like DMSO instead of or in addition to water.[1] While water is necessary for the formation of this compound from formaldehyde, an excess of water can also facilitate dehydration. A mixed solvent system might offer a compromise.

Problem 2: I need to analyze a reaction intermediate that is a gem-diol, but it dehydrates before I can characterize it. What can I do?

Solution:

  • In Situ Trapping: Chemically "trap" the gem-diol in a more stable form. This involves reacting the hydroxyl groups with a suitable reagent to form a less labile derivative. For example, you could consider reacting the diol with an electrophile to form a cyclic ether or acetal, which can then be analyzed.

  • Low-Temperature Spectroscopy: Perform your spectroscopic analysis at low temperatures to slow down the dehydration kinetics. Techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for characterizing unstable intermediates.[12]

  • Rapid Analysis Techniques: Employ rapid analysis methods to characterize the gem-diol before significant dehydration occurs. This could involve techniques like flow NMR or rapid injection mass spectrometry.[13][14]

Data Presentation

Table 1: Hydration Equilibrium Constants (Khyd) for Various Aldehydes and Ketones in Aqueous Solution

This table provides a comparison of the extent of hydration for different carbonyl compounds. A higher Khyd value indicates a greater preference for the gem-diol form at equilibrium.

Carbonyl CompoundStructureKhydReference(s)
FormaldehydeHCHO1.3 x 10³ - 2 x 10³[1][15]
AcetaldehydeCH₃CHO1.0 - 1.4[2][16]
PropionaldehydeCH₃CH₂CHO0.7[16]
ChloralCCl₃CHO2.8 x 10⁴[2]
Acetone(CH₃)₂CO1.4 x 10⁻³[1]
Hexafluoroacetone(CF₃)₂CO1.2 x 10⁶[1]

Table 2: Dehydration Rate Constants (kd) for this compound at Different Temperatures

The dehydration rate is temperature-dependent, as described by the Arrhenius-type equation: kd = 4.96 x 10⁷ * e(-6705/T) s⁻¹ (where T is in Kelvin).[17]

Temperature (°C)Temperature (K)Dehydration Rate Constant (kd) (s⁻¹)
20293.15~0.0057
30303.15~0.012
40313.15~0.025
50323.15~0.050
60333.15~0.096

Experimental Protocols

Protocol 1: General Procedure for Minimizing this compound Dehydration in Aqueous Solutions

Objective: To prepare and maintain an aqueous solution of this compound with minimized dehydration for subsequent experiments.

Materials:

  • Formaldehyde source (e.g., paraformaldehyde or formalin solution)

  • High-purity water

  • Phosphate (B84403) buffer components (e.g., Na₂HPO₄, NaH₂PO₄) or other suitable non-reactive buffer system

  • pH meter

  • Stir plate and stir bar

  • Temperature-controlled bath or ice bath

Methodology:

  • Prepare a phosphate buffer solution (e.g., 50 mM) at the desired neutral pH (typically 7.0 - 7.4). Ensure the buffer components will not interfere with your downstream application.

  • Cool the buffer solution to the desired working temperature (e.g., 4 °C) using a temperature-controlled bath or an ice bath.

  • If starting from paraformaldehyde, weigh the desired amount and add it to the cooled buffer solution while stirring. Gentle heating may be initially required to depolymerize the paraformaldehyde, but the solution should be cooled back to the target temperature as soon as it dissolves. If starting from a concentrated formalin solution, calculate the required volume and add it dropwise to the cooled buffer solution with stirring.

  • Verify the final pH of the solution and adjust if necessary using dilute acid or base.

  • Keep the solution at the reduced temperature throughout your experiment.

  • Monitor the integrity of the this compound solution over time using a suitable analytical technique, such as ¹H NMR spectroscopy, by observing the characteristic signals for this compound and any emerging formaldehyde signals.[12]

Protocol 2: Synthesis of a Stabilized Macrocyclic Geminal Diol

Objective: To synthesize a stable crystalline gem-diol by exploiting the principle of ring strain, adapted from a published procedure.[4]

Materials:

  • Macrocyclic ketal precursor

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Suitable organic solvent for recrystallization (e.g., a mixture of dichloromethane (B109758) and methanol)

  • Low-temperature reaction vessel

  • Stir plate and stir bar

Methodology:

  • Dissolve the macrocyclic ketal precursor in an excess of trifluoroacetic acid (TFA) in a reaction vessel.

  • Cool the reaction mixture to -25 °C using a suitable cooling bath (e.g., a cryocooler or a dry ice/acetone bath).

  • Stir the reaction at -25 °C for approximately 30 minutes. The optimal time may need to be determined empirically to maximize the yield of the gem-diol and minimize the formation of byproducts.

  • After the reaction is complete, carefully neutralize the excess TFA by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Filter the resulting precipitate and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent system to yield the pure macrocyclic gem-diol.

  • Characterize the product using techniques such as X-ray crystallography, ¹H NMR, and ¹³C NMR to confirm the presence of the gem-diol moiety.

Mandatory Visualizations

Dehydration_Pathway This compound This compound CH₂(OH)₂ TransitionState Transition State This compound->TransitionState Dehydration Formaldehyde_Water Formaldehyde + Water H₂CO + H₂O TransitionState->Formaldehyde_Water Formaldehyde_Water->TransitionState Hydration

Caption: The reversible dehydration pathway of this compound to formaldehyde and water.

Stabilization_Strategies cluster_factors Factors Influencing Stability cluster_strategies Stabilization Strategies Unstable Gem-Diol Unstable Gem-Diol Stabilized Gem-Diol Stabilized Gem-Diol Low Temperature Low Temperature Low Temperature->Stabilized Gem-Diol Shifts Equilibrium Neutral pH Neutral pH Neutral pH->Stabilized Gem-Diol Minimizes Catalysis Electron-Withdrawing Groups Electron-Withdrawing Groups Electron-Withdrawing Groups->Stabilized Gem-Diol Inductive Effect Structural Constraints\n(e.g., Macrocycles) Structural Constraints (e.g., Macrocycles) Structural Constraints\n(e.g., Macrocycles)->Stabilized Gem-Diol Relieves Strain

Caption: Key strategies to enhance the stability of gem-diols.

Experimental_Workflow_Stabilization A Prepare Buffered Solution (Neutral pH) B Cool Solution (e.g., 4°C) A->B C Introduce Formaldehyde Source (e.g., Paraformaldehyde) B->C D Maintain Low Temperature and Neutral pH C->D E Proceed with Experiment D->E F Monitor Stability (e.g., NMR) E->F

Caption: Workflow for minimizing this compound dehydration in aqueous solutions.

References

minimizing oligomerization of methanediol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the oligomerization of methanediol in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound and preventing its unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it oligomerize?

A1: this compound, also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol with the chemical formula CH₂(OH)₂.[1][2] It is formed from the hydration of formaldehyde in aqueous solutions.[1][2] In these solutions, this compound exists in equilibrium with formaldehyde and its oligomers.[1] Oligomerization is the process where this compound molecules condense to form short polymer chains called poly(oxymethylene) glycols, with the general formula HO(CH₂O)ₙH.[1][3] This occurs because the geminal diol structure is thermodynamically less stable, especially in concentrated solutions, and tends to eliminate water to form more stable polymer chains.[4]

Q2: What are the primary factors that promote the oligomerization of this compound?

A2: The primary factors that promote the oligomerization of this compound are:

  • High Concentration: The higher the concentration of formaldehyde in the aqueous solution, the more the equilibrium shifts towards the formation of oligomers.[3] In dilute solutions (<0.1%), this compound is the predominant species.[1]

  • Low Temperature: While lower temperatures can favor the hydrated monomeric form over formaldehyde, they can also promote the precipitation of solid polymers like paraformaldehyde. Conversely, increasing the solution temperature can help reduce the tendency for oligomerization.[3]

  • pH: The rate of oligomerization is influenced by the pH of the solution. The reaction is slowest in slightly acidic conditions, with the minimal reaction rate observed between pH 3 and 5.[5]

Q3: How can I prevent or minimize the oligomerization of this compound in my experiments?

A3: To minimize oligomerization, you should:

  • Work with Dilute Solutions: Whenever possible, use dilute solutions of formaldehyde (<0.1%) to ensure that this compound is the dominant species.[1]

  • Control the Temperature: Increasing the temperature of the solution can help shift the equilibrium away from oligomer formation.[3] However, be mindful of the volatility of formaldehyde at higher temperatures.

  • Adjust the pH: Maintain the pH of your solution between 3 and 5, where the rate of oligomerization is at its minimum.[5]

  • Use Stabilizers: The addition of small amounts of alcohols, such as methanol (B129727) or ethanol, can help suppress oligomerization.[3] Commercial formalin solutions often contain 10-15% methanol for this purpose.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Recommended Action
Precipitate formation in the this compound solution. The precipitate is likely paraformaldehyde, a solid polymer of formaldehyde. This indicates that significant oligomerization and polymerization have occurred. This is often due to high concentration or low temperature.Gently warm the solution while stirring to depolymerize the paraformaldehyde back to this compound. For future prevention, dilute the solution or add a stabilizer like methanol.
Inconsistent experimental results. The concentration of monomeric this compound may be fluctuating due to ongoing oligomerization, which alters the concentration of the reactive species.Prepare fresh solutions of this compound from paraformaldehyde immediately before use. Control the temperature and pH of the reaction to maintain a stable equilibrium.
Reaction rate is slower than expected. If your reaction requires monomeric formaldehyde, the actual concentration might be lower than calculated due to its hydration to this compound and subsequent oligomerization.Consider that in aqueous solutions, the majority of formaldehyde exists as this compound and its oligomers.[1][6] You may need to adjust your reaction conditions (e.g., increase temperature) to shift the equilibrium towards the more reactive formaldehyde.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes how to prepare a this compound solution with a reduced tendency for oligomerization.

Materials:

  • Paraformaldehyde

  • Deionized water

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • pH meter

  • Hot plate with magnetic stirrer

Procedure:

  • To a flask, add the desired amount of deionized water.

  • While stirring, slowly add paraformaldehyde to the water.

  • Gently heat the mixture to 60-70°C to facilitate the depolymerization of paraformaldehyde into this compound. Do not boil, as formaldehyde is volatile.

  • Once the paraformaldehyde has completely dissolved, cool the solution to room temperature.

  • Add methanol to a final concentration of 10-15% (v/v) to stabilize the this compound.

  • Adjust the pH of the solution to between 3 and 5 using 0.1 M HCl or 0.1 M NaOH as needed.

  • Store the solution in a tightly sealed container. It is recommended to prepare this solution fresh for optimal results.

Visualizations

This compound-Oligomer Equilibrium

The following diagram illustrates the chemical equilibrium between formaldehyde, this compound, and its oligomers in an aqueous solution.

Methanediol_Oligomer_Equilibrium cluster_conditions Factors Influencing Equilibrium CH2O Formaldehyde (CH₂O) CH2OH2 This compound (CH₂(OH)₂) CH2O->CH2OH2 + H₂O H2O Water (H₂O) Oligomers Oligomers (HO(CH₂O)ₙH) CH2OH2->Oligomers - H₂O High_Conc High Concentration → Low_Temp Low Temperature → Dilution ← Dilution High_Temp ← High Temperature Stabilizers ← Stabilizers (e.g., Methanol)

Caption: Equilibrium of this compound and factors influencing oligomerization.

Experimental Workflow for Minimizing Oligomerization

This workflow outlines the key steps to minimize the formation of this compound oligomers during experimental procedures.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage arrow arrow start Start: Prepare fresh solution depolymerize Depolymerize Paraformaldehyde (Heat gently) start->depolymerize stabilize Add Stabilizer (e.g., 10-15% Methanol) depolymerize->stabilize adjust_ph Adjust pH to 3-5 stabilize->adjust_ph run_exp Run Experiment (Maintain temperature and pH) adjust_ph->run_exp analyze Analyze Results run_exp->analyze store Store in sealed container (If necessary) run_exp->store

Caption: Workflow for preparing and using this compound solutions.

References

Technical Support Center: Isolation and Analysis of Synthesized Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and analysis of synthesized methanediol. This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive and unstable geminal diol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to purify using standard laboratory techniques?

A1: this compound is the simplest geminal diol and is inherently unstable. It readily dehydrates to form formaldehyde (B43269) and water, and in concentrated solutions, it can oligomerize.[1] This instability prevents the use of conventional purification methods like distillation, chromatography, or crystallization, as the compound would likely decompose under the conditions required for these techniques.

Q2: What is the primary method for synthesizing and isolating this compound for analysis?

A2: Currently, the most successful method for synthesizing and isolating this compound involves the energetic processing of low-temperature methanol-oxygen ices, followed by sublimation of the this compound into the gas phase for immediate analysis.[2][3] This process avoids aqueous environments where this compound is in equilibrium with formaldehyde and its oligomers.[1]

Q3: How is this compound detected and identified after synthesis?

A3: Due to its reactive nature, this compound is typically identified in the gas phase using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[2][3] This technique allows for the differentiation of this compound from its isomers, such as methyl peroxide, based on their distinct ionization energies.

Q4: Is this compound stable enough for laboratory study once it is in the gas phase?

A4: Theoretical studies have shown that gaseous this compound is kinetically stable at room temperature (around 300 K) in a controlled environment, such as a high vacuum chamber.[2][4] This kinetic stability makes it feasible to perform gas-phase analysis and characterization.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis, isolation, and detection of this compound using the low-temperature ice matrix method.

Synthesis and Isolation Issues
Problem Possible Causes Solutions
Low or no yield of this compound detected. Incomplete reaction in the methanol-oxygen ice matrix.- Ensure proper mixing and deposition of the methanol (B129727) and oxygen gases to form a uniform ice. - Verify the energy source (e.g., electron gun) is functioning correctly and providing sufficient energy for the reaction.
Decomposition of this compound during sublimation.- Carefully control the temperature ramp during the temperature-programmed desorption (TPD). A rapid increase in temperature can lead to decomposition rather than sublimation. - Ensure the pressure in the chamber is sufficiently low to facilitate sublimation at lower temperatures.
Co-sublimation with other volatile species, masking the this compound signal.- Optimize the initial ice composition to minimize the formation of interfering byproducts. - Utilize the isomer-selective capabilities of the mass spectrometer to differentiate this compound from other co-eluting species.
Inconsistent sublimation temperature. Non-uniform heating of the substrate holding the ice matrix.- Check the heating element for uniform temperature distribution. - Ensure the substrate is in good thermal contact with the heating/cooling stage.
Variations in the thickness or composition of the ice matrix.- Standardize the deposition procedure to ensure consistent ice thickness and composition between experiments.
Detection and Analysis Issues
Problem Possible Causes Solutions
Difficulty differentiating this compound from its isomer, methyl peroxide (CH₃OOH). Inappropriate photoionization energy setting on the mass spectrometer.- this compound and methyl peroxide have different ionization energies. Tune the photoionization energy of the PI-ReTOF-MS. This compound has a higher ionization energy than methyl peroxide. By setting the energy between the two ionization potentials, you can selectively ionize methyl peroxide, and by setting it above the ionization potential of this compound, you can detect both.
Low signal-to-noise ratio for the this compound peak (m/z = 48). Insufficient concentration of this compound in the gas phase.- Optimize the synthesis and sublimation conditions to increase the yield of gaseous this compound.
High background noise in the mass spectrometer.- Ensure the vacuum chamber is clean and has reached a sufficiently low base pressure to minimize background contaminants. - Check for leaks in the vacuum system.
Mass peaks are not sharp or show significant tailing. Issues with the time-of-flight mass spectrometer setup.- Check the reflectron voltages and ensure they are optimized for the mass range of interest. - Verify that the detector is functioning correctly.

Experimental Protocols

Key Experiment: Synthesis, Sublimation, and Detection of this compound

This protocol is a summary of the method described by Zhu et al. (2021).

  • Preparation of the Ice Matrix:

    • Introduce a mixture of methanol (CH₃OH) and oxygen (O₂) gas into a high-vacuum chamber.

    • Condense the gas mixture onto a cryogenic substrate (e.g., a silver wafer) cooled to approximately 5 K to form a thin, uniform ice.

  • Energetic Processing:

    • Irradiate the ice matrix with an electron gun to induce the formation of this compound and other products.

  • Sublimation (Temperature-Programmed Desorption - TPD):

    • Slowly and linearly increase the temperature of the substrate.

    • Molecules will desorb from the ice and enter the gas phase at their characteristic sublimation temperatures. This compound is expected to sublimate at a higher temperature than its isomer methyl peroxide.

  • Detection (PI-ReTOF-MS):

    • The desorbed gas-phase molecules are ionized by a tunable vacuum ultraviolet (VUV) light source.

    • The resulting ions are analyzed by a reflectron time-of-flight mass spectrometer.

    • Monitor the ion signal at m/z = 48 (for CH₄O₂⁺).

    • Vary the photoionization energy to selectively detect this compound and distinguish it from methyl peroxide.

Visualizations

Experimental Workflow for this compound Synthesis and Detection

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_detection Detection gas_mixture Methanol (CH₃OH) + Oxygen (O₂) Gas ice_matrix Low-Temperature Ice Matrix (5 K) gas_mixture->ice_matrix Deposition processed_ice Energetically Processed Ice ice_matrix->processed_ice Electron Irradiation sublimation Sublimation (TPD) processed_ice->sublimation Heating gas_phase Gas-Phase Molecules sublimation->gas_phase ionization Photoionization (VUV) gas_phase->ionization tof_ms TOF Mass Analyzer ionization->tof_ms data Mass Spectrum (m/z = 48) tof_ms->data

Caption: Workflow for the synthesis, isolation, and detection of this compound.

Troubleshooting Logic for Low this compound Signal

troubleshooting_logic start Low or No this compound Signal (m/z = 48) check_synthesis Check Synthesis Step start->check_synthesis check_sublimation Check Sublimation Step check_synthesis->check_sublimation No Issue solution_synthesis Optimize Ice Matrix & Verify Energy Source check_synthesis->solution_synthesis Issue Found check_detection Check Detection Step check_sublimation->check_detection No Issue solution_sublimation Control Temperature Ramp & Ensure Low Pressure check_sublimation->solution_sublimation Issue Found solution_detection Tune Photoionization Energy & Check Mass Spec. check_detection->solution_detection Issue Found

Caption: A logical approach to troubleshooting a low this compound signal.

References

addressing interferences in spectroscopic analysis of methanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of methanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis complex?

A1: this compound (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol.[1][2] It is formed from the hydration of formaldehyde in aqueous solutions.[2] The complexity of its analysis arises from the fact that it exists in a dynamic equilibrium with formaldehyde and its oligomers, such as paraformaldehyde and 1,3,5-trioxane.[2][3] The position of this equilibrium is sensitive to concentration, temperature, and pH, which can affect the accuracy and reproducibility of spectroscopic measurements.[4]

Q2: Which spectroscopic techniques are most suitable for analyzing this compound?

A2: The choice of technique depends on the sample matrix and the research question.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides direct evidence for the presence of this compound and can be used for structural elucidation and quantification in solution.[5][6]

  • Raman Spectroscopy: Well-suited for in-situ and real-time analysis in aqueous solutions as it is less susceptible to interference from water compared to IR spectroscopy.[7] It can be used to identify characteristic vibrational modes of this compound.

  • Infrared (IR) Spectroscopy: Primarily used for the characterization of gaseous this compound, with a distinct rovibrational feature in the 980-1100 cm⁻¹ range.[8][9] In aqueous solutions, strong water absorption can be a significant interference.[7]

  • UV-Vis Spectrophotometry: An indirect but common method. Since this compound itself does not have a strong UV-Vis chromophore, analysis typically involves the derivatization of the equilibrated formaldehyde with a chromogenic or fluorogenic reagent.[10][11] Direct measurement of formalin solutions shows an absorbance peak around 207 nm.[12][13]

Q3: What are the primary sources of interference in the spectroscopic analysis of this compound?

A3: The main interferences include:

  • The Formaldehyde-Methanediol-Oligomer Equilibrium: The constantly shifting equilibrium between this compound, formaldehyde, and its oligomers is a fundamental challenge.[2][3]

  • Solvent Interference: Water is a strong interferent in IR spectroscopy.[7]

  • Presence of Other Carbonyl Compounds: Aldehydes and ketones other than formaldehyde can react with some derivatizing agents used in UV-Vis methods, leading to inaccurate results.[10]

  • Matrix Effects: Other components in the sample matrix (e.g., excipients in a drug formulation) can absorb at similar wavelengths or interact with the analyte or reagents.

Q4: How can I quantify this compound when it's in equilibrium with formaldehyde?

A4: Quantification is typically achieved by measuring the total formaldehyde concentration, from which the this compound concentration can be inferred based on the known equilibrium constant for the specific conditions (temperature, concentration).[2] Methods involving derivatization, such as UV-Vis spectrophotometry after reaction with reagents like O-(carboxymethyl) hydroxylamine (B1172632) or chromotropic acid, are commonly employed for this purpose.[10][14] High-performance liquid chromatography (HPLC) following derivatization can be used to separate and quantify the formaldehyde derivative.[15]

Troubleshooting Guides

Issue 1: Poor Reproducibility in UV-Vis Measurements

Symptom: Inconsistent absorbance readings for samples that should be identical.

Possible Causes & Solutions:

  • Shifting Equilibrium: The equilibrium between formaldehyde, this compound, and oligomers may not have been reached or may be shifting during the experiment.

    • Solution: Ensure samples are equilibrated at a constant temperature for a sufficient amount of time before and during the measurement. Control the pH of the solution.

  • Reagent Instability: The derivatizing agent may be degrading.

    • Solution: Prepare fresh reagent solutions for each experiment. Store stock solutions under recommended conditions (e.g., protected from light, refrigerated).

  • Temperature Fluctuations: Temperature affects both the chemical equilibrium and the reaction rate of derivatization.

    • Solution: Use a temperature-controlled cuvette holder in the spectrophotometer. Allow all reagents and samples to come to the same temperature before mixing.

Issue 2: Unexpected Peaks or High Background in Spectra (IR/Raman)

Symptom: The appearance of unidentifiable peaks or a high, noisy baseline in your IR or Raman spectrum.

Possible Causes & Solutions:

  • Water Interference (IR): Strong water absorption bands can obscure the this compound signal.

    • Solution: For aqueous samples, Raman spectroscopy is a better alternative.[7] If IR must be used, consider using attenuated total reflectance (ATR) techniques or working in a solvent with lower IR absorbance in the region of interest.

  • Fluorescence (Raman): Impurities in the sample or the sample container can fluoresce, leading to a high background.

    • Solution: Use a different laser excitation wavelength (e.g., moving to a longer wavelength like 785 nm or 1064 nm). Purify the sample if possible. Ensure the sample cuvette is made of non-fluorescent material.

  • Presence of Oligomers: Paraformaldehyde and other oligomers have their own characteristic vibrational bands that may overlap with this compound signals.

    • Solution: Carefully control the concentration and temperature of your solution to favor the monomeric this compound form.[2] Dilute solutions are less prone to oligomerization.

Issue 3: Non-linear Calibration Curve in Quantitative UV-Vis Analysis

Symptom: The plot of absorbance versus concentration is not a straight line as expected by the Beer-Lambert law.

Possible Causes & Solutions:

  • High Concentrations: At high concentrations, the equilibrium can shift significantly towards oligomers, which may not react with the derivatizing agent in the same way as the monomer.

    • Solution: Work within a validated linear dynamic range. Dilute your samples to fall within this range.

  • Incomplete Derivatization Reaction: The reaction between formaldehyde and the derivatizing agent may not have gone to completion.

    • Solution: Optimize the reaction time, temperature, and reagent concentrations. Ensure the pH is optimal for the specific derivatization chemistry.

  • Multivariate Effects: Complex matrices can lead to non-linear responses.

    • Solution: Consider using multivariate calibration methods such as Principal Component Regression (PCR) or Partial Least Squares (PLSR) which can model more complex relationships in the spectral data.[12][13]

Data Presentation

Table 1: Spectroscopic Data for this compound Identification

Spectroscopic TechniqueSolvent/PhaseCharacteristic Peak/SignalReference
¹³C NMRDMSO-d₆81.95 ppm[6]
¹H NMRDMSO-d₆4.59 ppm (t, CH₂), 5.78 ppm (t, OH)[6]
IR SpectroscopyGas Phase980-1100 cm⁻¹[8][9]
Raman SpectroscopyAqueous Solution~1050 cm⁻¹ (symmetric and antisymmetric CO stretching)[16]
UV-Vis (formalin)Aqueous Solution~207 nm[12][13]

Table 2: Comparison of UV-Vis Derivatization Reagents for Formaldehyde/Methanediol Analysis

ReagentWavelength (λmax)Molar Absorptivity (ε)Key ConsiderationsReference
Chromotropic Acid565 nm-Forms a violet dye.[14]
Pararosaniline-More sensitive than chromotropic acid.-[11]
Phloroglucinol435 nm8.3 x 10⁴ L mol⁻¹ cm⁻¹Sensitive method, produces a yellow dye.[11]
O-(carboxymethyl) hydroxylamine--Reacts to form an oxime bond.[10]
Fluoral-P--Used for quantitative analysis.[17]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound via UV-Vis Spectrophotometry using Chromotropic Acid

This protocol is based on the reaction of formaldehyde with chromotropic acid in a sulfuric acid solution to produce a violet-colored dye that is measured photometrically.[14]

Materials:

  • LAMBDA™ 265 UV/Vis Spectrophotometer or equivalent

  • Spectroquant® formaldehyde cell test kit (or chromotropic acid and sulfuric acid)

  • 10 mm pathlength cuvettes

  • Formaldehyde solution (37%)

  • Deionized water

  • Volumetric flasks and micropipettes

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a 1000 mg/L formaldehyde stock solution by diluting 2.50 mL of 37% formaldehyde solution to 1 L with deionized water.

    • From the stock solution, prepare a series of calibration standards (e.g., 0.10 to 8.00 mg/L) by serial dilution in volumetric flasks.

    • Prepare unknown samples, diluting if necessary to fall within the calibration range.

  • Derivatization:

    • Follow the instructions of the commercial test kit. Typically, this involves adding a specified amount of the chromotropic acid reagent to a reaction cell.

    • Add a defined volume of the standard or sample solution to the reaction cell.

    • Add concentrated sulfuric acid carefully.

    • Mix and allow the reaction to proceed for the recommended time (e.g., 5 minutes) at a controlled temperature.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at 565 nm.

    • Use a blank solution (deionized water subjected to the same derivatization procedure) to zero the instrument.

    • Transfer the reacted solution to a cuvette and measure the absorbance.

  • Quantification:

    • Plot a calibration curve of absorbance versus formaldehyde concentration for the standards.

    • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

Visualizations

Methanediol_Equilibrium Formaldehyde Formaldehyde (H₂C=O) This compound This compound (CH₂(OH)₂) Formaldehyde->this compound + H₂O Oligomers Oligomers (e.g., Paraformaldehyde) This compound->Oligomers - H₂O

Caption: Equilibrium between formaldehyde, this compound, and oligomers in aqueous solution.

UV_Vis_Troubleshooting Start Non-Linear Calibration Curve HighConc Concentration too high? Start->HighConc IncompleteRxn Incomplete reaction? HighConc->IncompleteRxn No Dilute Dilute sample into linear range HighConc->Dilute Yes MatrixEffect Complex matrix? IncompleteRxn->MatrixEffect No Optimize Optimize reaction conditions (time, temp, pH) IncompleteRxn->Optimize Yes Multivariate Use multivariate calibration (e.g., PLSR) MatrixEffect->Multivariate Yes

Caption: Troubleshooting workflow for a non-linear UV-Vis calibration curve.

References

Technical Support Center: Enhancing Methanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methanediol synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its synthesis challenging?

A1: this compound, also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol with the chemical formula CH₂(OH)₂.[1] It is the product of the hydration of formaldehyde.[1] The primary challenge in its synthesis and isolation is its inherent instability; it exists in equilibrium with formaldehyde and water and readily dehydrates back to these precursors.[2][3] While the equilibrium in dilute aqueous solutions favors this compound, isolating it as a pure, stable compound is difficult due to its tendency to decompose or oligomerize into paraformaldehyde.[1][4]

Q2: What is the equilibrium constant for the hydration of formaldehyde to form this compound?

A2: The equilibrium constant (K) for the hydration of formaldehyde (CH₂O + H₂O ⇌ CH₂(OH)₂) is estimated to be approximately 10³. This indicates that in dilute aqueous solutions (less than 0.1% formaldehyde), this compound is the predominant species.[1][4]

Q3: Is this compound stable in the gas phase?

A3: Despite its instability in concentrated solutions, theoretical and experimental studies have shown that this compound is kinetically stable in the gas phase.[2][5] A significant energy barrier hinders its unimolecular decomposition back to formaldehyde and water, making gas-phase detection and characterization feasible under specific conditions, such as through sublimation from low-temperature ices.[5][6] At temperatures below 100 K, this compound is thermodynamically stable.[6][7]

Q4: What are the main conformers of this compound?

A4: this compound primarily exists in two conformational forms: a C₂ conformer and a Cₛ conformer. The C₂ configuration is considered the more thermodynamically stable form.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Issue 1: Low Yield or Inability to Detect this compound

  • Question: My experiment to synthesize this compound shows very low yield, or I am unable to detect the final product. What are the likely causes and solutions?

  • Answer: Low yield is the most common problem, primarily due to the equilibrium nature of the formaldehyde hydration reaction and the instability of the product.

Possible Cause Troubleshooting Steps
Decomposition/Dehydration This compound readily dehydrates to formaldehyde and water, especially at higher concentrations or temperatures.[4][8] Solution: Perform the synthesis and analysis at low temperatures (<100 K for thermodynamic stability) to shift the equilibrium towards this compound and slow decomposition.[7] For gas-phase studies, use high-vacuum conditions to prevent catalyzed decomposition.[5]
Oligomerization In concentrated solutions, this compound can oligomerize to form paraformaldehyde (HO(CH₂O)ₙH).[1] Solution: Work in dilute aqueous solutions where this compound is the favored species.[1]
Inappropriate Analytical Method This compound is a transient species, and its detection requires sensitive and rapid analytical techniques. Solution: Use methods like photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) for gas-phase detection.[2][9] For aqueous solutions, NMR spectroscopy can be used, but signal attribution can be complex.[10]
Catalysis of Decomposition The decomposition of this compound can be catalyzed by water molecules, acids, and bases.[7][8] Solution: For gas-phase experiments, ensure ultrahigh vacuum conditions to isolate the molecule.[5] For solution-phase work, carefully control the pH and minimize potential catalytic impurities.

Issue 2: Difficulty in Spectroscopic Characterization

  • Question: I am having trouble distinguishing the spectroscopic signal of this compound from that of water, formaldehyde, or methanol (B129727). How can I resolve this?

  • Answer: Spectroscopic overlap is a significant challenge.

Possible Cause Troubleshooting Steps
Signal Overlap The vibrational spectra of this compound can overlap with those of precursors like water and methanol, making unambiguous identification difficult.[2] Solution: Focus on spectral regions with minimal interference. The rovibrational feature at 980–1100 cm⁻¹ in the IR spectrum is considered a characteristic region for gaseous this compound and is relatively free from H₂O and CH₂O interference.[9][11]
Isotopic Ambiguity Confirming the molecular formula can be challenging. Solution: Employ isotopic substitution studies (e.g., using ¹³C, D, and ¹⁸O) to confirm the identity of the detected species. This has been used successfully to verify the CH₄O₂ formula for this compound.[2]

Quantitative Data Summary

The following table summarizes key thermodynamic and kinetic data for this compound.

ParameterValueConditionsReference(s)
Equilibrium Constant (K) ~10³For hydration of formaldehyde in aqueous solution[1][4]
Decomposition Barrier (Gas Phase) 181–191 kJ·mol⁻¹Unimolecular decomposition to H₂CO + H₂O[5]
Thermodynamic Stability Stable at T < 100 KGas phase[6][7]
Kinetic Stability High barrier to decomposition at 300 KGas phase, unimolecular[6]
C-O Bond Length (C₂ conformer) 1.408 ÅTheoretical calculation[4]
C-H Bond Length (C₂ conformer) 1.092 ÅTheoretical calculation[4]

Experimental Protocols

Protocol 1: Preparation of Gaseous this compound via Evaporation

This protocol is adapted from a method for generating gaseous this compound for spectroscopic analysis.[11]

  • Preparation of Aqueous Formaldehyde Solution: Dissolve paraformaldehyde in water by heating the mixture under reflux until a clear solution is obtained. This process depolymerizes paraformaldehyde into formaldehyde, which then hydrates to form this compound in solution.

  • Generation of this compound Vapor: Gently evaporate the prepared aqueous formaldehyde solution. The resulting vapor will contain a mixture of water, formaldehyde, and this compound.

  • Spectroscopic Analysis: Direct the vapor into an infrared spectrometer. The rovibrational spectrum of this compound can be observed in the 980–1100 cm⁻¹ range, which is relatively free from the strong interference of water and formaldehyde absorptions.[11]

Protocol 2: Synthesis via Energetic Processing of Low-Temperature Ices

This protocol describes a method used for the first unambiguous synthesis and detection of this compound.[2][12]

  • Ice Mixture Preparation: Prepare a low-temperature ice (held at ~5 K) composed of methanol (CH₃OH) and oxygen (O₂) under ultrahigh vacuum conditions (a few 10⁻¹¹ Torr).

  • Energetic Processing: Expose the ice mixture to energetic electrons (e.g., 5 keV). This induces excited-state dynamics, leading to the insertion of an electronically excited oxygen atom (O(¹D)) into a C-H bond of methanol, forming this compound.[2][5]

  • Temperature-Programmed Desorption (TPD): After irradiation, warm the ice sample in a controlled manner (TPD). The different species in the ice will sublimate at characteristic temperatures. This compound has been observed to sublimate around 162 K.[2]

  • Detection: Analyze the sublimated gas using an isomer-selective technique like photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS). This allows for the explicit identification of this compound and its separation from isomers like methyl peroxide (CH₃OOH).[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Vapor Phase Analysis pfd Paraformaldehyde reflux Dissolve under Reflux pfd->reflux water Water water->reflux solution Aqueous CH₂(OH)₂ Solution reflux->solution evap Evaporation solution->evap vapor Gaseous Mixture (H₂O, CH₂O, CH₂(OH)₂) evap->vapor ir IR Spectroscopy vapor->ir result Detect CH₂(OH)₂ (980-1100 cm⁻¹) ir->result

Caption: Workflow for the preparation and detection of gaseous this compound.

decomposition_pathway This compound This compound CH₂(OH)₂ ts Transition State [H₂O---CH₂O]‡ This compound->ts ΔE = 181-191 kJ/mol products Products (Formaldehyde + Water) ts->products Decomposition

Caption: Unimolecular decomposition pathway of this compound in the gas phase.

troubleshooting_flowchart start Start: Low this compound Yield q1 Is the reaction in dilute aqueous solution? start->q1 sol1_yes Work in dilute solution to avoid oligomerization. q1->sol1_yes No q2 Is the temperature low? q1->q2 Yes sol1_yes->q2 sol2_yes Maintain low temperature to slow decomposition. q2->sol2_yes No q3 Is the analytical method sensitive enough? q2->q3 Yes sol2_yes->q3 sol3_yes Use PI-ReTOF-MS for gas phase or focus on unique IR bands. q3->sol3_yes No end_success Yield Improved q3->end_success Yes sol3_yes->end_success

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Strategies for Isolating and Characterizing Unstable Geminal Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable geminal diols. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful isolation and characterization of these challenging compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, isolation, and purification of unstable geminal diols.

Issue 1: Rapid Decomposition of the Geminal Diol During Reaction Work-up

  • Question: My reaction to form a geminal diol appears successful in solution, but the product decomposes back to the starting carbonyl compound upon work-up. How can I prevent this?

  • Answer: The primary cause of decomposition is the inherent instability of the geminal diol, which readily eliminates water.[1][2] The equilibrium can be shifted towards the geminal diol by carefully controlling the reaction and work-up conditions.

    • Low Temperature: Maintain a low temperature throughout the entire process, including any extraction and purification steps. For instance, the successful synthesis of stable macrocyclic gem-diols was achieved by performing the acid hydrolysis of ketal precursors at -25 °C.[2]

    • pH Control: Avoid strongly acidic or basic conditions during work-up, as both can catalyze the dehydration reaction.[3] Neutralize the reaction mixture carefully with a mild base, such as a saturated aqueous sodium bicarbonate solution, at low temperatures.

    • Anhydrous Conditions: While water is a reactant in the formation of geminal diols from carbonyls, its removal during isolation can drive the equilibrium back to the carbonyl starting material.[2] However, for isolation from other reaction mixtures, it's crucial to work under anhydrous conditions to prevent the introduction of excess water that can facilitate decomposition during purification.

Issue 2: Difficulty in Purifying the Unstable Geminal Diol

  • Question: I am struggling to purify my unstable geminal diol. Standard chromatography techniques seem to cause decomposition. What purification strategies are recommended?

  • Answer: Purifying thermally unstable compounds requires gentle methods that avoid high temperatures and prolonged exposure to stationary phases that can catalyze decomposition.

    • Low-Temperature Crystallization: This is often the most effective method.[4][5] If the geminal diol is a solid, dissolve the crude product in a minimal amount of a suitable hot solvent and then cool it slowly to a low temperature (e.g., in a freezer or cryocooler) to induce crystallization.[4][5]

    • Vacuum Distillation: For liquid geminal diols that are thermally unstable at their atmospheric boiling points, vacuum distillation can be employed to lower the boiling point and reduce the risk of decomposition.[6][7]

    • Flash Chromatography at Low Temperature: If chromatography is necessary, consider performing it in a cold room or using a jacketed column with a circulating coolant. Use a neutral stationary phase like silica (B1680970) gel that has been carefully dried. Elute the compound as quickly as possible to minimize contact time.

Issue 3: No Crystal Formation After Cooling

  • Question: I have attempted to crystallize my geminal diol, but no crystals have formed even after prolonged cooling. What can I do?

  • Answer: Failure to crystallize is often due to either high solubility in the chosen solvent or a kinetic barrier to nucleation.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[4][5]

      • Seeding: If you have a small amount of the pure solid, add a seed crystal to the solution to initiate crystallization.[4][5]

    • Increase Supersaturation:

      • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the geminal diol.[4][5]

      • Anti-Solvent Addition: If the geminal diol is highly soluble in your current solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to induce precipitation.

    • Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]

Issue 4: "Oiling Out" Instead of Crystallization

  • Question: When I try to crystallize my geminal diol, it separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a high concentration or the presence of impurities.

    • Dilute the Solution: Re-dissolve the oil by heating and add more solvent to create a more dilute solution, then cool slowly.[5]

    • Slower Cooling: Allow the solution to cool more gradually to give the molecules sufficient time to arrange into a crystal lattice.

    • Change Solvent: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Data Presentation: Stability of Geminal Diols

The stability of a geminal diol is highly dependent on the structure of the parent carbonyl compound. The equilibrium between the carbonyl compound and the geminal diol in water is a key indicator of its stability.

Carbonyl CompoundGeminal DiolKeq ([gem-diol]/[carbonyl]) in H2OFactors Favoring Geminal Diol
Formaldehyde (B43269)Methanediol1 x 10³Small size of hydrogen substituents
AcetaldehydeEthane-1,1-diol1.0Small alkyl group
AcetonePropane-2,2-diol1 x 10⁻³Steric hindrance from two alkyl groups
HexafluoroacetoneHexafluoropropane-2,2-diol1 x 10⁶Strong electron-withdrawing effect of trifluoromethyl groups
Chloral (B1216628)Chloral Hydrate2 x 10⁴Strong electron-withdrawing effect of the trichloromethyl group
Cyclopropanone1,1-CyclopropanediolFavorableHigh ring strain in the carbonyl compound
Cyclobutanone1,1-Cyclobutanediol0.1Moderate ring strain
Cyclopentanone1,1-Cyclopentanediol0.02Low ring strain
Cyclohexanone1,1-Cyclohexanediol0.001Minimal ring strain

Experimental Protocols

1. Synthesis and Isolation of a Stable Macrocyclic Geminal Diol (Example)

This protocol is adapted from the synthesis of stable, crystalline macrocyclic gem-diols.[2]

  • Materials:

    • Macrocyclic ketal precursor

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), cooled to -25 °C

    • Saturated aqueous sodium bicarbonate solution, cooled to 0 °C

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • n-Hexane

  • Procedure:

    • Dissolve the macrocyclic ketal precursor in cooled DCM (-25 °C) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Slowly add an excess of TFA to the solution while maintaining the temperature at -25 °C.

    • Stir the reaction mixture at -25 °C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully neutralize the reaction by adding cold saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with cold DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cooled water bath).

    • Purify the crude product by low-temperature recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane).

2. Characterization of an Unstable Geminal Diol

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Prepare the sample in a deuterated solvent that has been thoroughly dried (e.g., using molecular sieves). If the geminal diol is sensitive to acidic or basic impurities in the solvent, consider using a freshly opened ampule of solvent. For highly unstable compounds, prepare the sample and run the experiment at low temperatures.

    • ¹H NMR: Look for the characteristic singlet for the two hydroxyl protons. The chemical shift of these protons can vary depending on the solvent and concentration. The proton on the carbon bearing the two hydroxyl groups will also have a characteristic chemical shift. For example, the geminal diol protons of some macrocyclic gem-diols appear as a singlet around δ = 6.86-6.96 ppm.[1]

    • ¹³C NMR: The carbon atom bonded to the two hydroxyl groups typically appears in the range of δ = 90-100 ppm. For instance, the geminal diol carbon in some macrocyclic structures resonates at approximately δ = 96-97 ppm.[1]

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often suitable for analyzing these compounds as they are soft ionization techniques that minimize fragmentation.

    • Expected Ions: Look for the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Dehydration during ionization is common, so a peak corresponding to [M-H₂O]⁺ may also be observed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

    • Characteristic Absorptions: Look for a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.[8] The absence of a strong C=O stretching band (around 1650-1800 cm⁻¹) is indicative of the absence of the corresponding carbonyl compound.

3. Safety Precautions for Handling Unstable Geminal Diols

Given their potential instability, it is crucial to handle geminal diols with care. For known stable geminal diols like chloral hydrate, specific safety data sheets (SDS) should be consulted.[9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Handle unstable compounds in a well-ventilated fume hood to avoid inhalation of any potentially toxic vapors.[13]

  • Storage: Store unstable geminal diols at low temperatures in a tightly sealed container to prevent decomposition. Store them away from heat sources and incompatible materials.[14][15]

  • Handling: Avoid friction, shock, and exposure to high temperatures. Use appropriate tools for handling and transferring the chemicals.[16]

  • Disposal: Dispose of waste containing unstable geminal diols according to your institution's hazardous waste disposal procedures. Do not pour them down the drain.[13][16]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization start Start with Carbonyl Precursor reaction Hydration Reaction (Low Temperature) start->reaction workup Aqueous Work-up (Low Temperature, Neutral pH) reaction->workup extraction Solvent Extraction (Cold Solvents) workup->extraction drying Drying (Anhydrous MgSO4 or Na2SO4) extraction->drying concentration Solvent Removal (Low Temperature, Reduced Pressure) drying->concentration purification Purification (Low-Temperature Crystallization) concentration->purification characterization NMR, MS, FTIR, X-ray purification->characterization end Isolated Geminal Diol characterization->end

Caption: Experimental workflow for the isolation of an unstable geminal diol.

troubleshooting_crystallization start Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool crystals Crystals Formed? cool->crystals success Isolate Crystals by Filtration crystals->success Yes no_crystals No Crystals crystals->no_crystals No induce Induce Nucleation (Scratch/Seed) no_crystals->induce concentrate Increase Concentration (Evaporate Solvent) no_crystals->concentrate re_cool Re-cool Solution induce->re_cool concentrate->re_cool re_cool->crystals

Caption: Troubleshooting guide for the crystallization of unstable geminal diols.

References

Technical Support Center: Predicting Methanediol Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational methods in predicting methanediol and gem-diol stability. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in silico experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my calculations predicting that this compound is unstable in the gas phase?

A1: In the gas phase, this compound is kinetically stable but thermodynamically poised to decompose into formaldehyde (B43269) and water. However, there is a significant energy barrier to this decomposition.[1] If your calculation shows spontaneous decomposition, it could be due to an inadequate level of theory or a poor starting geometry that is already near the transition state. Uncatalyzed decomposition has a high activation barrier (over 180 kJ/mol), so the molecule should be stable in isolation during a geometry optimization.[1]

Q2: Which density functional and basis set should I choose for studying this compound?

A2: The choice of functional and basis set is critical for accurately modeling this compound, primarily due to the presence of intramolecular hydrogen bonds and the need to describe non-covalent interactions correctly.

  • Functionals: Functionals that perform well for non-covalent interactions are recommended. The M06-2X functional is a good choice and has been used effectively in previous studies of alkanediols.[2] Functionals incorporating dispersion corrections, such as ωB97X-D or B3LYP-D3, are also suitable. Standard B3LYP without dispersion may not adequately capture the stabilizing intramolecular interactions.

  • Basis Sets: Pople-style basis sets like 6-31+G(d,p) can provide a reasonable starting point. However, for higher accuracy, especially for calculating interaction energies and reaction barriers, augmented correlation-consistent basis sets such as aug-cc-pVTZ are highly recommended.[2] The diffuse functions ("aug-") are particularly important for describing hydrogen bonding and the lone pairs on the oxygen atoms.

Q3: How do I model the significant stabilizing effect of water on this compound?

A3: The stability of this compound is highly dependent on its environment, especially the presence of water. You can model this in two primary ways:

  • Implicit Solvation Models: These models treat the solvent as a continuous medium. The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are common choices. This is computationally efficient and can be invoked in most quantum chemistry software packages (e.g., using SCRF=PCM in Gaussian).

  • Explicit Solvation Models: For higher accuracy, you can include explicit water molecules in your calculation. Start by adding a few water molecules hydrogen-bonded to the this compound's hydroxyl groups. Studies have shown that including at least three water molecules can significantly lower the decomposition barrier through a cooperative, cyclic proton transfer mechanism.[2] For the most rigorous approach, a QM/MM (Quantum Mechanics/Molecular Mechanics) setup can be used, where the this compound and its immediate hydration shell are treated with QM and the wider solvent environment with MM.[2]

Q4: My calculation finished, but the results show one or more imaginary frequencies. What does this mean and how do I fix it?

A4: An imaginary frequency indicates that the optimized structure is not a true energy minimum on the potential energy surface, but rather a saddle point (a transition state).

  • One large imaginary frequency (> 100i cm⁻¹): This typically corresponds to a transition state for a reaction, such as the decomposition to formaldehyde and water.

  • One or more small imaginary frequencies (< 50i cm⁻¹): These often arise from numerical noise or a very flat potential energy surface, common with flexible groups like methyl rotations or, in this case, slight rocking of the hydroxyl groups.

See the Troubleshooting Guide below for detailed steps on how to resolve imaginary frequencies.

Troubleshooting Guides

Issue 1: Geometry Optimization Fails to Converge

Your geometry optimization job terminates without reaching a stable structure.

Potential Cause Solution
Poor Starting Geometry Ensure your initial structure has reasonable bond lengths and angles. Pre-optimizing with a faster, lower-level method (like a semi-empirical method or a smaller basis set) can generate a better starting point for your high-level calculation.
Flat Potential Energy Surface The molecule may have many low-energy conformations. Try using a different optimization algorithm (e.g., opt=gdiis in Gaussian) or calculate the force constants at the beginning of the optimization (opt=calcfc).
Incorrect Charge or Multiplicity For neutral this compound in its ground state, the charge should be 0 and the spin multiplicity should be 1. Verify these in your input file.
Basis Set/Functional Issues For complex systems, sometimes the initial guess for the wavefunction is poor. Using the scf=qc or scf=xqc keyword in Gaussian can help overcome difficult SCF convergence, which is a prerequisite for geometry optimization.
Issue 2: Resolving Imaginary Frequencies After Optimization

Your frequency calculation reveals one or more imaginary frequencies, indicating the structure is not a true minimum.

Potential Cause Solution
Structure is a Transition State Visualize the imaginary frequency's vibrational motion using software like GaussView. The motion will show the reaction coordinate (e.g., a proton transfer leading to decomposition). If this is not the state you are interested in, manually displace the atoms along this vector in the direction that leads away from the transition state and resubmit the optimization.
Numerical Noise / Flat PES Small imaginary frequencies can often be resolved by re-running the optimization with tighter convergence criteria (opt=tight or opt=verytight).[3]
Inadequate DFT Integration Grid Some functionals, particularly the Minnesota functionals (like M06-2X), are sensitive to the DFT integration grid. Using a finer grid (int=ultrafine) can often remove small imaginary frequencies.
Symmetry Issues If you are enforcing symmetry, try running the optimization without symmetry constraints (nosymm keyword) to see if a lower-energy, non-symmetrical structure exists.

Experimental Protocols: Calculating Hydration Equilibrium

This section outlines a detailed methodology for calculating the Gibbs free energy of hydration for formaldehyde to form this compound, a key indicator of stability in aqueous solution.

Objective: To compute ΔGhydr for the reaction: H₂CO + H₂O ⇌ CH₂(OH)₂

  • Molecule Optimization:

    • Perform separate geometry optimizations and frequency calculations for each molecule (formaldehyde, water, and this compound) in both the gas phase and with a solvent model (e.g., SMD or PCM for water).

    • Level of Theory: M06-2X/aug-cc-pVTZ is recommended.

    • Keywords (Gaussian): #p opt freq=noraman M062X/aug-cc-pVTZ scrf=(smd,solvent=water)

    • Verification: Confirm that each optimized structure has zero imaginary frequencies.

  • Energy Extraction:

    • From the output files of the solvated calculations, extract the "Sum of electronic and thermal Free Energies" for each of the three species. This value includes zero-point vibrational energy, thermal corrections, and entropy.

  • Calculate ΔGhydr:

    • Use the following formula: ΔGhydr = GCH₂(OH)₂ - (GH₂CO + GH₂O)

    • A negative ΔGhydr indicates that the equilibrium favors the formation of this compound in an aqueous solution.

  • Calculate Equilibrium Constant (Keq):

    • The equilibrium constant can be calculated from the Gibbs free energy: Keq = e(-ΔGhydr / RT)

    • Where R is the gas constant (8.314 J/mol·K or 1.987 cal/mol·K) and T is the temperature (e.g., 298.15 K).

Data Presentation: Comparison of Computational Methods

The following table summarizes typical performance characteristics for common levels of theory used in gem-diol calculations.

Level of TheoryRelative CostAccuracy for GeometriesAccuracy for EnergiesKey Considerations
B3LYP/6-31G(d) LowGoodModerateOften insufficient for accurately describing non-covalent interactions without a dispersion correction. A common starting point but not recommended for final publication-quality energies.
B3LYP-D3/6-311+G(d,p) MediumVery GoodGoodThe D3 correction adds crucial dispersion effects. The larger, polarized basis set provides more flexibility. A good balance of cost and accuracy.
M06-2X/aug-cc-pVTZ HighExcellentExcellentHighly recommended for systems where non-covalent interactions and hydrogen bonding are critical.[2] Requires a fine integration grid.
CCSD(T)/aug-cc-pVTZ Very HighExcellentHigh (Gold Standard)Often used for single-point energy calculations on geometries optimized with a DFT method to obtain highly accurate benchmark energies. Computationally very expensive.

Visualizations

Workflow for Troubleshooting Imaginary Frequencies

This diagram outlines the logical steps to take when an imaginary frequency is found after a geometry optimization.

G cluster_0 start Optimization + Freq Calc Complete check_freq Check for Imaginary Frequencies start->check_freq no_neg Result: True Minimum (0 Imaginary Freqs) check_freq->no_neg No has_neg Imaginary Freq(s) Found check_freq->has_neg Yes is_small Is Freq Small (< 50i cm⁻¹)? has_neg->is_small visualize Visualize Vibration Mode displace Displace Geometry Along Mode visualize->displace reoptimize Re-run Optimization (opt=calcfc) displace->reoptimize reoptimize->check_freq tighten Re-run with Tighter Criteria (opt=verytight, int=ultrafine) tighten->check_freq is_small->visualize No (Likely TS) is_small->tighten Yes (Numerical Noise)

Caption: Decision workflow for diagnosing and resolving imaginary frequencies.

Relationship Between Factors Affecting this compound Stability

This diagram illustrates the key chemical principles that influence the stability of a this compound molecule.

G cluster_1 stability This compound Stability stabilizing_node Stabilizing Factors stabilizing_node->stability ewg Electron-Withdrawing Groups (e.g., -CF₃, -CHO) ewg->stabilizing_node h_bond_intra Intramolecular H-Bonding h_bond_intra->stabilizing_node h_bond_inter Solvent H-Bonding (Water Shell) h_bond_inter->stabilizing_node angle_strain Ring Strain Relief (in cyclic systems) angle_strain->stabilizing_node destabilizing_node Destabilizing Factors destabilizing_node->stability steric Steric Hindrance (Bulky R-groups) steric->destabilizing_node edg Electron-Donating Groups edg->destabilizing_node

Caption: Factors influencing the equilibrium stability of gem-diols.

References

Technical Support Center: Managing the Formaldehyde-Methanediol Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reversible equilibrium between formaldehyde (B43269) and its hydrated form, methanediol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the formaldehyde-methanediol equilibrium?

A1: In aqueous solutions, formaldehyde (HCHO) exists in a reversible equilibrium with its hydrated form, this compound (CH₂(OH)₂), also known as formaldehyde monohydrate or methylene (B1212753) glycol.[1][2] This is a nucleophilic addition reaction where water acts as the nucleophile attacking the electrophilic carbonyl carbon of formaldehyde. The equilibrium strongly favors the formation of this compound in aqueous environments at room temperature.[2][3] In dilute solutions (<0.1%), this compound is the predominant species.[1]

Q2: What factors influence the position of the equilibrium?

A2: The key factors that influence the formaldehyde-methanediol equilibrium are:

  • Temperature: An increase in temperature shifts the equilibrium towards the formation of formaldehyde (the dehydrated form).[2][4] The hydration reaction is exothermic, so higher temperatures favor the endothermic dehydration of this compound.[4]

  • Concentration: In more concentrated solutions, this compound can oligomerize to form poly(oxymethylene) glycols.[1][2]

  • pH: The hydration and dehydration rates are influenced by pH.

  • Solvent: The equilibrium is significantly affected by the solvent. In non-aqueous environments, the equilibrium shifts towards formaldehyde.

Q3: How can I quantify the concentration of free formaldehyde versus this compound in my sample?

A3: Several analytical methods can be employed to quantify formaldehyde, which indirectly provides information about the equilibrium state. Since the equilibrium is dynamic, these methods typically measure the total formaldehyde content after shifting the equilibrium. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method, often involving derivatization of formaldehyde with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][5][6][7][8][9] The resulting derivative is then detected by UV or MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for formaldehyde determination, typically after derivatization to a volatile compound.[9][10][11][12][13]

  • Spectrophotometry: Colorimetric methods, such as those using chromotropic acid or acetylacetone (B45752) (Nash reagent), are well-established for formaldehyde quantification.[1][14][15][16][17]

Troubleshooting Guides

Issue 1: Inconsistent results in experiments involving formaldehyde solutions.

  • Possible Cause: The shifting equilibrium between formaldehyde and this compound due to changes in temperature or concentration between experiments.

  • Troubleshooting Steps:

    • Standardize Temperature: Ensure all experiments are conducted at a consistent and recorded temperature. Use a water bath or incubator to maintain a stable temperature for your formaldehyde solutions.

    • Use Fresh Solutions: Prepare formaldehyde solutions fresh for each experiment, as oligomerization can occur over time in concentrated solutions.

    • Control pH: Buffer your solutions to a consistent pH if your reaction is sensitive to pH changes.

    • Document Concentration: Always use the same initial concentration of formaldehyde solution for replicate experiments.

Issue 2: Formation of an insoluble white precipitate (paraformaldehyde).

  • Possible Cause: Polymerization of formaldehyde, especially in concentrated solutions or upon prolonged storage.

  • Troubleshooting Steps:

    • Use Methanol-Stabilized Formalin: Commercial formaldehyde solutions (formalin) often contain methanol (B129727) as a stabilizer to inhibit polymerization.

    • Store Properly: Store formaldehyde solutions at a controlled room temperature, avoiding cold temperatures which can promote precipitation.

    • Filter Before Use: If a precipitate is observed, it may be possible to filter the solution before use, but it is generally recommended to use a fresh, clear solution.

Issue 3: Low yield or efficiency in cross-linking reactions.

  • Possible Cause: Insufficient free formaldehyde available due to the equilibrium favoring this compound.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Longer incubation times or slightly elevated temperatures (while considering sample integrity) can shift the equilibrium to provide more reactive formaldehyde.[18]

    • Adjust Formaldehyde Concentration: While excessively high concentrations can lead to other issues, ensuring a sufficient concentration of total formaldehyde is present is crucial.

    • Use High-Quality Formaldehyde: Ensure the formaldehyde used is fresh and of high purity.[18]

Data Presentation

Table 1: Equilibrium Constants (Kh) for Formaldehyde Hydration at Different Temperatures

Temperature (°C)Temperature (K)Equilibrium Constant (Kh = [CH₂(OH)₂]/[HCHO])Reference
20293~2.10 x 10³[4]
25298~1.3 x 10³[3]
25298~2.2 x 10³[19]
35308Varies (decreases with temperature)[4]
50323Varies (decreases with temperature)[3]
60333Varies (decreases with temperature)[20]

Note: The equilibrium constant is dimensionless as the concentration of water is considered constant and is incorporated into the constant.

Experimental Protocols

Protocol 1: Quantification of Formaldehyde using HPLC with DNPH Derivatization

This protocol is a general guideline and may need optimization for specific sample matrices.

  • Reagent Preparation:

    • DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724).

    • Formaldehyde Standards: Prepare a series of formaldehyde standards of known concentrations in water.

  • Sample Preparation and Derivatization:

    • To 1 mL of the aqueous sample (or standard), add 1 mL of the DNPH solution.

    • Acidify the mixture with a small amount of sulfuric acid to catalyze the reaction.

    • Incubate the mixture at room temperature for at least 1 hour to ensure complete derivatization.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set to approximately 360 nm.

    • Injection: Inject the derivatized sample and standards onto the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards.

    • Determine the concentration of formaldehyde in the sample by comparing its peak area to the standard curve.

Protocol 2: Spectrophotometric Determination of Formaldehyde using the Nash Reagent (Acetylacetone Method)

  • Reagent Preparation:

    • Nash Reagent: Prepare a solution containing ammonium (B1175870) acetate, acetic acid, and acetylacetone in water.

  • Sample Preparation and Reaction:

    • Mix your aqueous sample containing formaldehyde with the Nash reagent in a test tube.

    • Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 10-15 minutes). A yellow color will develop.

    • Cool the solution to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 412 nm using a spectrophotometer.

    • Use a reagent blank (Nash reagent mixed with water) to zero the spectrophotometer.

  • Data Analysis:

    • Prepare a calibration curve using known concentrations of formaldehyde standards.

    • Determine the formaldehyde concentration in your sample by comparing its absorbance to the calibration curve.

Visualizations

Formaldehyde_Methanediol_Equilibrium HCHO Formaldehyde (HCHO) This compound This compound (CH₂(OH)₂) HCHO->this compound Hydration (favored in water) H2O Water (H₂O) This compound->HCHO Dehydration (favored by heat)

Caption: Reversible equilibrium between formaldehyde and this compound.

Factors_Influencing_Equilibrium Equilibrium HCHO + H₂O ⇌ CH₂(OH)₂ Temp Increased Temperature Temp->Equilibrium Shifts Left (favors HCHO) Conc Increased Concentration Conc->Equilibrium Favors Oligomerization Solvent Non-Aqueous Solvent Solvent->Equilibrium Shifts Left (favors HCHO) HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Derivatization Add DNPH Reagent & Incubate Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~360 nm) Separation->Detection Data Data Analysis (Standard Curve) Detection->Data Peak Area

References

Technical Support Center: Experimental Controls for Studying Methanediol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study?

This compound (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol. It is formed from the hydration of formaldehyde in aqueous solutions.[1] In fact, in water, formaldehyde exists predominantly in its hydrated form, this compound.[2] The equilibrium between formaldehyde and this compound is crucial in various fields, including atmospheric chemistry, industrial processes, and drug development, where formaldehyde-releasing compounds are used.[3][4][5] Understanding its reactivity is key to controlling processes involving formaldehyde.

Q2: What are the main challenges in studying this compound reactivity?

The primary challenge is that this compound exists in a dynamic equilibrium with formaldehyde and water. This equilibrium is sensitive to temperature, concentration, and pH.[2] It is often difficult to study this compound in isolation due to its tendency to revert to formaldehyde or form oligomers (paraformaldehyde).[1]

Q3: How can I quantify the concentration of this compound in my experiments?

Direct quantification of this compound can be challenging due to its instability. Common approaches involve measuring the total formaldehyde concentration, from which the this compound concentration can be inferred based on the equilibrium constant under the specific experimental conditions. Techniques include:

  • High-Performance Liquid Chromatography (HPLC): This often involves a pre-column derivatization step. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with formaldehyde to form a stable product that can be detected by UV-Vis or mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentrations of different species in a mixture without the need for derivatization.[6][7][8] The proton NMR spectrum of this compound in D₂O shows a characteristic signal.[9]

Q4: What are formaldehyde scavengers and how do they relate to this compound?

Formaldehyde scavengers are compounds that react with and neutralize formaldehyde.[10] Since this compound is in equilibrium with formaldehyde, these scavengers effectively reduce the concentration of both species in aqueous solutions. Common scavengers include compounds with amine groups, such as 2-[(hydroxymethyl)amino]ethanol, and sulfites like sodium metabisulfite.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

  • Possible Cause: Fluctuations in temperature or pH are significantly affecting the formaldehyde-methanediol equilibrium.

  • Troubleshooting Steps:

    • Strict Temperature Control: Use a temperature-controlled reaction vessel (e.g., a water bath or reaction block) and monitor the temperature throughout the experiment. Even small variations can shift the equilibrium.[2]

    • Buffered Solutions: Employ a suitable buffer system to maintain a constant pH, as the hydration of formaldehyde is pH-dependent.

    • Consistent Reagent Preparation: Prepare fresh solutions for each experiment, as the concentration of formaldehyde in stock solutions can change over time due to polymerization.

    • Standardize Reaction Scale: Perform experiments at the same scale to minimize variations in mixing and heat transfer.[12]

Issue 2: Low or no detectable product formation in a reaction involving this compound.

  • Possible Cause: The concentration of the reactive species (formaldehyde) is too low at equilibrium under your experimental conditions.

  • Troubleshooting Steps:

    • Increase Reactant Concentration: If feasible, increase the initial concentration of your formaldehyde source (e.g., formalin solution).

    • Adjust Temperature: The equilibrium shifts towards formaldehyde at higher temperatures (above ~200°C it is the predominant form), which might increase the reaction rate if formaldehyde is the limiting reactant.[2] However, be mindful of the stability of your other reagents at elevated temperatures.

    • Catalysis: For certain reactions, such as hydrolysis, the presence of acids can catalyze the process.[13][14] Consider if a catalyst is appropriate for your system.

Issue 3: Difficulty in quantifying this compound/formaldehyde at low concentrations.

  • Possible Cause: The concentration is below the detection limit of your analytical method.

  • Troubleshooting Steps:

    • Pre-concentration: For HPLC analysis, consider a solid-phase extraction (SPE) step to concentrate your sample before derivatization and injection.[15][16][17]

    • Optimize Derivatization: Ensure the derivatization reaction with DNPH goes to completion by optimizing reaction time, temperature, and pH.

    • Sensitive Detection: Use a more sensitive detector, such as a fluorescence detector (after derivatization with a fluorescent tag) or a mass spectrometer.[17] For NMR, increasing the number of scans can improve the signal-to-noise ratio.[6]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of a Formaldehyde Scavenger

This protocol outlines a general procedure to assess the effectiveness of a potential formaldehyde scavenger.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of formaldehyde (e.g., from a commercial formalin solution). Determine its exact concentration using a standard method like titration or HPLC with DNPH derivatization.

    • Prepare a stock solution of the formaldehyde scavenger at a known concentration.

  • Scavenging Reaction:

    • In a series of reaction vessels, add a known volume and concentration of the formaldehyde solution.

    • Add varying concentrations of the scavenger solution to the vessels.

    • Include a negative control with no scavenger and a positive control with a known effective scavenger (e.g., sodium metabisulfite).[10]

    • Maintain constant temperature and pH using a buffer.

  • Sampling and Analysis:

    • At predetermined time points, withdraw aliquots from each reaction vessel.

    • Immediately quench the reaction if necessary (e.g., by dilution or pH adjustment) to stop further scavenging.

    • Quantify the remaining free formaldehyde in each aliquot using HPLC with DNPH derivatization or another suitable method.

  • Data Analysis:

    • Plot the concentration of free formaldehyde as a function of time for each scavenger concentration.

    • Calculate the scavenging efficiency as the percentage reduction in formaldehyde concentration compared to the negative control.

Quantitative Data: Formaldehyde Scavenger Performance
ScavengerConcentrationFormaldehyde Reduction (%)Reference
Propylamine1.0%50[18]
Ammonium Bisulfite (5% in resin)N/AReduces formaldehyde content to 1.6 mg/100g[18]
Ammonium Bisulfite (10% in resin)N/AReduces formaldehyde content to 0.9 mg/100g[18]
Sodium MetabisulfiteN/ACan achieve zero formaldehyde emission in particleboard[10]
Protocol 2: Kinetic Study of a this compound Reaction

This protocol describes how to measure the reaction rate of a compound with this compound/formaldehyde.

  • Reaction Setup:

    • In a temperature-controlled reactor, combine the buffered solution and the reactant of interest.

    • Allow the solution to reach thermal equilibrium.

    • Initiate the reaction by adding a known amount of formaldehyde solution.

  • Monitoring the Reaction:

    • Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC-MS).

    • Ensure that the chosen analytical method is specific and does not have interferences from other components in the reaction mixture.

  • Control Experiments:

    • Negative Control (No this compound): Run the reaction without adding the formaldehyde solution to ensure that the reactant is stable under the experimental conditions and does not degrade or react with the buffer components.

    • Negative Control (No Reactant): Monitor a solution of formaldehyde in the buffer to account for any potential polymerization or degradation of formaldehyde itself.

  • Data Analysis:

    • Plot the concentration of the reactant or product versus time.

    • Determine the initial reaction rate from the slope of the curve.

    • By varying the initial concentrations of the reactants, the reaction order and the rate constant can be determined.

Quantitative Data: Reaction Rate Constants
ReactionTemperature (K)Pressure (atm)Rate Constant (cm³/s)Reference
This compound + OH radical260-3100-1(2.4 ± 0.5) x 10⁻¹²[19]
Formaldehyde Hydrolysis (uncatalyzed)253-298N/A6.92 x 10⁻⁴² to 6.11 x 10⁻³⁹[14]
Formaldehyde Hydrolysis (H₂SO₄ catalyzed)253-298N/A2.53 x 10⁻²⁶ to 1.47 x 10⁻²⁷[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solutions (Formaldehyde, Scavenger) C Combine Reactants in Temperature-Controlled Vessel A->C B Prepare Buffered Reaction Medium B->C D Include Controls (Positive and Negative) E Withdraw Aliquots at Time Intervals C->E F Quench Reaction E->F G Quantify Remaining Formaldehyde (e.g., HPLC-DNPH) F->G H Plot Concentration vs. Time G->H I Calculate Reaction Rates or Scavenging Efficiency H->I troubleshooting_logic A Inconsistent Kinetic Data B Check Temperature Control A->B Possible Cause: Temp/pH Fluctuation C Use Buffered Solution A->C D Prepare Fresh Reagents A->D E Standardize Scale A->E F Re-run Experiment B->F C->F D->F E->F signaling_pathway prodrug Formaldehyde-Releasing Prodrug (in cell) formaldehyde Formaldehyde (this compound) prodrug->formaldehyde gsh_adduct S-formylglutathione adduct formaldehyde->gsh_adduct reacts with GSH gsh Glutathione (B108866) (GSH) Depletion gsh_adduct->gsh ros Increased Reactive Oxygen Species (ROS) gsh->ros leads to signaling Signaling Events (e.g., JNK, H2AX phosphorylation) ros->signaling apoptosis Cancer Cell Apoptosis signaling->apoptosis

References

Validation & Comparative

Pioneering Techniques for the Elusive Gaseous Methanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the direct detection of gaseous methanediol (CH₂(OH)₂), the simplest geminal diol, remained a significant challenge for chemists and atmospheric scientists. Its inherent instability and tendency to dehydrate to formaldehyde (B43269) and water made its characterization in the gas phase notoriously difficult. However, recent breakthroughs in experimental techniques have finally allowed for the successful synthesis and validation of this crucial atmospheric intermediate. This guide provides a comparative overview of the leading experimental methodologies, presenting the supporting data and detailed protocols for researchers and drug development professionals.

This compound is a key species in aerosol chemistry and is believed to play a role in the formation of complex organic molecules in interstellar space.[1][2] Its fleeting nature has, until recently, limited its study to aqueous solutions and computational models.[1][3] This guide focuses on two recently developed and validated experimental approaches that have overcome these challenges.

Comparative Analysis of Detection Methodologies

The successful experimental validation of gaseous this compound has primarily been achieved through two distinct methodologies: the irradiation of cryogenic ices and the evaporation of aqueous formaldehyde solutions. The performance and analytical techniques of these methods are summarized below.

ParameterMethod 1: Cryogenic Ice IrradiationMethod 2: Aqueous Formaldehyde Evaporation
Principle Generation of this compound via energetic processing of methanol-oxygen ices followed by sublimation and gas-phase analysis.Generation of gaseous this compound by evaporating a formaldehyde-water mixture.
Detection Technique Photoionization-Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) and Infrared (IR) Spectroscopy.[1][3][4]Infrared (IR) Absorption Spectroscopy.[1][3]
Key Quantitative Data - Isomer-selective photoionization energies (IEs) for CH₄O₂ isomers.[4] - Mass-to-charge ratio (m/z) identification.[4][5]- Rovibrational feature in the 980–1100 cm⁻¹ range.[1][2][3] - OCO symmetric stretching mode band origin: 1027 cm⁻¹.[6] - OCO asymmetric stretching mode band origin: 1058 cm⁻¹.[6]
Validation Isotopic substitution studies (¹³C, D, ¹⁸O) confirming molecular formula and structure.[4] Theoretical calculations of ionization energies.[4][5]Agreement with high-level ab initio and DFT computational analysis of rovibrational spectra.[2][7]
Interferences Requires high vacuum and cryogenic conditions. Potential for multiple isomers to be formed.Significant interference from water and formaldehyde in the IR spectrum, requiring careful spectral analysis.[1][2]

Experimental Protocols

Method 1: Cryogenic Ice Irradiation and Mass Spectrometric Detection

This method, pioneered by Zhu et al., involves the synthesis of this compound in an astrophysically relevant ice matrix, followed by its release into the gas phase for detection.[3][4]

1. Ice Preparation:

  • A silver wafer at 5 K within an ultra-high vacuum (UHV) chamber is used as the substrate.

  • A mixture of methanol (B129727) (CH₃OH) and oxygen (O₂) gas is introduced into the chamber and deposited onto the cold substrate, forming an ice.

  • Isotopically substituted precursors (e.g., ¹³CH₃OH, CD₃OD, CH₃¹⁸OH, ¹⁸O₂) can be used for validation.[8]

2. Energetic Processing:

  • The ice is irradiated with high-energy electrons to induce chemical reactions.[3][4]

  • This process leads to the formation of this compound and its isomers within the ice matrix through the insertion of an electronically excited oxygen atom into a C-H bond of methanol.[4][9]

3. Sublimation and Detection:

  • The temperature of the silver substrate is gradually increased in a process called temperature-programmed desorption (TPD).

  • As the ice sublimes, the gaseous molecules are introduced into a reflectron time-of-flight mass spectrometer.

  • Isomer-selective photoionization is achieved using tunable vacuum ultraviolet (VUV) photons, allowing for the differentiation of this compound from its isomers based on their distinct ionization energies.[4]

G Workflow for Cryogenic Ice Irradiation Method cluster_prep Ice Preparation (5 K, UHV) cluster_processing Energetic Processing cluster_detection Detection gas_mixture Methanol (CH₃OH) + Oxygen (O₂) Gas ice_deposition Deposition on Ag Substrate gas_mixture->ice_deposition irradiation High-Energy Electron Irradiation ice_deposition->irradiation tpd Temperature-Programmed Desorption (TPD) irradiation->tpd pi_tof_ms Photoionization-ReTOF-MS tpd->pi_tof_ms Validation Validation pi_tof_ms->Validation Isotopic Substitution

Workflow for the cryogenic ice irradiation and mass spectrometry detection of gaseous this compound.
Method 2: Aqueous Formaldehyde Evaporation and IR Spectroscopy

This more direct approach, reported by Chen and Chu, generates gaseous this compound from a readily available solution.[1][3]

1. Sample Preparation:

  • An aqueous solution of formaldehyde (formalin) is used as the source of this compound. In such solutions, formaldehyde exists in equilibrium with this compound.[10]

2. Evaporation:

  • The aqueous formaldehyde solution is evaporated, allowing the resulting vapor to be analyzed.[1][3]

3. Infrared Spectroscopy:

  • The vapor is passed through a gas cell, and its infrared absorption spectrum is measured.

  • The detection of this compound relies on identifying its characteristic rovibrational features, particularly in the 980–1100 cm⁻¹ region, which is relatively free from interference from water and formaldehyde.[1][2]

4. Validation:

  • The experimental spectrum is compared with simulated spectra generated from high-level theoretical calculations (e.g., B3LYP/aug-cc-pVTZ, coupled cluster methods).[1][2][7]

  • The close agreement between the experimental and simulated spectra, including the band origins and rotational contours, confirms the presence of gaseous this compound.[6][7]

G Workflow for Aqueous Formaldehyde Evaporation Method cluster_prep Sample Preparation cluster_generation Gas-Phase Generation cluster_detection Detection & Validation formaldehyde_solution Aqueous Formaldehyde Solution evaporation Evaporation formaldehyde_solution->evaporation ir_spectroscopy IR Absorption Spectroscopy evaporation->ir_spectroscopy computational_validation Comparison with Theoretical Spectra ir_spectroscopy->computational_validation

Workflow for the aqueous formaldehyde evaporation and IR spectroscopy detection of gaseous this compound.

Conclusion

The successful experimental detection of gaseous this compound by these two distinct methods represents a significant advancement in physical organic chemistry and atmospheric science. The cryogenic ice irradiation method provides a means to study the formation of this compound under conditions relevant to astrochemistry, while the aqueous formaldehyde evaporation method offers a more direct and accessible approach for laboratory studies. Both methodologies, strongly supported by theoretical calculations, provide a robust foundation for future investigations into the reactivity and atmospheric role of this once-elusive molecule. Researchers can now select the most suitable method based on their specific research goals, whether they are exploring fundamental chemical physics or the complex processes occurring in Earth's atmosphere.

References

A Comparative Analysis of Reactivity: Methanediol vs. Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of formaldehyde (B43269) and its hydrated form, methanediol, is critical for a multitude of applications, from biological cross-linking to polymer synthesis. This guide provides an objective comparison of their performance, supported by experimental data, to inform experimental design and interpretation.

Formaldehyde, a potent electrophile, is a cornerstone reagent in various chemical and biological processes. However, in aqueous environments, it exists in equilibrium with its geminal diol, this compound. This dynamic interplay significantly influences the observed reactivity. While often treated as a single entity, the distinct chemical properties of formaldehyde and this compound dictate their roles in chemical reactions. This comparison elucidates these differences, providing a clearer understanding of their respective chemical behaviors.

Quantitative Comparison of Reactivity Parameters

The reactivity of formaldehyde and this compound is governed by the equilibrium between them, which is influenced by factors such as concentration and temperature. The following table summarizes key quantitative data derived from experimental studies.

ParameterFormaldehyde (CH₂O)This compound (CH₂(OH)₂)Experimental ConditionsSource(s)
Equilibrium Constant (K_hyd = [CH₂(OH)₂]/[CH₂O]) -~10³ - 2.33 x 10³Dilute aqueous solution, 20-25°C--INVALID-LINK--1]
Hydration Rate Constant (k_h) 2.04 × 10⁵ × e⁻²⁹³⁶/ᵀ s⁻¹-293–333 K, pH 5–7--INVALID-LINK--2], --INVALID-LINK--3]
Dehydration Rate Constant (k_d) -Varies with temperature and pHAqueous solution--INVALID-LINK--2]
Thermodynamics of Hydration (ΔH) --8.4 ± 0.5 kcal/molAqueous solution--INVALID-LINK--4]
Thermodynamics of Hydration (ΔS) --12.6 ± 1.7 euAqueous solution--INVALID-LINK--4]
Reaction with Nucleophiles Highly reactive electrophileLess reactive; acts as a masked form of formaldehydeVaries--INVALID-LINK--5], --INVALID-LINK--6], --INVALID-LINK--7]

The Equilibrium of Formaldehyde and this compound

In aqueous solutions, formaldehyde readily undergoes hydration to form this compound. This equilibrium heavily favors the formation of this compound, especially in dilute solutions.[1] The following diagram illustrates this reversible reaction.

Formaldehyde_Methanediol_Equilibrium formaldehyde Formaldehyde (CH₂O) This compound This compound (CH₂(OH)₂) formaldehyde->this compound Hydration (k_h) water Water (H₂O) This compound->formaldehyde Dehydration (k_d)

Caption: Equilibrium between formaldehyde and this compound in an aqueous solution.

Reactivity with Nucleophiles: A Tale of Two Species

Formaldehyde's reactivity is characterized by its electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack.[5][6][7] This intrinsic reactivity is the basis for its utility in various chemical syntheses and as a cross-linking agent for biological macromolecules like proteins and DNA.[5] Common nucleophiles that react with formaldehyde include amino groups on amino acids (e.g., lysine), leading to the formation of Schiff bases and subsequent cross-links.[5]

In contrast, this compound, with its tetrahedral carbon atom bonded to two hydroxyl groups, is significantly less electrophilic than formaldehyde. It serves as a "masked" or protected form of formaldehyde. The reactivity of aqueous formaldehyde solutions is therefore a function of the small but finite concentration of the unhydrated formaldehyde molecule at equilibrium. Reactions that consume formaldehyde will shift the equilibrium, causing the dehydration of this compound to replenish the reactive species.

Polymerization Tendencies

Both formaldehyde and this compound can undergo polymerization. Gaseous formaldehyde can polymerize to form paraformaldehyde, a linear polymer, or cyclize to form 1,3,5-trioxane.[8] In concentrated aqueous solutions, this compound can oligomerize to form poly(oxymethylene) glycols.[1] This polymerization is a reversible process influenced by concentration and temperature.

Experimental Protocols

To quantitatively assess the reactivity and equilibrium of formaldehyde and this compound, several experimental techniques can be employed.

Determination of the Hydration Equilibrium Constant via UV-Vis Spectrophotometry

Objective: To determine the equilibrium constant for the hydration of formaldehyde to this compound.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of formaldehyde solutions of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

  • UV-Vis Measurement: Measure the absorbance of the n → π* transition of the carbonyl group of formaldehyde at its λ_max (around 280-300 nm). This compound does not absorb in this region.

  • Data Analysis: According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of free formaldehyde. By knowing the total formaldehyde concentration and measuring the free formaldehyde concentration, the concentration of this compound can be calculated. The equilibrium constant, K_hyd, is then determined using the formula: K_hyd = [CH₂(OH)₂] / [CH₂O].

Kinetic Analysis of Formaldehyde Reactions with Amino Acids via NMR Spectroscopy

Objective: To monitor the reaction kinetics of formaldehyde with an amino acid (e.g., cysteine or lysine) in real-time.

Methodology:

  • Sample Preparation: Prepare a solution of the amino acid in a deuterated buffer (e.g., D₂O with phosphate buffer) in an NMR tube.

  • Initiation of Reaction: Add a known concentration of formaldehyde (or a formaldehyde source like paraformaldehyde) to the NMR tube.

  • NMR Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra over time.

  • Data Analysis: Monitor the disappearance of the reactant peaks (e.g., the α-proton of the amino acid and the formaldehyde/methanediol protons) and the appearance of product peaks (e.g., Schiff base or other adducts). Integrate the relevant peaks to determine the concentrations of reactants and products at different time points. This data can then be used to determine the rate constants of the reaction. NMR studies have shown that formaldehyde reacts at different rates with various amino acids, forming a range of products.[9]

Quantification of Formaldehyde via Gas Chromatography (GC)

Objective: To determine the concentration of formaldehyde in a sample, which can be used in conjunction with other methods to study reaction kinetics.

Methodology:

  • Derivatization: Formaldehyde is often derivatized to a more volatile and thermally stable compound for GC analysis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with formaldehyde to form a stable hydrazone.

  • Sample Extraction: The derivatized sample is extracted with an organic solvent (e.g., acetonitrile).

  • GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column) and a detector (e.g., Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD)).

  • Quantification: The concentration of the formaldehyde derivative is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.

Conclusion

The reactivity of aqueous solutions of formaldehyde is a complex interplay between the highly reactive, electrophilic formaldehyde molecule and its less reactive, hydrated form, this compound. While formaldehyde is the primary reactive species in nucleophilic additions and cross-linking reactions, its concentration is governed by the equilibrium with the much more abundant this compound. Understanding this equilibrium and the distinct reactivities of both species is paramount for controlling and interpreting chemical and biological experiments involving formaldehyde. The experimental protocols outlined provide a framework for researchers to quantitatively probe these phenomena in their own systems.

References

methanediol versus other geminal diols a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methanediol, the simplest geminal diol, and other members of this class of organic compounds. Geminal (or gem)-diols, characterized by two hydroxyl groups attached to the same carbon atom, are often transient intermediates in chemical and biological systems. Their stability is a critical factor in various processes, including atmospheric chemistry and drug metabolism. This document summarizes quantitative data on their stability, outlines experimental protocols for their characterization, and provides visual representations of key concepts.

Introduction to Geminal Diols

Geminal diols exist in a reversible equilibrium with their corresponding carbonyl compounds (aldehydes and ketones) in the presence of water. Generally, this equilibrium favors the carbonyl form, rendering most geminal diols unstable and difficult to isolate.[1][2] However, the stability of a geminal diol is significantly influenced by several factors, including electronic effects, steric hindrance, and ring strain.[1] this compound, the hydrate (B1144303) of formaldehyde (B43269), is a noteworthy example as it is the predominant species in aqueous solutions of formaldehyde.[3]

Quantitative Comparison of Geminal Diol Stability

The stability of a geminal diol in aqueous solution is quantified by the hydration equilibrium constant (Khyd), which represents the ratio of the concentration of the geminal diol to the concentration of the carbonyl compound and water. A higher Khyd value indicates a greater preference for the geminal diol form and thus, higher stability.

Carbonyl PrecursorGeminal DiolHydration Equilibrium Constant (Khyd) at ~25°C
FormaldehydeThis compoundHH2 x 10³[4]
Acetaldehyde1,1-EthanediolCH₃H1.0 - 1.4[5]
Acetone (B3395972)2,2-PropanediolCH₃CH₃2 x 10⁻³[4]
Chloral (B1216628) (Trichloroacetaldehyde)Chloral HydrateCCl₃H2.8 x 10⁴
Hexafluoroacetone (B58046)Hexafluoroacetone HydrateCF₃CF₃1.2 x 10⁶[6]

Factors Influencing Geminal Diol Stability

Electronic Effects

The presence of electron-withdrawing groups on the carbonyl carbon significantly stabilizes the corresponding geminal diol. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. For instance, the highly electronegative chlorine atoms in chloral and fluorine atoms in hexafluoroacetone lead to very large hydration equilibrium constants, making their hydrates, chloral hydrate and hexafluoroacetone hydrate respectively, stable, isolable compounds.[1][6]

Steric Hindrance

Bulky substituents on the carbonyl carbon destabilize the geminal diol. The C=O bond in a carbonyl compound has sp² hybridization with bond angles of approximately 120°. Upon hydration to a geminal diol, the hybridization changes to sp³ with a tetrahedral geometry and bond angles of about 109.5°. Bulky groups create steric strain in the more crowded sp³ hybridized geminal diol, shifting the equilibrium towards the less hindered carbonyl compound. This is evident in the dramatic decrease in Khyd when transitioning from formaldehyde (no alkyl groups) to acetone (two methyl groups).[1][4]

Ring Strain

In cyclic ketones, the formation of a geminal diol can be favored if it relieves ring strain. Smaller rings have significant angle strain in the sp² hybridized ketone. The transition to an sp³ hybridized geminal diol can alleviate some of this strain, thus favoring hydration.

Hydrogen Bonding

The presence of hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding. These interactions can contribute to the stabilization of the geminal diol form, particularly in the solid state where extensive hydrogen-bonding networks can be formed.[7]

Visualizing Geminal Diol Equilibria and Influencing Factors

Stability_Factors stability Geminal Diol Stability ewg Electron-Withdrawing Groups (e.g., -CCl₃, -CF₃) stability->ewg Increases edg Electron-Donating Groups (e.g., -CH₃) stability->edg Decreases steric_bulk Increased Steric Bulk stability->steric_bulk Decreases steric_small Decreased Steric Bulk stability->steric_small Increases ring_strain Ring Strain Relief stability->ring_strain Increases UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare Carbonyl Standards (non-aqueous solvent) measure_standards Measure Absorbance of Standards (at λmax) prep_standards->measure_standards prep_aqueous Prepare Aqueous Solution of Carbonyl measure_aqueous Measure Absorbance of Aqueous Solution at Equilibrium prep_aqueous->measure_aqueous calibration Create Beer-Lambert Calibration Curve measure_standards->calibration calc_conc Calculate Equilibrium Concentrations measure_aqueous->calc_conc calibration->calc_conc calc_khyd Calculate K_hyd calc_conc->calc_khyd

References

Unveiling Methanediol: A Spectroscopic Confirmation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data confirming the structure of methanediol, the simplest geminal diol. This guide delves into the spectroscopic evidence that unambiguously establishes its molecular structure, offering a comparative analysis against potential alternatives and detailing the experimental rigor behind these findings.

First synthesized and isolated in the gas phase in recent years, this compound (CH₂(OH)₂) has long been a molecule of significant interest due to its role as a key intermediate in atmospheric chemistry, aerosol formation, and potentially in interstellar organic chemistry.[1][2][3] Its elusive nature stems from its tendency to dehydrate to formaldehyde (B43269) and water, making its direct observation and structural characterization a formidable challenge.[2] This guide summarizes the pivotal spectroscopic data that has definitively confirmed its structure.

Spectroscopic Data Summary

The following tables present a consolidated view of the key spectroscopic data obtained from various experimental and theoretical studies, which collectively provide a robust confirmation of the this compound structure.

Table 1: Infrared Vibrational Frequencies of Gaseous this compound (trans-conformer)

Vibrational ModeExperimental (cm⁻¹)Theoretical (cm⁻¹) (Method)Reference(s)
OCO Asymmetric Stretching10581060.5 (F12-TZ-cCR)[4][5]
OCO Symmetric Stretching10271029.3 (F12-TZ-cCR)[4][5]
CD₂ Wagging (in CD₂(OH)₂)1121-[4]
COH Bending (in CD₂(OH)₂)1301-[4]
OH Stretching (Symmetric)-3647.6 (F12-TZ-cCR)[5]
OH Stretching (Asymmetric)-3647.9 (F12-TZ-cCR)[5]
CH₂ Stretching (Asymmetric)-2978.4 (F12-TZ-cCR)[5]
CH₂ Stretching (Symmetric)-2923.3 (F12-TZ-cCR)[5]
CH₂ Scissoring-1503.6 (F12-TZ-cCR)[5]
CH₂ Wagging-1404.5 (F12-TZ-cCR)[5]
CH₂ Twisting-1351.4 (F12-TZ-cCR)[5]
COH Bending (Asymmetric)-1334.2 (F12-TZ-cCR)[5]
COH Bending (Symmetric)-1198.7 (F12-TZ-cCR)[5]
CH₂ Rocking-1013.3 (F12-TZ-cCR)[5]
OCO Bending-544.1 (F12-TZ-cCR)[5]
COH Torsion (Symmetric)-358.6 (F12-TZ-cCR)[5]
COH Torsion (Asymmetric)-325.0 (F12-TZ-cCR)[5]

Table 2: Rotational Constants of Gaseous this compound (trans-conformer)

Rotational ConstantTheoretical (MHz) (Method)Reference(s)
A₀41613 (F12-cCR)[5]
B₀10205.8 (F12-cCR)[5]
C₀9018 (F12-cCR)[5]

Table 3: Comparison with Alternative Structures

SpeciesMethod of DifferentiationKey Distinguishing FeaturesReference(s)
This compound Gas-phase Infrared Spectroscopy, Photoionization Mass Spectrometry Characteristic O-C-O stretching modes around 1027 and 1058 cm⁻¹.[4][6][7] Isomer-selective photoionization with a specific ionization energy allows for differentiation from other isomers.[2] [2][4]
FormaldehydeInfrared SpectroscopyFormaldehyde has a strong C=O stretching band around 1740 cm⁻¹, which is absent in the this compound spectrum.
WaterInfrared SpectroscopyWater has characteristic bending and stretching modes that are distinct from the vibrational signatures of this compound.
Methyl PeroxidePhotoionization Mass SpectrometryThis compound and methyl peroxide (CH₃OOH) are isomers. They were distinguished by their different ionization energies during photoionization reflectron time-of-flight mass spectrometry.[2][2]
OligomersConcentration-dependent Infrared Spectroscopy in Aqueous SolutionIn concentrated aqueous solutions, additional bands appear in the infrared spectrum, which are attributed to the C-O-C stretching modes of dimeric or polymeric forms of this compound (HO(CH₂O)nH).[8] In the gas-phase studies cited, the low-pressure conditions favor the monomeric form.[8]

Experimental Protocols

The definitive confirmation of gaseous this compound's structure relies on sophisticated experimental techniques coupled with high-level theoretical calculations.

Gas-Phase Infrared Spectroscopy

Objective: To measure the vibrational frequencies of gaseous this compound to confirm its covalent structure and identify its characteristic functional groups.

Methodology:

  • Generation of Gaseous this compound: Gaseous this compound was generated by the hydration of formaldehyde in the gas phase.[4][6][7] This was achieved by mixing gaseous formaldehyde (produced by the pyrolysis of paraformaldehyde) with water vapor in a nitrogen bath at room temperature.[4]

  • Spectroscopic Measurement: The gas mixture was then analyzed using a Fourier-transform infrared (FTIR) spectrometer.[4] The spectra were recorded at a high resolution to observe the rovibrational structure of the absorption bands.

  • Data Analysis: The observed absorption bands were compared with theoretically predicted anharmonic vibrational wavenumbers.[4][6][7] The simulations of the rovibrational contours, based on predicted rotational parameters and dipole derivatives, were crucial for the definitive assignment of the observed spectral features to this compound.[4]

Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)

Objective: To unambiguously identify this compound and distinguish it from its isomers, such as methyl peroxide.

Methodology:

  • Synthesis: this compound was synthesized by the energetic processing of low-temperature (5 K) methanol-oxygen ices with energetic electrons.[2]

  • Sublimation and Ionization: The irradiated ices were then heated, causing the sublimation of the products into the gas phase. These gaseous molecules were subsequently ionized using single-photon ionization.[2]

  • Mass Analysis: The resulting ions were analyzed using a reflectron time-of-flight mass spectrometer. By carefully tuning the photon energy, isomer-selective ionization was achieved, allowing for the differentiation of this compound from other species with the same mass-to-charge ratio.[2]

Visualizing the Confirmation Workflow

The following diagrams illustrate the logical flow of the experimental and theoretical work that led to the confirmation of the this compound structure.

methanediol_confirmation_workflow cluster_synthesis Synthesis & Generation cluster_detection Spectroscopic Detection cluster_analysis Data Analysis & Confirmation synthesis_gas Gas-Phase Hydration of Formaldehyde ftir FTIR Spectroscopy synthesis_gas->ftir synthesis_ice Energetic Processing of Methanol-Oxygen Ices tof_ms PI-ReTOF-MS synthesis_ice->tof_ms exp_data Experimental Spectra (Vibrational Frequencies, Mass-to-Charge Ratio) ftir->exp_data tof_ms->exp_data comparison Comparison & Assignment exp_data->comparison theory Theoretical Calculations (Anharmonic Frequencies, Rotational Constants, Ionization Energies) theory->comparison confirmation Structural Confirmation of this compound comparison->confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

methanediol_structure_comparison cluster_alternatives Potential Alternatives / Isomers This compound This compound (CH₂(OH)₂) formaldehyde Formaldehyde (CH₂O) This compound->formaldehyde Different IR Spectrum water Water (H₂O) This compound->water Different IR Spectrum methyl_peroxide Methyl Peroxide (CH₃OOH) This compound->methyl_peroxide Different Ionization Energy oligomers Oligomers (HO(CH₂O)nH) This compound->oligomers Monomer vs. Polymer

Caption: Comparison of this compound with alternative structures.

References

comparative study of methanediol conformer stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Conformational Stability of Methanediol

This compound (CH₂(OH)₂), the simplest geminal diol, is a molecule of significant interest in atmospheric chemistry and astrochemistry. Its conformational landscape, dictated by the relative orientations of its two hydroxyl groups, is crucial for understanding its reactivity and spectroscopic signatures. This guide provides a comparative analysis of the stability of this compound conformers, supported by computational data.

Data Presentation: Conformational Properties

The conformational space of this compound is primarily defined by two key conformers: a more stable C₂ symmetry form and a higher-energy Cₛ symmetry form.[1][2] The C₂ conformer is characterized by a staggered arrangement of the hydroxyl groups, which minimizes steric repulsion.[1] In contrast, the Cₛ conformer has an eclipsed arrangement. The energetic and structural differences between these conformers have been elucidated through various computational methods.

PropertyC₂ ConformerCₛ ConformerReference
Symmetry C₂Cₛ[1][2]
Relative Energy (kJ/mol) 0.0+10.0[1]
Relative Energy (kcal/mol) 0.0~2.3 (at 0 K)[2][3]
Relative Energy (kcal/mol) 0.0~1.7 (at 298 K)[2][3]
Dipole Moment (D) 0.0552.72[1]
Population Ratio (at 180 K) ~800~1[1]
Interconversion Barrier (kcal/mol) \multicolumn{2}{c}{0.7 - 1.0}[1]

Conformational Interconversion

The interconversion between the C₂ and Cₛ conformers proceeds through a transition state, with a relatively low energy barrier of approximately 0.7 to 1.0 kcal/mol.[1] This low barrier suggests that the interconversion is facile under ambient conditions. However, the significant thermodynamic preference for the C₂ form ensures its predominance at equilibrium.[1]

Methanediol_Conformers C2 C₂ Conformer (Most Stable) TS Transition State C2->TS 0.7-1.0 kcal/mol Cs Cₛ Conformer (Higher Energy) TS->Cs

Caption: Energy landscape showing the two main conformers of this compound and the transition state for their interconversion.

Influence of Environment

The conformational preferences of this compound can be influenced by its environment. Intramolecular hydrogen bonding plays a significant role in stabilizing the conformers.[1] Furthermore, theoretical studies have shown that in aqueous solutions, the solvent can stabilize different conformations through specific hydrogen bonding patterns with water molecules.[1] For instance, the trans-conformer is preferentially stabilized over the cis-arrangement by approximately 0.62 kcal/mol in an aqueous solution due to optimized hydrogen bonding networks.[1]

Computational Protocols

The data presented in this guide are primarily derived from high-level quantum chemical calculations. A representative computational methodology for studying this compound conformer stability is outlined below.

1. Geometry Optimization and Frequency Calculations:

  • Initial structures of the this compound conformers (C₂ and Cₛ) and the transition state connecting them are generated.

  • Geometries are optimized using a high-level ab initio method, such as Møller-Plesset second-order perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[1][4]

  • A suitable basis set, such as 6-311+G(2d,p) or augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is employed to accurately describe the electronic structure.[1][5]

  • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to energy minima (for conformers) or a first-order saddle point (for the transition state) and to obtain zero-point vibrational energy (ZPVE) corrections.

2. Relative Energy Calculations:

  • Single-point energy calculations are performed on the optimized geometries using a more accurate level of theory or a larger basis set if computationally feasible.

  • The relative energies of the conformers and the transition state are calculated as the difference in their total electronic energies, including ZPVE corrections.

3. Conformational Search:

  • To explore the potential energy surface more broadly, a systematic scan of the dihedral angles of the two hydroxyl groups is conducted.[1]

  • At each step of the scan, all other geometric parameters are optimized to map out the global conformational potential energy surface and identify all locally stable conformers.[1]

4. Software:

  • Quantum chemistry software packages such as Gaussian, MOLPRO, or Q-Chem are commonly used to perform these calculations.[6]

This computational approach allows for a detailed characterization of the conformational landscape of this compound, providing valuable insights into its structure, stability, and reactivity. The theoretical predictions have been instrumental in aiding the experimental detection and characterization of this elusive molecule.[5][7]

References

Navigating the Spectroscopic Landscape of Methanediol: A Comparative Guide to Theoretical and Experimental Rotational Constants

Author: BenchChem Technical Support Team. Date: December 2025

A critical intermediate in atmospheric chemistry and astrochemistry, methanediol (CH2(OH)2) has long been an elusive target for gas-phase experimental studies. This guide provides a comprehensive comparison of the theoretically predicted rotational constants for this compound with the currently available, yet limited, experimental data. The significant reliance on computational chemistry to understand the rotational spectrum of this molecule is highlighted, offering valuable insights for researchers in spectroscopy, atmospheric science, and drug development.

The inherent instability of this compound, readily dissociating into formaldehyde (B43269) and water, has posed a considerable challenge to its direct experimental characterization. While recent experimental efforts have successfully generated and detected gaseous this compound, a direct measurement of its rotational constants from these experiments has not yet been achieved. Consequently, the scientific community relies heavily on high-level ab initio calculations to predict these fundamental spectroscopic parameters, which are crucial for the unambiguous identification and characterization of this compound in various environments.

Theoretical Predictions of Rotational Constants

Theoretical chemists have invested significant effort in calculating the rotational constants for the two lowest energy conformers of this compound: a C2 symmetry form and a slightly higher energy Cs conformer. These calculations employ sophisticated quantum chemical methods to predict the molecular geometry and, from it, the moments of inertia and rotational constants.

The following table summarizes the theoretically calculated rotational constants (A, B, and C) for the C2 and Cs conformers of this compound from various studies. These values are indispensable for guiding experimental searches and for the analysis of complex spectra.

ConformerMethodA (MHz)B (MHz)C (MHz)Reference
C2 F12-TZ-cCR41613102069044[1]
F12-DZ-cCR41578101889029[1]
B3LYP/aug-cc-pVTZ41973.910118.08981.8[1]
CCSD(T)/aVTZ41669.110183.59017.7[1]
Cs F12-cCR-TZ40596106179331
F12-cCR-DZ40552105979314
CCSD(T)/aug-cc-pVTZ40310105849260

Experimental Approaches and Challenges

The generation and detection of gas-phase this compound have been significant recent breakthroughs. The experimental protocols employed, while not yielding direct rotational constant measurements, have provided crucial vibrational spectra that can be compared with theoretical predictions.

Key Experimental Protocols:
  • Vaporization of an Aqueous Formaldehyde Solution: This method involves gently heating a solution of formaldehyde in water, which exists in equilibrium with this compound. The vapor phase is then analyzed using infrared spectroscopy. This technique has been instrumental in observing the rovibrational spectrum of this compound in the 980–1100 cm⁻¹ range.[2]

  • Electron Bombardment of Methanol-Oxygen Ices: In this approach, a mixture of methanol (B129727) and oxygen is frozen at very low temperatures and then irradiated with high-energy electrons. Subsequent warming of the ice allows for the sublimation of the products, including this compound, which are then detected using photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[3][4] This method has provided definitive mass spectrometric evidence for the existence of gaseous this compound.[3][4]

Despite these successes, the transient nature and low concentrations of gaseous this compound produced in these experiments have so far precluded high-resolution rotational spectroscopy that would be necessary to determine its experimental rotational constants.

Theoretical Methodologies

The theoretical rotational constants presented in this guide are derived from high-level quantum chemical calculations. These computational methods provide a powerful tool for predicting the properties of transient and difficult-to-study molecules.

Computational Workflow:
  • Geometry Optimization: The first step involves finding the lowest energy structure (geometry) of the C2 and Cs conformers of this compound. This is typically done using methods like coupled cluster with single, double, and perturbative triple excitations (CCSD(T)) or density functional theory (DFT) with a large basis set (e.g., aug-cc-pVTZ).

  • Quartic Force Field (QFF) Calculations: For the highest accuracy, a QFF is computed. This involves calculating the energy at thousands of points on the potential energy surface around the equilibrium geometry. These calculations are often performed using explicitly correlated coupled cluster methods like CCSD(T)-F12.

  • Vibrational Perturbation Theory (VPT2): The QFF is then used in conjunction with VPT2 to calculate vibrationally averaged rotational constants (A₀, B₀, C₀).[1] These are more directly comparable to experimental values than the equilibrium rotational constants (Ae, Be, Ce) which correspond to the bottom of the potential well.

The diagram below illustrates the general workflow for comparing theoretical predictions with experimental observations for a molecule like this compound.

G cluster_theoretical Theoretical Workflow cluster_experimental Experimental Workflow quantum_chem Quantum Chemical Calculations (e.g., CCSD(T), DFT) geom_opt Geometry Optimization quantum_chem->geom_opt qff Quartic Force Field (QFF) Calculation geom_opt->qff vpt2 Vibrational Perturbation Theory (VPT2) qff->vpt2 theo_const Predicted Rotational Constants (A, B, C) vpt2->theo_const comparison Comparison & Refinement theo_const->comparison synthesis Gas-Phase Synthesis - Evaporation of HCHO(aq) - Electron Irradiation of Ices detection Spectroscopic Detection - IR Spectroscopy - Mass Spectrometry synthesis->detection exp_spec Experimental Spectrum detection->exp_spec exp_const Experimental Rotational Constants (Not yet available) exp_spec->exp_const exp_spec->comparison comparison->exp_const Guides Experimental Search

Caption: Workflow for the interplay between theoretical calculations and experimental investigations of this compound.

References

Assessing the Atmospheric Significance of Methanediol Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of methanediol (CH₂(OH)₂) from the hydration of formaldehyde (B43269) (HCHO) in the atmosphere has emerged as a pivotal, yet contentious, topic in atmospheric chemistry. Its potential roles as a significant precursor to formic acid and a contributor to aerosol formation are under intense scientific scrutiny. This guide provides an objective comparison of the this compound formation pathway with alternative atmospheric fates of formaldehyde, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The atmospheric significance of this compound is largely dictated by its formation rate, subsequent reaction kinetics, and atmospheric abundance. The following tables summarize key quantitative data to facilitate a comparison between the this compound pathway and other relevant atmospheric processes.

ParameterThis compound (CH₂(OH)₂)Formaldehyde (HCHO)Source(s)
Atmospheric Abundance Inferred upper limit of 12-20 ppt (B1677978) in specific regions.[1] Global model values in the range of 1-50 ppt.[1]Varies from <100 pptv in the remote marine boundary layer to several ppbv in polluted urban areas.[1]
Henry's Law Constant (at 280 K) 8.1 × 10⁵ M atm⁻¹[1][2][3][4]3.0 M atm⁻¹[2][1][2][3][4]

Table 1: Atmospheric Abundance and Henry's Law Constants. The significantly higher Henry's Law constant of this compound compared to formaldehyde indicates its much greater solubility in atmospheric water, such as clouds and aerosols.

ReactantProduct(s)Rate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric ConditionsSource(s)
This compound + OH Formic Acid + H₂O7.5 × 10⁻¹² (Chamber Experiment)Ambient[1][3][4]
2.4 ± 0.5 × 10⁻¹² (Theoretical Calculation)T = 260–310 K, P = 0–1 atm[1][3][4]
Formaldehyde + OH Formyl Radical (HCO) + H₂O(1.05 ± 0.11) × 10⁻¹¹T = 228-362 K[5][6]
Formaldehyde + hν (photolysis) H₂ + CONoontime max: 4.5 × 10⁻⁵ to 7.8 × 10⁻⁵ s⁻¹ (photolysis rate)Clear-sky conditions[7]
H + HCO

Table 2: Key Reaction Rate Constants. A significant discrepancy exists between the experimentally derived and theoretically calculated rate constant for the reaction of this compound with the hydroxyl radical (OH), a key atmospheric oxidant. This difference has profound implications for the calculated global production of formic acid from this pathway. The reaction of formaldehyde with OH and its photolysis are major removal pathways for formaldehyde in the atmosphere.

PathwayEstimated Global Formic Acid Production (Tg/year)Key UncertaintiesSource(s)
This compound + OH 3.3 (range 1.2–8.5)Rate constant of CH₂(OH)₂ + OH, cloud processing efficiency.[1][3][4]
Other Known Sources (e.g., VOC oxidation) 30 - 60Complex and varied VOC precursors and oxidation mechanisms.[8]

Table 3: Comparison of Global Formic Acid Production Estimates. Recent studies suggest that the contribution of the this compound pathway to the global formic acid budget is substantially smaller than initially proposed, accounting for less than 10% of the required source to match observations.[3][9]

Experimental Protocols

Detailed methodologies are crucial for interpreting the conflicting data surrounding this compound's atmospheric significance. Below are summaries of key experimental approaches.

Synthesis of Gaseous this compound

1. Energetic Processing of Low-Temperature Ices:

  • Objective: To synthesize and identify gas-phase this compound, which is unstable under standard conditions.

  • Methodology:

    • A mixture of methanol (B129727) (CH₃OH) and oxygen (O₂) ices is prepared on a silver wafer at a cryogenic temperature (5 K) within an ultra-high vacuum (UHV) chamber.[10]

    • The ice mixture is irradiated with energetic electrons to induce chemical bond cleavage and initiate non-equilibrium reactions.[10]

    • The irradiated ice is then heated at a controlled rate (e.g., 1 K/min) in a process called temperature-programmed desorption (TPD).[10]

    • As the ice sublimes, the gaseous products are analyzed using isomer-selective photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS).[11] Isotopic substitution studies (e.g., using ¹³CH₃OH, CD₃OD) are employed to confirm the elemental composition of the detected species.[11]

2. Evaporation of Aqueous Formaldehyde Solution:

  • Objective: To rapidly prepare gaseous this compound for spectroscopic analysis.

  • Methodology:

    • An aqueous solution of formaldehyde is prepared by dissolving paraformaldehyde under reflux. In aqueous solutions, formaldehyde exists in equilibrium with this compound.[12]

    • The solution is then evaporated, generating a vapor containing water, formaldehyde, and this compound.

    • The rovibrational spectrum of the vapor is measured, with specific spectral features in the 980–1100 cm⁻¹ range being characteristic of gaseous this compound and free from interference by water and formaldehyde.[13]

Chamber Experiments for Oxidation Studies
  • Objective: To determine the rate constant of the reaction between this compound and OH radicals under simulated atmospheric conditions.

  • General Protocol:

    • A large, controlled-environment chamber is used to simulate atmospheric conditions.

    • Gaseous this compound is introduced into the chamber.

    • A source of OH radicals (e.g., photolysis of a precursor like hydrogen peroxide) is activated.

    • The concentrations of this compound, OH radicals, and the product (formic acid) are monitored over time using sensitive analytical techniques such as chemical ionization mass spectrometry (CIMS).

    • The rate constant is derived from the observed decay of this compound in the presence of a known concentration of OH radicals. It has been suggested that the presence of this compound oligomers in such experiments could contribute to an overestimation of the formic acid production rate.[9]

Atmospheric Signaling Pathways and Logical Relationships

The following diagrams illustrate the key atmospheric pathways involving formaldehyde and this compound.

Methanediol_Formation_and_Fate cluster_gas_phase Gas Phase HCHO Formaldehyde (HCHO) HCO Formyl Radical (HCO) HCHO->HCO + OH H_atom H Atom HCHO->H_atom + hν (radical) H2 Hydrogen Gas (H₂) HCHO->H2 + hν (molecular) HCHO_aq Aqueous Formaldehyde HCHO->HCHO_aq Uptake OH_gas OH Radical hv Sunlight (hν) CO Carbon Monoxide (CO) HCO->CO + O₂ Methanediol_gas This compound (CH₂(OH)₂) Formic_Acid Formic Acid (HCOOH) Methanediol_gas->Formic_Acid + OH Methanediol_aq Aqueous This compound Methanediol_gas->Methanediol_aq Uptake HCHO_aq->HCHO Outgassing HCHO_aq->Methanediol_aq + H₂O (Hydration) Methanediol_aq->Methanediol_gas Outgassing Methanediol_aq->HCHO_aq - H₂O (Dehydration)

Figure 1: Atmospheric pathways of formaldehyde and this compound.

Caption: This diagram illustrates the atmospheric transformation pathways of formaldehyde, including its gas-phase reactions and its reversible hydration in the aqueous phase to form this compound, which can then be oxidized to formic acid.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis cluster_oxidation Oxidation Experiment P1 Precursors (e.g., CH₃OH + O₂ ice) P2 Energetic Processing (Electron Irradiation) P1->P2 P3 Sublimation (TPD) P2->P3 P4 Gaseous this compound P3->P4 A1 Mass Spectrometry (PI-ReTOF-MS) P4->A1 A2 Spectroscopy (e.g., FTIR) P4->A2 O1 Introduce to Chamber P4->O1 O2 React with OH O1->O2 O3 Monitor Reactants and Products O2->O3 O4 Determine Rate Constant O3->O4

Figure 2: Experimental workflow for this compound studies.

Caption: This flowchart outlines the key steps in the experimental investigation of this compound, from its synthesis and identification to the study of its atmospheric reactions.

Conclusion

The atmospheric significance of this compound formation remains an area of active research with significant discrepancies between different studies. While the formation of this compound from formaldehyde in clouds is a well-established process, its contribution to the global formic acid budget appears to be smaller than initially thought. The large difference between experimentally derived and theoretically calculated rate constants for the reaction of this compound with OH radicals highlights the challenges in accurately quantifying its atmospheric impact. Further research is needed to resolve these uncertainties and to fully understand the role of this compound in aerosol formation and growth. The experimental protocols and quantitative data presented in this guide provide a framework for comparing the this compound pathway with other critical atmospheric processes involving formaldehyde.

References

Methanediol's Role in New Particle Formation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the atmospheric chemistry of new particle formation (NPF) reveals methanediol as a noteworthy, albeit less potent, precursor compared to established players like ammonia (B1221849) and amines. Theoretical studies and quantum chemical calculations illuminate its capacity to stabilize sulfuric acid clusters, a critical step in the birth of new atmospheric particles. However, the extent of its contribution is a subject of ongoing investigation, with current evidence suggesting a secondary role in comparison to more dominant precursors.

This compound (CH₂(OH)₂), the simplest geminal diol, emerges from the hydrolysis of formaldehyde, a ubiquitous atmospheric trace gas.[1] Its two hydroxyl groups enable it to form hydrogen bonds with key nucleating species like sulfuric acid (H₂SO₄), thereby participating in the initial stages of particle formation.[1][2] While this interaction is thermodynamically favorable, it is weaker than the bond formed between sulfuric acid and basic compounds such as ammonia (NH₃) and amines.[1]

This guide provides a comparative analysis of this compound's role in new particle formation against other significant precursors, drawing upon available theoretical data. It is designed for researchers, scientists, and drug development professionals seeking a concise overview of the current understanding in this field.

Comparative Analysis of Precursor Performance

The stabilizing effect of different precursors on sulfuric acid clusters is a key determinant of their potential to drive new particle formation. This is often quantified by the Gibbs free energy of formation (ΔG) for the initial clusters; a more negative ΔG indicates a more stable cluster and a more favorable formation process.

Theoretical calculations provide a basis for comparing the efficacy of this compound, ammonia, and water in stabilizing a single sulfuric acid molecule.

Precursor SystemGibbs Free Energy of Formation (ΔG) at 298.15 K (kcal/mol)Reference
(H₂SO₄)₂(H₂O)-6.40[1]
(H₂SO₄)(NH₃)Significantly more favorable than (H₂SO₄)(CH₂(OH)₂)[1]
(H₂SO₄)(CH₂(OH)₂)-3.99[1]
(H₂SO₄)(H₂O)-1.04[1]

Note: The Gibbs free energy for the sulfuric acid-ammonia system, while not explicitly quantified in the same direct comparison, is consistently reported as being significantly more negative (i.e., more stable) than that of the sulfuric acid-methanediol system.[1]

Simulated new particle formation (J) rates further underscore the relative importance of these precursors. Atmospheric cluster dynamics modeling allows for the prediction of formation rates under various atmospheric conditions.

Precursor SystemSimulated New Particle Formation Rate (J) (cm⁻³s⁻¹)ConditionsReference
H₂SO₄-CH₂(OH)₂Higher than H₂SO₄-H₂O at low [H₂SO₄] and low RHAmbient low [H₂SO₄], low relative humidity[1][2]
H₂SO₄-NH₃Orders of magnitude higher than H₂SO₄-H₂OTypical atmospheric conditions[3]
H₂SO₄-Amines (e.g., Dimethylamine)>1000-fold higher than H₂SO₄-NH₃Atmospherically relevant concentrations[3]
H₂SO₄-H₂O (binary)Baseline for comparison-[1][2]

Key takeaway: While this compound enhances new particle formation compared to a pure sulfuric acid-water system, its effect is considerably less pronounced than that of ammonia and, especially, amines.[1][2][3]

Experimental Protocols & Methodologies

The investigation of new particle formation relies on sophisticated experimental setups that can simulate atmospheric conditions in a controlled environment. Key methodologies include:

  • Laminar Flow Reactors: These reactors are used to study nucleation kinetics under pristine conditions with minimal contamination.[4] They allow for the precise control of precursor concentrations and reaction times. A typical setup involves introducing precursor gases into a carrier gas stream and monitoring the formation and growth of particles downstream with instruments like a Scanning Mobility Particle Sizer (SMPS).

  • Atmospheric Simulation Chambers (e.g., CLOUD at CERN): These large-scale chambers enable the study of new particle formation under a wide range of atmospheric conditions, including temperature, humidity, and the presence of ionizing radiation.[5][6] Instruments like Chemical Ionization-Atmospheric Pressure interface-Time of Flight (CI-APi-TOF) mass spectrometers are used to detect and identify the chemical composition of the initial molecular clusters.[5]

A significant challenge in the experimental study of this compound's role in NPF is the difficulty in isolating and controlling its gas-phase concentration under typical laboratory conditions.[2] This has limited the availability of direct experimental data comparing its nucleation rates with other precursors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual pathways of new particle formation involving different precursors and a generalized experimental workflow for studying these processes.

New_Particle_Formation_Pathways cluster_main New Particle Formation Pathways cluster_binary Binary Pathway cluster_ternary_strong Ternary Pathways (Strong Bases) cluster_ternary_weak Ternary Pathway (this compound) H2SO4 Sulfuric Acid (H₂SO₄) Binary_Cluster (H₂SO₄)ₙ(H₂O)ₘ H2SO4->Binary_Cluster Ammonia_Cluster (H₂SO₄)ₙ(NH₃)ₐ H2SO4->Ammonia_Cluster Amine_Cluster (H₂SO₄)ₙ(Amine)ₐ H2SO4->Amine_Cluster Methanediol_Cluster (H₂SO₄)ₙ(CH₂(OH)₂)ₐ H2SO4->Methanediol_Cluster H2O Water (H₂O) H2O->Binary_Cluster NH3 Ammonia (NH₃) NH3->Ammonia_Cluster Amines Amines Amines->Amine_Cluster CH2OH2 This compound (CH₂(OH)₂) CH2OH2->Methanediol_Cluster Particle New Particle Binary_Cluster->Particle Growth Ammonia_Cluster->Particle Growth (more efficient) Amine_Cluster->Particle Growth (most efficient) Methanediol_Cluster->Particle Growth (moderately efficient) Experimental_Workflow cluster_workflow Generalized Experimental Workflow Precursors Precursor Gas Generation (e.g., H₂SO₄, NH₃, CH₂(OH)₂ precursor) Reactor Introduction into Reactor (Flow Tube or Chamber) Precursors->Reactor Measurement Particle Detection & Sizing (SMPS, CPC) Reactor->Measurement Control Controlled Conditions (Temperature, Pressure, RH) Control->Reactor Analysis Data Analysis (Formation & Growth Rates) Measurement->Analysis

References

Distinguishing Methanediol from its Isomer Methyl Peroxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in chemical analysis and synthesis. Methanediol and methyl peroxide, both with the chemical formula CH₄O₂, represent a simple yet illustrative case of structural isomerism where a geminal diol and a hydroperoxide can be differentiated through modern analytical techniques. This guide provides an objective comparison of their key distinguishing features, supported by experimental data and detailed protocols for their analysis.

At a Glance: Key Physicochemical and Spectroscopic Differences

A summary of the fundamental properties and expected spectroscopic characteristics of this compound and methyl peroxide is presented below. These differences form the basis for the analytical methods used to distinguish them.

PropertyThis compound (CH₂(OH)₂)Methyl Peroxide (CH₃OOH)
Molar Mass 48.041 g/mol 48.041 g/mol
Structure Geminal diolHydroperoxide
Appearance Colorless liquid (in aqueous solution)[1][2]Volatile, colorless liquid
Boiling Point ~194 °C[1][2]46 °C
Density ~1.199 g/cm³[1]Not readily available
¹H NMR Singlet around 4.61 ppm (in DMSO-d₆)Singlet for CH₃ group and a broader singlet for the OOH proton
¹³C NMR Signal around 88.83 ppm (in DMSO-d₆)Signal for CH₃ group in the aliphatic region
FT-IR (Key Bands) Strong O-H stretch, C-O stretchO-H stretch, O-O stretch, C-O stretch
Mass Spec (EI) Molecular ion (m/z 48), fragments at m/z 47, 31, 29Molecular ion (m/z 48), characteristic peroxide fragmentation

Experimental Data for Isomer Differentiation

The following sections present experimental data from key analytical techniques that highlight the structural differences between this compound and methyl peroxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The distinct chemical environments of the protons and carbon atoms in this compound and methyl peroxide give rise to unique NMR spectra.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

IsomerNucleusChemical Shift (δ) ppmMultiplicityNotes
This compound ¹H4.61[3]SingletIn DMSO-d₆. The two equivalent CH₂ protons and two equivalent OH protons often appear as a single, exchange-broadened peak or distinct singlets depending on the solvent and conditions.
¹³C88.83[3]-In DMSO-d₆. This downfield shift is characteristic of a carbon atom bonded to two oxygen atoms.
Methyl Peroxide ¹H~3.8 (predicted)SingletPredicted data from Human Metabolome Database. The methyl protons are expected to be a sharp singlet.
Variable (predicted)Singlet (broad)The hydroperoxy proton is acidic and its chemical shift is highly dependent on concentration and solvent.
¹³C~55-65 (estimated)-Expected chemical shift for a methyl group attached to an oxygen atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. The different functional groups in this compound (geminal diol) and methyl peroxide (hydroperoxide) result in distinct infrared absorption patterns.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compoundMethyl Peroxide (Characteristic Absorptions)
O-H Stretch 3637.6 (m), 3564.4 (m)[4]Broad absorption in the 3200-3600 cm⁻¹ region
C-H Stretch ~2900-3000~2900-3000
C-O-H Bending 1424.4 (w), 1358.7 (w)[4]Present, but may be coupled with other vibrations
C-O Stretch 1056.5 (s)[4]~1000-1200
O-O Stretch Not applicableWeak to medium absorption around 830-890 cm⁻¹
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. While both isomers have the same molecular weight, their fragmentation pathways differ due to their distinct structures.

Table 3: Electron Ionization Mass Spectrometry Data

m/zThis compound FragmentsMethyl Peroxide Fragments (Predicted)
48 [CH₄O₂]⁺ (Molecular Ion)[CH₄O₂]⁺ (Molecular Ion)
47 [CH₃O₂]⁺ (Loss of H)[5][CH₃O₂]⁺ (Loss of H)
33 Not a major fragment[CH₃O₂H - CH₃]⁺ or [O₂H]⁺
31 [CH₂OH]⁺[CH₃O]⁺
29 [CHO]⁺Not a major fragment

Experimental Workflows and Signaling Pathways

Visualizing the analytical workflow and potential reaction pathways can aid in understanding the differentiation process and the chemical behavior of these isomers.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_identification Identification sample Mixture of CH₄O₂ Isomers nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry (EI-MS, MS/MS) sample->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ftir_data Vibrational Frequencies ftir->ftir_data ms_data m/z Values & Fragmentation Patterns ms->ms_data This compound This compound nmr_data->this compound methyl_peroxide Methyl Peroxide nmr_data->methyl_peroxide ftir_data->this compound ftir_data->methyl_peroxide ms_data->this compound ms_data->methyl_peroxide

Caption: Workflow for distinguishing this compound and methyl peroxide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to differentiate between this compound and methyl peroxide based on their distinct chemical shifts.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

    • Acquire a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, multiplicities, and integration of the signals to identify the isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectra of the isomers to identify characteristic functional group absorptions.

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for O-H, C-H, C-O, and O-O stretching and bending vibrations.

    • Compare the obtained spectrum with reference spectra or known characteristic frequencies to identify the isomer.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation patterns to distinguish between the isomers.

Protocol:

  • Sample Introduction:

    • For volatile liquids, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • If using a GC inlet, inject a small volume of the diluted sample. The GC will separate the components before they enter the mass spectrometer.

    • For direct injection, a small amount of the sample is introduced into the ion source via a heated probe.

  • Ionization and Fragmentation:

    • The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged molecular ions.

    • The excess energy imparted to the molecular ions causes them to fragment in a characteristic manner.

  • Mass Analysis and Detection:

    • The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (at m/z 48 for both isomers).

    • Analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pattern and identify the isomer. Tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation by isolating the molecular ion and inducing further fragmentation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methanediol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of methanediol, which exists in equilibrium with formaldehyde (B43269) in aqueous solutions, is critical across various fields, from atmospheric chemistry to drug formulation and safety assessment.[1] The process of cross-validation ensures that different analytical methods yield comparable and dependable results, a cornerstone of data integrity in scientific research and regulatory submissions.[2] This guide provides an objective comparison of three common analytical techniques for the detection of formaldehyde/methanediol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared across different laboratories, analysts, or equipment.[2] It is particularly crucial when transferring a method or when data from different analytical techniques are being compared within a study.[3][4] The acceptance criteria for cross-validation typically require the mean accuracy of quality control (QC) samples to be within ±15% of the nominal concentration and the precision (coefficient of variation, CV) to not exceed 15%.[5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and spectrophotometric methods for formaldehyde analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Spectrophotometry
Principle Separation in the liquid phase after derivatization, followed by detection.Separation of volatile compounds in the gas phase with mass-based detection.Formation of a colored or fluorescent product after reaction, measured by absorbance or fluorescence.
Selectivity High, dependent on the derivatizing agent and chromatographic separation.Very high, based on both retention time and mass fragmentation patterns.Moderate to high, can be susceptible to interferences from other aldehydes or compounds that react with the derivatizing agent.
Sensitivity (LOD) Good to excellent (low ppb range).[6]Excellent (low ppb to ppt (B1677978) range).Good (low ppm to high ppb range).
Linearity (R²) Typically ≥ 0.99.Typically > 0.99.Typically ≥ 0.99.
Precision (CV, %) Generally < 15%.Generally < 15%.Generally < 15%.
Accuracy (%) Typically within 85-115%.Typically within 85-115%.Typically within 90-110%.
Sample Throughput Moderate.Moderate to low.High.
Instrumentation Cost Moderate.High.Low.
Primary Application Quantification in liquid samples, including aqueous solutions and biological matrices.Identification and quantification in complex matrices, including air, water, and biological samples.Routine quantification in simpler liquid matrices where high sensitivity is not the primary requirement.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of formaldehyde/methanediol.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method often involves pre-column derivatization to convert formaldehyde into a more stable and detectable compound. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[7][8]

  • Sample Preparation and Derivatization:

    • To 1 mL of the aqueous sample, add 1 mL of a saturated solution of DNPH in 2 M hydrochloric acid.

    • Vortex the mixture and incubate at 40°C for 30 minutes.

    • Extract the resulting dinitrophenylhydrazone derivative with 2 mL of acetonitrile (B52724).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1200 series or equivalent with a UV detector.[9]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[10]

    • Detection Wavelength: 360 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly selective and sensitive, often used for the analysis of volatile organic compounds. Derivatization may be employed to improve the chromatographic properties of formaldehyde.

  • Sample Preparation and Derivatization:

    • For aqueous samples, headspace sampling is a common technique.[8]

    • Alternatively, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed.[9]

    • The resulting oxime can then be extracted with a suitable organic solvent like hexane.

  • Instrumentation and Conditions:

    • GC-MS System: An Agilent 7890A GC with a 5977B MS detector or equivalent.[9]

    • Column: A capillary column suitable for volatile compounds (e.g., HP-INNOWax, 60 m x 0.25 mm, 0.25 µm).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Initial temperature of 60°C, ramped to 230°C.[9]

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole, scanning a relevant mass range.

Spectrophotometry

Spectrophotometric methods are often simple and rapid, making them suitable for screening and routine analysis. A widely used method is the Hantzsch reaction with acetylacetone (B45752).[8][11]

  • Sample Preparation and Reagent:

    • Prepare the Hantzsch reagent by mixing ammonium (B1175870) acetate, acetic acid, and acetylacetone in water.

    • Add a specific volume of the Hantzsch reagent to the sample containing formaldehyde.

  • Reaction and Measurement:

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for the formation of a yellow-colored product, diacetyldihydrolutidine.[8]

    • Cool the solution to room temperature.

    • Measure the absorbance of the solution at the maximum wavelength (approximately 412 nm) using a UV-Vis spectrophotometer.[7]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for this compound detection.

G Cross-Validation Workflow for this compound Analytical Methods cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_prep Sample Preparation & Derivatization A_analysis HPLC Analysis A_prep->A_analysis A_data Data Acquisition & Processing A_analysis->A_data comparison Compare Results (Statistical Analysis) A_data->comparison B_prep Sample Preparation & Derivatization B_analysis GC-MS Analysis B_prep->B_analysis B_data Data Acquisition & Processing B_analysis->B_data B_data->comparison start Define Validation Parameters (Accuracy, Precision, Linearity) qc_samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) start->qc_samples qc_samples->A_prep qc_samples->B_prep report Generate Cross-Validation Report comparison->report

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for researchers to select and cross-validate appropriate analytical methods for the detection and quantification of this compound. By carefully considering the performance characteristics and adhering to detailed experimental protocols, scientists can ensure the generation of high-quality, reproducible data.

References

A Tale of Two Phases: Unraveling the Contrasting Chemistry of Methanediol in Gas and Water

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical behavior of a molecule in different environments is paramount. Methanediol (CH₂(OH)₂), the simplest geminal diol, presents a fascinating case study in this regard. While it is a fleeting, high-energy species in the gas phase, it is the dominant, stable form of formaldehyde (B43269) in aqueous solutions. This guide provides a comprehensive comparison of the gas-phase versus aqueous-phase chemistry of this compound, supported by experimental data and detailed protocols.

In the rarefied environment of the gas phase, this compound is a molecule of interest in atmospheric and interstellar chemistry. Its existence is transient, governed by high-energy formation pathways and a kinetic stability that belies its thermodynamic inclination to decompose. Conversely, in the aqueous phase, the equilibrium overwhelmingly favors the hydrated form of formaldehyde, making this compound a key intermediate in biological systems and industrial processes. This stark contrast in stability and reactivity underscores the critical role of the surrounding medium in dictating chemical fate.

Quantitative Comparison of this compound Chemistry

The fundamental differences in the behavior of this compound in the gas and aqueous phases are most clearly illustrated by quantitative data on its formation and stability. The following tables summarize key thermodynamic and kinetic parameters.

ParameterGas PhaseAqueous Phase
Formation Reaction CH₂O + H₂O ⇌ CH₂(OH)₂CH₂O(aq) + H₂O(l) ⇌ CH₂(OH)₂(aq)
Enthalpy of Reaction High activation energy barrier, kinetically unfavorable without a catalyst.[1][2][3]Exothermic reaction, thermodynamically favorable.[2][4]
Equilibrium Constant (K) Not readily measured due to instability.K_h = [CH₂(OH)₂]/[CH₂O] ≈ 2000 at 25°C, indicating the equilibrium strongly favors this compound.[2][4][5][6][7]
Stability Kinetically stable at low temperatures (<100 K) and at 300 K in the absence of catalysts, but thermodynamically unstable.[4][6][8][9]Thermodynamically stable and the predominant species in dilute aqueous formaldehyde solutions.[1][7][8][9]
Key Reactions Unimolecular decomposition to CH₂O + H₂O (slow), reaction with radicals (e.g., OH).Dehydration to formaldehyde, oligomerization to polyoxymethylene glycols.[4][7]

Table 1: Thermodynamic and Stability Comparison

ParameterGas PhaseAqueous Phase (at 25°C, pH 7)
Formation Rate Constant Very slow without a catalyst. Catalyzed by acids (e.g., sulfuric acid, iodic acid), which can increase the rate by orders of magnitude.[1]Hydration rate constant (k_hyd): ~3.5 s⁻¹.[4]
Decomposition/Dehydration Rate Constant Unimolecular decomposition rate is very low (<10⁻¹⁸ s⁻¹) at 300 K.[4][8] Proton tunneling can enhance the decomposition rate.[10] Catalyzed by water molecules in theoretical studies.[11][12]Dehydration rate constant (k_dehyd): ~1.6 x 10⁻³ s⁻¹.[2][4] The reaction is acid and base catalyzed.

Table 2: Kinetic Comparison

Experimental Protocols

The study of this compound in its two distinct phases requires vastly different experimental approaches.

Gas-Phase this compound Synthesis and Detection

Objective: To generate and identify this compound in the gas phase.

Methodology: Energetic processing of methanol-oxygen ices followed by sublimation and photoionization mass spectrometry.[5][12][13]

  • Ice Sample Preparation: A mixture of methanol (B129727) (CH₃OH) and oxygen (O₂) is deposited onto a cryogenic substrate (e.g., a silver wafer) at temperatures around 5 K.

  • Energetic Processing: The ice sample is irradiated with high-energy electrons (e.g., 5 keV) to induce chemical reactions within the ice matrix. This process can lead to the formation of this compound.

  • Sublimation: The temperature of the substrate is slowly increased, causing the volatile species, including the newly formed this compound, to sublimate into the gas phase.

  • Photoionization and Detection: The sublimated gas is introduced into a mass spectrometer. Isomer-selective photoionization is achieved using a tunable vacuum ultraviolet (VUV) light source. By scanning the photon energy, different isomers can be selectively ionized and detected by a time-of-flight (TOF) mass spectrometer. The identification of this compound is confirmed by its mass-to-charge ratio (m/z = 48) and its unique photoionization efficiency spectrum, which can be compared with theoretical calculations. Isotopic substitution studies (e.g., using ¹³CH₃OH or CD₃OD) can be used to further confirm the elemental composition of the detected species.

Aqueous-Phase Formaldehyde Hydration Kinetics by NMR Spectroscopy

Objective: To determine the equilibrium and rate constants for the hydration of formaldehyde in an aqueous solution.

Methodology: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][8]

  • Sample Preparation: Aqueous solutions of formaldehyde of known concentrations are prepared in H₂O or D₂O. For ¹³C NMR, ¹³C-enriched formaldehyde may be used to enhance signal intensity. The pH of the solution is adjusted using appropriate buffers.

  • NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded at various temperatures. The distinct signals for formaldehyde (CH₂O), this compound (CH₂(OH)₂), and its oligomers can be identified and integrated.

  • Equilibrium Constant Determination: The equilibrium constant (K_h) for hydration is calculated from the ratio of the integrated peak areas of this compound to that of free formaldehyde at equilibrium: K_h = [CH₂(OH)₂] / [CH₂O].

  • Kinetic Measurements (Selective Inversion Transfer): To measure the rate constants of the forward (hydration) and reverse (dehydration) reactions, a selective inversion transfer NMR experiment can be performed. In this technique, the magnetization of one species (e.g., the formaldehyde proton signal) is selectively inverted with a radiofrequency pulse. The rate of magnetization transfer to the other species (this compound) is then monitored as a function of time. By fitting the changes in signal intensities to the appropriate kinetic model, the rate constants for the interconversion can be determined.

Signaling Pathways and Logical Relationships

The chemical transformations of this compound in both phases can be visualized as reaction pathways.

Gas_Phase_Chemistry cluster_formation Formation cluster_reactions Reactions CH2O Formaldehyde This compound This compound (trans and cis) CH2O->this compound + H₂O (High Energy Barrier) H2O Water This compound->CH2O Unimolecular Decomposition (Slow) Formic_acid Formic Acid This compound->Formic_acid + OH Radical Acid Acid Catalyst (e.g., H₂SO₄, HIO₃) Acid->this compound Catalyzes Formation OH_radical OH Radical

Caption: Gas-phase reaction pathways of this compound.

Aqueous_Phase_Chemistry cluster_equilibrium Hydration Equilibrium cluster_oligomerization Oligomerization CH2O_aq Formaldehyde (aq) Methanediol_aq This compound (aq) (Dominant Species) CH2O_aq->Methanediol_aq + H₂O (fast) Equilibrium Favors Product H2O_l Water (l) Oligomers Polyoxymethylene Glycols Methanediol_aq->Oligomers + n CH₂(OH)₂

References

A Comparative Benchmarking Guide to Methanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanediol (CH₂(OH)₂), the simplest geminal diol, is a molecule of significant interest in atmospheric chemistry, and as a key intermediate in various chemical processes. In aqueous solutions, it exists in equilibrium with formaldehyde (B43269), playing a crucial role in its reactivity and biological interactions. This guide provides a comprehensive comparison of the primary methods for this compound synthesis, offering experimental insights to inform methodology selection for research and development applications.

Performance Comparison of Synthesis Methods

The selection of a suitable synthesis method for this compound is contingent on the desired scale, purity requirements, and the intended application, particularly whether an aqueous solution or gaseous form is needed. The following table summarizes the key performance indicators for the three primary synthesis routes.

Synthesis MethodPrecursorsTypical YieldPurityReaction TimeKey AdvantagesKey Disadvantages
Hydration of Formaldehyde Formaldehyde (or Paraformaldehyde), WaterHigh (in equilibrium)[1][2]In aqueous solution, exists in equilibrium with formaldehyde and its oligomers[2][3]Rapid, equilibrium is established quickly[4][5]Simple, cost-effective, readily available precursors, suitable for producing aqueous solutions.Product is an equilibrium mixture, isolation of pure this compound is not feasible.
Hydrolysis of Dichloromethane (B109758) Dichloromethane, WaterUp to 75.5% (as formaldehyde)[6]Can produce formaldehyde which hydrates to this compound; potential for impurities from side reactions.Slow under mild conditions; requires high temperatures or strong alkali for reasonable rates[7].Utilizes a different precursor, potentially useful in specific contexts.Harsh reaction conditions, potential for hazardous byproducts (HCl)[7], requires significant energy input.
Electron Irradiation of Methanol-Oxygen Ices Methanol (B129727), OxygenNot typically quantified for preparative yield; primarily for spectroscopic studies.High purity gaseous this compound can be generated for analysis[8].Dependent on irradiation time and flux.Allows for the generation of gaseous this compound for spectroscopic and mechanistic studies[8].Specialized equipment required, not suitable for bulk synthesis, produces a mixture of isomers[8].

Experimental Protocols

Detailed methodologies for the key synthesis routes are outlined below, providing a foundation for laboratory implementation.

Hydration of Formaldehyde

This is the most common and straightforward method for generating aqueous solutions of this compound.

Protocol:

  • Preparation of Formaldehyde Solution: Gaseous this compound can be generated by the evaporation of an aqueous formaldehyde solution. Such a solution is typically prepared by dissolving paraformaldehyde in water under reflux conditions[9].

  • Equilibrium Establishment: In an aqueous solution, formaldehyde rapidly establishes an equilibrium with this compound. The equilibrium constant for this hydration is approximately 10³, favoring the formation of this compound, especially in dilute solutions[2]. For instance, in a 5% by weight solution of formaldehyde in water, approximately 80% of the solute exists as this compound[1].

  • Analysis: The concentration of this compound in solution can be inferred from the total formaldehyde concentration and the known equilibrium constant. Spectroscopic methods can also be employed for direct detection and quantification.

Hydrolysis of Dichloromethane

This method provides an alternative route to formaldehyde, which subsequently hydrates to this compound in an aqueous environment.

Protocol:

  • Reaction Setup: The hydrolysis of dichloromethane can be carried out by passing it with steam over a catalyst at elevated temperatures. One reported method utilizes a tin phosphate (B84403) catalyst deposited on pumice[6].

  • Reaction Conditions: The hydrolysis is conducted at high temperatures, for example, 460°C[6]. The ratio of chlorides to water is a critical parameter, with a suggested ratio of 1:10 for efficient hydrolysis[6].

  • Product Collection: The reaction products, primarily formaldehyde and hydrogen chloride, are collected from the reaction stream. In an aqueous collection system, the formaldehyde will exist in equilibrium with this compound.

  • Yield: A reported yield for the formation of formaldehyde from dichloromethane under these conditions is 75.5%[6].

Electron Irradiation of Methanol-Oxygen Ices

This technique is specialized for the gas-phase synthesis of this compound, primarily for research purposes such as spectroscopic characterization.

Protocol:

  • Ice Preparation: A mixture of methanol (CH₃OH) and oxygen (O₂) ices is prepared on a cold substrate (e.g., a silver wafer) at cryogenic temperatures (e.g., 5 K) within an ultra-high vacuum (UHV) chamber[8].

  • Electron Irradiation: The prepared ice mixture is irradiated with a beam of energetic electrons. This process induces the formation of electronically excited oxygen atoms which can then insert into the C-H bonds of methanol[8].

  • Sublimation and Detection: Following irradiation, the temperature of the substrate is gradually increased, causing the volatile species, including the newly synthesized this compound, to sublime into the gas phase. These gaseous products can then be identified and characterized using techniques such as photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS)[8].

Reaction Mechanisms and Pathways

The synthesis and decomposition of this compound involve distinct chemical transformations. The following diagrams, generated using the DOT language, illustrate these key pathways.

This compound Synthesis via Formaldehyde Hydration

The hydration of formaldehyde is a reversible nucleophilic addition reaction. The reaction can be catalyzed by acids or bases. In a neutral aqueous solution, water acts as the nucleophile.

G H2C=O Formaldehyde TS1 Transition State H2C=O->TS1 Nucleophilic Attack H2O Water H2O->TS1 CH2(OH)2 This compound TS1->CH2(OH)2 Proton Transfer

Caption: Hydration of formaldehyde to this compound.

This compound Decomposition Pathway

The decomposition of this compound back to formaldehyde and water is the reverse of the hydration reaction and is a key process in understanding its stability.

G CH2(OH)2 This compound TS2 Transition State CH2(OH)2->TS2 Proton Transfer H2C=O Formaldehyde TS2->H2C=O H2O Water TS2->H2O

Caption: Decomposition of this compound to formaldehyde and water.

Experimental Workflow for Electron Irradiation Synthesis

The synthesis of gaseous this compound via electron irradiation of methanol-oxygen ices involves a specific experimental sequence.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Analysis IcePrep Methanol-Oxygen Ice Preparation (5 K, UHV) Irradiation Electron Irradiation IcePrep->Irradiation Sublimation Temperature-Programmed Desorption (TPD) Irradiation->Sublimation Detection PI-ReTOF-MS Detection Sublimation->Detection

Caption: Workflow for electron irradiation synthesis of this compound.

References

Evaluating the Role of Methanediol in Different Atmospheric Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanediol (CH₂(OH)₂), the simplest geminal diol, is an important, yet elusive, intermediate in atmospheric chemistry.[1][2] Formed from the hydration of formaldehyde (B43269), it is implicated in key atmospheric processes, including the formation of formic acid and potentially the nucleation of new aerosol particles.[1][3][4] However, the quantitative contribution of this compound to these processes is a subject of ongoing scientific debate. Atmospheric models, which are crucial tools for understanding and predicting atmospheric composition and climate, differ in their representation of this compound chemistry, largely due to conflicting experimental and theoretical data.

This guide provides an objective comparison of the role of this compound as represented in different atmospheric modeling approaches. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the chemical pathways and modeling workflows to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge.

The Atmospheric Chemistry of this compound

This compound is primarily formed in the atmosphere through the hydration of formaldehyde (HCHO).[3][5] This reaction is particularly efficient in aqueous environments such as cloud droplets.[6][7]

CH₂O(aq) + H₂O(l) ⇌ CH₂(OH)₂(aq) [3]

Once formed, this compound can be released into the gas phase, where it can react with atmospheric oxidants, most notably the hydroxyl radical (OH).

A Contentious Source of Formic Acid

A central debate revolves around the efficiency of the gas-phase oxidation of this compound by OH radicals as a source of atmospheric formic acid (HCOOH).[6][8] Formic acid is a significant contributor to rainwater acidity and can participate in the formation of cloud condensation nuclei (CCN).[3] Many atmospheric models have historically underpredicted the observed concentrations of formic acid.[6][9]

One line of research proposed that the reaction of this compound with OH is a major, previously overlooked source of formic acid, potentially reconciling the discrepancy between models and observations.[7] However, more recent high-level theoretical calculations have suggested a significantly lower rate for this reaction, implying that this pathway is only a minor contributor to the global formic acid budget.[6][8][9] This discrepancy highlights a critical uncertainty in our understanding of tropospheric chemistry.

Quantitative Data Comparison

The primary differences in how atmospheric models represent this compound's impact stem from the kinetic and thermodynamic parameters they employ. The following tables summarize the key data from conflicting studies.

Table 1: Rate Constants for the Reaction of this compound with OH Radicals

Study TypeRate Constant (k) at ~298 K (cm³ s⁻¹)Atmospheric ImplicationReference
Chamber Experiment7.5 × 10⁻¹²Major source of formic acidFranco et al. (as cited in[6][8])
Theoretical Calculation(2.4 ± 0.5) × 10⁻¹²Minor source of formic acidNguyen et al.[6][8][9]

Table 2: Equilibrium and Henry's Law Constants for this compound

ParameterValueConditionsReference
Hydration Equilibrium Constant (Kh = [CH₂(OH)₂]/[HCHO])~1300Aqueous solution, room temperature[3]
Gas-Phase Equilibrium Constant (Keq for HCHO + H₂O ⇌ CH₂(OH)₂)1.39 × 10¹⁹ cm⁻³280 K[6]
Henry's Law Constant8.1 × 10⁵ M atm⁻¹280 K[8][9]

Table 3: Estimated Global Formic Acid Production from this compound + OH

Modeling ApproachGlobal HCOOH Production (Tg/year)ConclusionReference
Based on higher experimental rate constantImplied to be high, potentially closing the HCOOH budget gapMajor Source[7]
Based on lower theoretical rate constant1.2–8.5 (Best estimate: 3.3)Minor Source (~30 times less than previously reported)[8][9]

Experimental and Theoretical Protocols

The divergent data on this compound chemistry arise from different methodologies used for its study.

Atmospheric Simulation Chamber Experiments

Atmospheric simulation chambers are large, controlled environments used to study atmospheric chemical processes under realistic conditions.[10][11]

  • Objective: To measure the rate constant of the reaction between this compound and OH radicals and to identify the reaction products.

  • Methodology:

    • Generation of Gaseous this compound: Gaseous this compound is typically generated by evaporating an aqueous solution of formaldehyde, where the equilibrium favors this compound.[3]

    • Introduction of Reactants: Known quantities of the this compound source, an OH radical precursor (e.g., nitrous acid or hydrogen peroxide), and other relevant gases are introduced into the chamber.

    • Initiation of Reaction: The reaction is initiated by photolyzing the OH precursor with UV lights to generate OH radicals.

    • Monitoring: Advanced analytical instruments, such as Chemical Ionization Mass Spectrometry (CIMS), are used to monitor the decay of reactants and the formation of products (like formic acid) in real-time.[12]

    • Data Analysis: The rate constant is derived by analyzing the concentration changes over time.

Theoretical Quantum Chemistry Calculations

Theoretical calculations provide a way to determine reaction rates and thermodynamic properties from first principles, avoiding experimental artifacts.

  • Objective: To calculate the accurate rate constant for the CH₂(OH)₂ + OH reaction and the equilibrium constant for formaldehyde hydration.

  • Methodology:

    • High-Level Accuracy Calculations: Methods like coupled cluster theory (e.g., CCSD(T)) are used to compute the energies of reactants, transition states, and products.[6][8] These calculations provide a highly accurate potential energy surface for the reaction.

    • Master Equation Analysis: A two-dimensional master equation analysis is employed to account for the effects of temperature and pressure on the reaction rate, yielding rate constants that are directly applicable to atmospheric conditions.[6][8]

    • Thermochemical Protocols: Benchmark thermochemical protocols (e.g., ATcT, amHEAT) are used to calculate highly accurate heats of formation, which are then used to determine reaction enthalpies and equilibrium constants.[6]

Visualizing Pathways and Model Logic

Graphviz diagrams can illustrate the chemical processes and the divergence in modeling approaches.

Methanediol_Pathway cluster_aqueous Aqueous Phase (e.g., Cloud Droplet) cluster_gas Gas Phase HCHO_aq Formaldehyde (aq) HCHO MD_aq This compound (aq) CH₂(OH)₂ HCHO_aq->MD_aq + H₂O (Hydration) MD_gas This compound (g) CH₂(OH)₂ MD_aq->MD_gas Outgassing HCOOH Formic Acid HCOOH MD_gas->HCOOH + OH, O₂ OH Hydroxyl Radical (OH)

Caption: Formation of this compound in the aqueous phase and its subsequent gas-phase oxidation to formic acid.

Experimental_Workflow cluster_chamber Atmospheric Simulation Chamber Study prep 1. Prepare Reactants (HCHO solution, OH precursor) inject 2. Inject into Chamber prep->inject photolysis 3. Initiate Reaction (UV Photolysis) inject->photolysis monitor 4. Monitor Concentrations (e.g., CIMS) photolysis->monitor analyze 5. Analyze Data (Derive Rate Constant) monitor->analyze

Caption: A generalized workflow for studying this compound oxidation in an atmospheric simulation chamber.

Model_Comparison cluster_choices Choice of Rate Constant (k) cluster_outcomes Model Outcome start Atmospheric Model Needs to Parameterize CH₂(OH)₂ + OH Reaction k_high High k (e.g., 7.5e-12 cm³ s⁻¹) Based on Chamber Study start->k_high k_low Low k (e.g., 2.4e-12 cm³ s⁻¹) Based on Theory start->k_low outcome_high High HCOOH Production This compound is a MAJOR formic acid source k_high->outcome_high outcome_low Low HCOOH Production This compound is a MINOR formic acid source k_low->outcome_low

Caption: Logical relationship showing how the choice of rate constant impacts model predictions of formic acid.

Conclusion and Future Outlook

The role of this compound in atmospheric chemistry, particularly as a precursor to formic acid, remains a significant point of uncertainty in atmospheric models. The large discrepancy between an early chamber study and recent high-level theoretical calculations underscores the challenges in studying this reactive intermediate.[6][8]

  • Models using a higher rate constant for the CH₂(OH)₂ + OH reaction will predict that formaldehyde cloud processing is a major pathway for formic acid production, potentially resolving long-standing model-measurement discrepancies for this acid.

  • Models adopting the lower, theoretically-derived rate constant will conclude that this pathway is of minor importance, suggesting that other sources of formic acid are still missing from current atmospheric models.[8][9]

To resolve this issue, further research is needed. New, carefully designed laboratory experiments are required to measure the rate of the CH₂(OH)₂ + OH reaction, paying close attention to potential interferences that may have affected past measurements. Additionally, direct atmospheric observations of gaseous this compound, which have been historically challenging, would provide crucial data to constrain its concentration and fate in atmospheric models.[7] Reconciling the different perspectives on this compound chemistry is essential for improving the accuracy of atmospheric models and our predictive understanding of air quality and climate.

References

Safety Operating Guide

Proper Disposal of Methanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe handling and disposal of methanediol, ensuring operational safety and regulatory compliance for researchers and drug development professionals.

This compound (CH₂(OH)₂), also known as formaldehyde (B43269) monohydrate or methylene (B1212753) glycol, is the simplest geminal diol.[1] It is crucial for laboratory professionals to understand that this compound exists in equilibrium with formaldehyde and water.[1][2] In aqueous solutions, particularly at concentrations below 0.1%, formaldehyde predominantly exists as this compound.[1][2] Due to this equilibrium, the disposal procedures for this compound are identical to those for formaldehyde solutions. This guide provides comprehensive, step-by-step instructions for the safe disposal of aqueous solutions containing this compound, thereby ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Chemistry: this compound and Formaldehyde Equilibrium

This compound is formed through the hydration of formaldehyde, a reaction that heavily favors the formation of the diol in aqueous environments.[1][2][3] While this compound can be synthesized and is stable in the gas phase under specific conditions, in a laboratory setting, it is most commonly encountered as the predominant species in aqueous formaldehyde solutions, often referred to as formalin.[3][4] Therefore, from a practical standpoint of waste disposal, any solution containing this compound must be handled as a formaldehyde solution.

dot

DisposalWorkflow Start This compound/ Formaldehyde Waste Check_Regulations Consult Institutional and Local Regulations Start->Check_Regulations Concentrated_Solution Concentrated Solution or Drain Disposal Prohibited Check_Regulations->Concentrated_Solution Prohibited Dilute_Solution Dilute Solution and Drain Disposal Permitted Check_Regulations->Dilute_Solution Permitted Collect_HW Collect as Hazardous Waste Concentrated_Solution->Collect_HW Neutralize Neutralize Solution Dilute_Solution->Neutralize EHS_Pickup Arrange for EHS Waste Pickup Collect_HW->EHS_Pickup Drain_Disposal Dispose via Sanitary Sewer with Copious Water Neutralize->Drain_Disposal

References

Essential Safety and Operational Guide for Handling Methanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle methanediol. Given that this compound exists in equilibrium with formaldehyde (B43269) in aqueous solutions, the safety precautions are aligned with those for formaldehyde.[1][2] Formaldehyde is classified as a hazardous substance with significant health risks, including respiratory and skin irritation, and is a known human carcinogen.[3][4]

Hazard Identification and Risk Assessment

This compound, also known as formaldehyde monohydrate or methylene (B1212753) glycol, is the hydrated form of formaldehyde.[1] In aqueous solutions, it is the predominant species.[1] The primary hazard associated with this compound solutions is the off-gassing of formaldehyde, which poses the following risks:

  • Inhalation: Can cause respiratory irritation, coughing, wheezing, and shortness of breath.[3] Prolonged exposure may lead to more severe respiratory issues.

  • Skin Contact: May result in irritation, burns, and allergic skin reactions.[3][4]

  • Eye Contact: Vapors and splashes can cause severe irritation and redness.[3]

  • Carcinogenicity: Formaldehyde is classified as a Group 1 carcinogen by the International Agency for Research on Cancer.[4]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Adherence to these guidelines is mandatory to minimize exposure.

Protection Type Equipment Specification Purpose Concentration Guidance
Eye and Face Chemical splash goggles or a face shield.[3]To protect eyes from splashes and vapors.Required for all concentrations.
Hand Nitrile, neoprene, or natural rubber gloves (medium or heavyweight for concentrated solutions).[5]To prevent skin contact and absorption.Disposable nitrile gloves may be used for dilute solutions (≤10%).[5]
Body Laboratory coat, chemical-resistant apron, and closed-toe shoes.[3][6]To protect skin and clothing from splashes.Required for all handling procedures.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[5] If a fume hood is not available or exposure limits may be exceeded, a respirator with organic vapor cartridges is necessary.[3]To prevent inhalation of formaldehyde vapors.A full-face supplied air respirator is recommended for concentrations of 20 ppm or above.[5]
Engineering Controls
  • Ventilation: Always handle concentrated solutions of this compound in a certified chemical fume hood to minimize the inhalation of formaldehyde vapors.[5]

  • Eyewash Stations and Safety Showers: Ensure that a functional eyewash station and safety shower are immediately accessible in the work area.[5][7]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is crucial for maintaining a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_dispense Dispense this compound Carefully prep_materials->handle_dispense handle_seal Keep Containers Tightly Sealed handle_dispense->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure all engineering controls are functional.[8] Put on all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations of this compound solutions, especially concentrated ones, within a chemical fume hood.[5] Avoid direct contact with the solution.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and ignition sources.[1][8] Containers should be tightly closed.[1] Due to the potential presence of methanol (B129727) as a stabilizer, it may need to be stored in a flammable storage cabinet.[5]

  • Transport: When moving containers, ensure they are securely sealed and use a secondary container to prevent spills.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and health hazards.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_collection Collection cluster_disposal Final Disposal waste_liquid Liquid this compound Waste collect_liquid Collect in Labeled, Sealed Chemical Waste Container waste_liquid->collect_liquid waste_solid Contaminated Solid Waste (e.g., gloves, paper towels) collect_solid Collect in Labeled, Sealed Chemical Waste Bag/Container waste_solid->collect_solid disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_liquid->disposal_pickup collect_solid->disposal_pickup

Caption: Logical flow for this compound waste disposal.

Step-by-Step Disposal Procedure
  • Liquid Waste: Collect all unused this compound solutions and contaminated liquids in a designated, labeled, and sealed hazardous waste container. Do not pour this compound down the drain.[9]

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.[5]

  • Decontamination: Clean any contaminated surfaces with a soap and water solution.[6]

  • Final Disposal: All waste must be disposed of through a certified hazardous waste management service, following all institutional and local regulations.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical advice if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill Response: For small spills, especially within a fume hood, use a formaldehyde neutralizer or absorbent pads to contain and clean up the spill.[5] All personnel involved in the cleanup must wear appropriate PPE.[5] For large spills, evacuate the area and contact the institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.